molecular formula C20H27NO3 B12785939 Hetisine CAS No. 10089-23-3

Hetisine

货号: B12785939
CAS 编号: 10089-23-3
分子量: 329.4 g/mol
InChI 键: PIWJSAMCEMZIDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hetisine is a natural product found in Aconitum heterophyllum, Delphinium tongolense, and other organisms with data available.

属性

CAS 编号

10089-23-3

分子式

C20H27NO3

分子量

329.4 g/mol

IUPAC 名称

5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol

InChI

InChI=1S/C20H27NO3/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18/h9-17,22-24H,1,3-7H2,2H3

InChI 键

PIWJSAMCEMZIDO-UHFFFAOYSA-N

规范 SMILES

CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Hetisine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure of hetisine, a complex diterpenoid alkaloid. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular architecture of this natural product.

Chemical Identity of this compound

This compound is a C20-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium species[1][2][3]. It belongs to the this compound-type diterpenoid alkaloids, which are characterized by a unique and complex polycyclic ring system[2][3][4]. The fundamental chemical properties of this compound are summarized in the table below.

IdentifierValue
IUPAC Name (1S,3S,5R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.0¹,⁸.0⁵,¹⁷.0⁷,¹⁶.0⁹,¹⁴.0¹⁴,¹⁸]nonadecane-3,10,19-triol[5]
Chemical Formula C20H27NO3[5]
Molecular Weight 329.4 g/mol [5]
CAS Number 10089-23-3
SMILES String C[C@@]12C--INVALID-LINK--O)C(=C)C7)O">C@@HO[1]

Core Molecular Architecture: The Hetisane Skeleton

Structurally, this compound and its analogues are defined by a heptacyclic (seven-ring) skeleton known as the hetisane skeleton[2][3][4]. This intricate framework is derived from an atisine-type diterpenoid alkaloid precursor through the formation of C(14)-C(20) and N-C(6) bonds[2][3][4].

The three-dimensional arrangement of the constituent rings has been established through single-crystal X-ray diffraction studies[3][4]. Key conformational features include:

  • Ring Conformations : The six-membered cyclohexane (B81311) rings A and B adopt a chair conformation, while the piperidine (B6355638) ring F exists in a boat conformation[3][4].

  • Bicyclo-[5][5][5]-octane System : Rings C, D, and E form a rigid bicyclo-[5][5][5]-octane system, which is fixed in a boat form[3][4].

  • Ring Fusions : The fusion between rings A and B is trans, whereas the fusion between rings B and C is cis[2][3].

The structural diversity among this compound-type alkaloids arises from the different oxidation states of the nitrogen atom and the variety of substituents attached to the core skeleton[2][3][4].

Visualization of the Hetisane Ring System

The following diagram illustrates the logical connectivity of the seven rings that constitute the core hetisane skeleton of this compound. This is a conceptual representation to aid in understanding the complex fused nature of the molecule.

hetisine_skeleton cluster_rings Heptacyclic Hetisane Core A Ring A (Chair) B Ring B (Chair) A->B trans-fused F Ring F (Piperidine, Boat) A->F C Ring C (Boat) B->C cis-fused B->F G Ring G (Five-membered) B->G D Ring D (Boat) C->D E Ring E (Boat) C->E C->G D->E

Logical connectivity of the hetisane ring system.

Signaling Pathways and Experimental Protocols

Further research is required to delineate the specific signaling pathways modulated by this compound and to provide detailed experimental protocols. Pharmacological studies have indicated a range of biological activities for this compound-type alkaloids, including antiarrhythmic, antitumor, and antimicrobial effects, which are closely linked to their chemical structures[2][4]. The interaction with neuronal ion channels, particularly affecting sodium channel permeability, has been suggested as a mode of action[1]. A more in-depth search for specific bioactivity assays and mechanistic studies is needed to provide detailed experimental workflows and signaling pathway diagrams.

This document provides a summary of the chemical structure of this compound based on publicly available data. For detailed experimental use, refer to the primary literature.

References

The Intricate World of Hetisine Diterpenoid Alkaloids: A Technical Guide to Classification, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hetisine-type diterpenoid alkaloids represent a significant and structurally complex class of natural products, primarily isolated from plants of the Aconitum and Delphinium genera.[1] Renowned for their diverse and potent biological activities, these compounds are a subject of intense research in phytochemistry, pharmacology, and synthetic chemistry. This technical guide provides an in-depth exploration of the classification of this compound diterpenoid alkaloids, detailed experimental protocols for their study, and a summary of their biological activities, with a focus on quantitative data and molecular mechanisms.

Classification of this compound Diterpenoid Alkaloids

Diterpenoid alkaloids are broadly categorized based on the number of carbon atoms in their fundamental skeleton, namely C18, C19, and C20 types. This compound-type alkaloids are a prominent subgroup of the C20-diterpenoid alkaloids, distinguished by their characteristic heptacyclic (seven-ring) hetisane skeleton.[1] This intricate framework arises from the formation of a C(14)–C(20) and an N–C(6) bond in an atisine-type precursor.

The primary classification of this compound-type diterpenoid alkaloids is based on the chemical state of the nitrogen atom within the molecule. This leads to four distinct subtypes:

  • Amine Subtype: These are the most common this compound alkaloids, characterized by a tertiary amine group.

  • N,O-mixed Acetal (B89532) Subtype: In this subtype, the nitrogen atom is part of an N,O-mixed acetal functional group.

  • N-oxide Derivatives: These compounds feature an N-oxide moiety.

  • Quaternary Ammonium (B1175870) Bases: This subtype includes alkaloids where the nitrogen atom is part of a quaternary ammonium cation.

This classification provides a systematic framework for understanding the structural diversity within this complex family of natural products.

Biosynthetic Relationship of this compound Alkaloids

The structural complexity of this compound-type alkaloids is a result of intricate biosynthetic pathways. Atisine-type diterpenoid alkaloids are considered the biosynthetic precursors to this compound-type alkaloids. The formation of the characteristic hetisane skeleton involves key intramolecular bond formations. The following diagram illustrates the logical relationship in the biosynthesis of these alkaloids.

This compound Biosynthesis Atisine Atisine-type Precursor Hetidine Hetidine-type Intermediate Atisine->Hetidine C(14)-C(20) bond formation This compound This compound-type Skeleton Hetidine->this compound N-C(6) bond formation Alkaloid Isolation Workflow PlantMaterial Powdered Plant Material Extraction Extraction with Organic Solvent (e.g., Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids Chromatography Chromatographic Separation (e.g., CC, HPLC) CrudeAlkaloids->Chromatography PureAlkaloids Pure Alkaloids Chromatography->PureAlkaloids Ion Channel Blockade This compound This compound Alkaloid (e.g., Guan-fu base A) NaChannel Voltage-gated Na+ Channel This compound->NaChannel Blocks KChannel Voltage-gated K+ Channel This compound->KChannel Blocks CaChannel Voltage-gated Ca2+ Channel This compound->CaChannel Blocks ActionPotential Modulation of Cardiac Action Potential NaChannel->ActionPotential KChannel->ActionPotential CaChannel->ActionPotential AntiarrhythmicEffect Antiarrhythmic Effect ActionPotential->AntiarrhythmicEffect

References

A Technical Guide to the Natural Sources of Hetisine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of hetisine-type alkaloids, a significant class of C20-diterpenoid alkaloids. These complex molecules, known for their diverse and potent biological activities, are primarily found within specific genera of the Ranunculaceae and Rosaceae plant families. This document provides a comprehensive overview of their distribution, quantitative analysis, detailed experimental protocols for their isolation, and insights into their biosynthetic pathways and mechanisms of action.

Principal Natural Sources of this compound-Type Alkaloids

This compound-type diterpenoid alkaloids are predominantly biosynthesized by plants in the genera Aconitum, Delphinium, and Consolida of the Ranunculaceae family, and the genus Spiraea of the Rosaceae family.[1][2][3] While over 157 this compound-type alkaloids have been identified from seven genera across three families, the vast majority are isolated from Aconitum and Delphinium species.[3]

The distribution of these alkaloids is of significant chemotaxonomic importance. For instance, this compound-type alkaloids found in Spiraea plants typically feature fewer and simpler oxygenated substituents compared to those from the Ranunculaceae family.[2]

Table 1: Primary Plant Genera Containing this compound-Type Alkaloids

FamilyGenusNotable SpeciesReference
RanunculaceaeAconitumA. coreanum, A. carmichaelii, A. palmatum, A. zeravschanicum[2][3][4]
RanunculaceaeDelphiniumD. elatum, D. cardinale, D. gracile, D. trichophorum[3][5][6]
RanunculaceaeConsolidaC. regalis, C. oliveriana[7][8][9]
RosaceaeSpiraeaS. japonica and its varieties[3][10][11]

Quantitative Analysis of this compound-Type Alkaloids

The concentration of this compound-type alkaloids can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. Quantitative data is crucial for assessing the potential of a plant source for alkaloid isolation and for standardizing extracts for research or therapeutic use.

Table 2: Quantitative Yields of Selected this compound-Type Alkaloids

AlkaloidPlant SourcePlant PartExtraction/Purification MethodYieldReference
Guanfu Base AAconitum coreanumTuberous RootsPulsed Electric Field (PEF) Extraction3.94 mg/g of dried root[2][12]
Guanfu Base AAconitum coreanumTuberous RootspH-Zone-Refining Counter-Current Chromatography578 mg from 3.5 g of crude extract[1][2]
Total Diterpene AlkaloidsConsolida glandulosa--3.53 mg Eq./g[7]
Total ExtractSpiraea japonica var. fortuneiLeavesMethanol (B129727) Extraction32.5 ± 2.1 %[10]
Total ExtractSpiraea japonica var. fortuneiFlowersMethanol Extraction17.1 ± 0.3 %[10]

Experimental Protocols: Extraction and Isolation

The isolation of this compound-type alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and various chromatographic techniques. The following protocols provide detailed methodologies for the extraction and purification of these compounds.

General Extraction of Diterpenoid Alkaloids from Delphinium Species

This protocol outlines a standard procedure for the extraction and initial fractionation of diterpenoid alkaloids from Delphinium plant material.

Experimental Workflow for General Diterpenoid Alkaloid Extraction

Start Dried and Powdered Plant Material Extraction Methanol Extraction (3x) Start->Extraction Concentration Concentration under Vacuum Extraction->Concentration Suspension Suspension in Water Concentration->Suspension Partitioning Successive Partitioning Suspension->Partitioning PE Petroleum Ether Fraction Partitioning->PE Non-polar compounds CHCl3 Chloroform (B151607) Fraction (Enriched in Alkaloids) Partitioning->CHCl3 Alkaloids EtOAc Ethyl Acetate Fraction Partitioning->EtOAc nBuOH n-Butanol Fraction Partitioning->nBuOH End Further Chromatographic Purification CHCl3->End

Caption: General workflow for the extraction and fractionation of alkaloids from Delphinium species.

Methodology:

  • Extraction: The air-dried and powdered aerial parts of the Delphinium species (e.g., 10 kg) are extracted with 80% methanol (3 x 20 L) at room temperature for seven days in sealed glass containers.[1]

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[1]

  • Acid-Base Partitioning: The crude extract is suspended in a 5% acidic aqueous solution (e.g., HCl or tartaric acid) and then partitioned with a non-polar solvent like petroleum ether to remove lipids and pigments. The aqueous layer is then basified to a pH of approximately 9-10 with a base (e.g., ammonia (B1221849) solution) and subsequently extracted with a chlorinated solvent such as chloroform or dichloromethane (B109758) to obtain the crude alkaloid fraction.[1]

Isolation of Guanfu Base A from Aconitum coreanum

This protocol details a highly effective method for the isolation of Guanfu Base A, a clinically relevant antiarrhythmic alkaloid, from the roots of Aconitum coreanum.

Experimental Workflow for Guanfu Base A Isolation

Start Powdered Aconitum coreanum Roots Extraction Heat Reflux Extraction with Acidified 95% Ethanol Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Acidification Dissolution in 1% HCl Concentration->Acidification PE_Wash Petroleum Ether Wash Acidification->PE_Wash Basification Basification to pH 9.5 with Ammonia PE_Wash->Basification CHCl3_Extraction Chloroform Extraction Basification->CHCl3_Extraction Crude_Alkaloids Crude Alkaloid Extract CHCl3_Extraction->Crude_Alkaloids CCC pH-Zone-Refining Counter-Current Chromatography Crude_Alkaloids->CCC GFA Purified Guanfu Base A (97.2% purity) CCC->GFA Atisine Atisine-Type Alkaloid This compound This compound-Type Alkaloid Atisine->this compound Intramolecular Cyclization GFA Guanfu Base A INaL Late Sodium Current (INa,L) GFA->INaL Strongly Inhibits (IC50 = 1.57 µM) INaT Transient Sodium Current (INa,T) GFA->INaT Weakly Inhibits (IC50 = 21.17 µM) hERG hERG Potassium Channel GFA->hERG Very Weakly Inhibits (IC50 = 273 µM) Kv15 Kv1.5 Potassium Channel GFA->Kv15 Slight Inhibition Arrhythmia Arrhythmia INaL->Arrhythmia Contributes to

References

The Hetisine Biosynthesis Pathway in Aconitum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of hetisine, a C20-diterpenoid alkaloid found in various Aconitum species. This compound and its derivatives are of significant pharmacological interest due to their potential therapeutic applications, including antiarrhythmic activities. This document outlines the current understanding of the biosynthetic pathway, presents quantitative data from recent studies, details relevant experimental protocols, and provides visual diagrams to elucidate key processes.

Introduction to this compound and Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a large and structurally complex class of specialized metabolites characteristic of the Aconitum (monkshood) and Delphinium (larkspur) genera.[1] Based on their carbon skeleton, they are broadly classified into C18, C19, and C20 types. This compound belongs to the C20-diterpenoid alkaloids and is characterized by a complex heptacyclic hetisane skeleton.[1][2] Biosynthetically, this compound-type alkaloids are derived from atisine-type precursors.[3][4] The formation of the hetisane skeleton from an atisine-type precursor is proposed to involve the formation of a C(14)–C(20) bond and a subsequent N–C(6) linkage, likely through a Mannich reaction followed by cyclization.[3][5] Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three major stages:

  • Formation of the Diterpene Precursor (GGPP): Like all diterpenoids, the pathway begins with the synthesis of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.[6][7]

  • Formation of the Atisine (B3415921) Skeleton: GGPP is cyclized by diterpene synthases (diTPS) to form the tetracyclic atisane (B1241233) skeleton. This is a two-step process involving Class II diTPSs (copalyl diphosphate (B83284) synthases, CPS) and Class I diTPSs (kaurene synthase-like, KSL) enzymes.[8][9] The resulting ent-atiserene hydrocarbon is then believed to undergo oxidation and amination, with L-serine being a likely nitrogen source, to form the atisine skeleton.[10]

  • Conversion of Atisine-type Precursors to this compound: This is the least understood part of the pathway. It involves significant oxidative modifications and intramolecular bond formations to convert the atisine skeleton into the rigid, cage-like hetisane structure. Recent research has identified candidate cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) that likely catalyze these complex reactions.[8][11]

Below is a diagrammatic representation of the proposed this compound biosynthetic pathway.

This compound Biosynthesis Pathway cluster_0 Upstream Pathways (MVA/MEP) cluster_1 Diterpene Skeleton Formation cluster_2 This compound Skeleton Formation (Putative) IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_atiserene ent-atiserene ent_CPP->ent_atiserene KSL Atisine_Scaffold Atisine-type Scaffold ent_atiserene->Atisine_Scaffold CYP450s, Aminotransferase (+ L-Serine) Oxidized_Atisine Oxidized Atisine Intermediate Atisine_Scaffold->Oxidized_Atisine CYP450s, 2-ODDs (Oxidations) This compound This compound Oxidized_Atisine->this compound Unknown Enzymes (Mannich Reaction, Cyclization)

Proposed biosynthetic pathway of this compound in Aconitum species.

Quantitative Data

Transcriptomic and metabolomic studies have provided valuable quantitative insights into the biosynthesis of diterpenoid alkaloids in Aconitum. The following tables summarize key findings from various studies.

Table 1: Relative Gene Expression of Candidate Biosynthetic Genes in Aconitum Species

Gene ClassGene Name/IDSpeciesTissue/ConditionFold Change/Expression LevelReference
CPS AcCPS1A. carmichaeliiFibrous root vs. other tissuesSpecifically expressed[8]
KSL AcKSL2-1A. carmichaeliiHigh expression in underground tissuesKey enzyme in DA biosynthesis[8]
KSL AcKSL2-2A. carmichaeliiHigh expression in underground tissuesKey enzyme in DA biosynthesis[8]
CYP450 MultipleA. pendulumLeaves/Stems vs. FlowersHigher expression in leaves/stems[12]
CYP450 ApCYP1, ApCYP72A. pendulumCorrelated with turupellinPositive correlation[12]
BAHD ApBAHD9, ApBAHD10A. pendulumCorrelated with aconitinePositive correlation[12]
CPR AvCPR1, AvCPR2A. vilmorinianumAll tissuesConstitutively expressed[13]

Table 2: Metabolite Content in Aconitum Species

MetaboliteSpeciesTissueContent (% dry weight or relative)Reference
Diester DAs (Total)A. carmichaeliiLateral RootsHighest content (0.01-0.27%)[6]
Diester DAs (Total)A. carmichaeliiLeavesLowest content[6]
AtisineA. gymnandrumRoot595.79 µg/g[11]
Diterpenoid AlkaloidsA. pendulumFlowers, Leaves, StemsVaried relative abundance[12]

Key Enzymes and Their Putative Functions

Elucidation of the this compound pathway relies on the identification and functional characterization of key enzyme families.

  • Diterpene Synthases (CPS and KSL): These enzymes are responsible for creating the foundational carbon skeleton. In Aconitum carmichaelii, several CPS and KSL genes have been identified and functionally characterized to produce ent-atiserene, the precursor to atisine-type alkaloids.[8][9]

  • Cytochrome P450 Monooxygenases (CYP450s): This vast enzyme superfamily is crucial for the oxidative modifications (e.g., hydroxylation, epoxidation) that decorate the diterpenoid skeleton, creating immense structural diversity.[8][14] Transcriptome analyses of various Aconitum species have identified hundreds of candidate CYP450 genes.[7][12] Recent work has functionally characterized several multifunctional P450s from A. carmichaelii and A. coreanum that catalyze oxidations at multiple sites on the ent-atiserene and ent-kaurene (B36324) scaffolds.[8] These are strong candidates for the enzymes that perform the initial oxidative steps leading from the atisine scaffold towards this compound.

  • 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): Alongside CYP450s, 2-ODDs are another major class of oxidative enzymes in plant specialized metabolism.[15] Co-expression analysis in Aconitum gymnandrum has implicated several 2-ODD genes in atisine biosynthesis, likely involved in hydroxylation or other oxidative rearrangements.[11]

  • BAHD Acyltransferases: This family of enzymes is responsible for the acylation (e.g., acetylation, benzoylation) of the alkaloid core, which is often critical for the toxicity and pharmacological activity of aconitine-type DAs.[12]

  • Transcription Factors: The regulation of the pathway is controlled by various transcription factors. Jasmonate-responsive transcription factors from families such as AP2/ERF, bHLH, MYB, and WRKY are known to regulate alkaloid biosynthesis in plants and are likely involved in controlling the expression of this compound biosynthetic genes.[16][17]

Experimental Protocols

This section provides generalized methodologies for key experiments used to investigate the this compound biosynthetic pathway.

Transcriptome Analysis and Candidate Gene Identification

This workflow is used to identify genes that are co-expressed with the production of this compound and its precursors.

Experimental Workflow - Transcriptomics Tissue_Collection 1. Tissue Collection (e.g., roots, leaves of high/low This compound-producing Aconitum) RNA_Extraction 2. Total RNA Extraction (TRIzol or kit-based) Tissue_Collection->RNA_Extraction Library_Prep 3. cDNA Library Preparation (mRNA purification, fragmentation, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing 4. Illumina Sequencing Library_Prep->Sequencing Assembly 5. De Novo Transcriptome Assembly (e.g., Trinity) Sequencing->Assembly Annotation 6. Functional Annotation (BLAST against Nr, Swiss-Prot, KEGG) Assembly->Annotation Expression_Analysis 7. Differential Expression Analysis (e.g., DESeq2) Assembly->Expression_Analysis Candidate_Genes 8. Candidate Gene Identification (CYP450s, 2-ODDs, KSLs, etc.) Annotation->Candidate_Genes Expression_Analysis->Candidate_Genes

Workflow for identifying candidate biosynthetic genes.

Protocol: Total RNA Extraction

  • Homogenization: Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Lysis: Add 1 mL of TRIzol reagent to the powdered tissue and vortex thoroughly. Incubate at room temperature for 5 minutes.

  • Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Solubilization: Air-dry the pellet for 5-10 minutes. Dissolve the RNA in an appropriate volume of RNase-free water.

  • Quality Control: Assess RNA integrity using an Agilent Bioanalyzer and quantify using a NanoDrop spectrophotometer.

Functional Characterization of Candidate Enzymes

This involves expressing the candidate gene in a heterologous system (e.g., yeast, E. coli) and testing its enzymatic activity with putative substrates.

Protocol: Heterologous Expression of a Candidate Aconitum CYP450 in Yeast

  • Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate CYP450 gene from Aconitum cDNA. Clone the ORF into a yeast expression vector (e.g., pYES-DEST52). Co-transform the expression vector along with a vector containing a cytochrome P450 reductase (CPR) from a suitable plant (e.g., Arabidopsis thaliana) into a suitable yeast strain (e.g., WAT11).

  • Yeast Culture: Grow the transformed yeast in selective media (e.g., SC-Ura-Trp) to an OD600 of ~0.8.

  • Protein Expression: Induce protein expression by transferring the culture to a galactose-containing medium (e.g., YPGE). Grow for 24-48 hours at a lower temperature (e.g., 20-25°C).

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer. Lyse the cells using glass beads and vortexing. Centrifuge at low speed to remove cell debris, then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomes.

  • Enzyme Assay: Resuspend the microsomal pellet in a reaction buffer. Add the putative substrate (e.g., an atisine-type alkaloid) and an NADPH-regenerating system. Incubate the reaction at 30°C for 1-2 hours.

  • Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by UPLC-MS/MS to identify and quantify the enzymatic product.[8]

Metabolite Profiling by UPLC-MS/MS

This is the primary method for identifying and quantifying diterpenoid alkaloids in plant extracts.

Protocol: UPLC-MS/MS Analysis of this compound and Precursors

  • Sample Extraction: Weigh ~10 mg of dried, powdered plant material. Add 1.5 mL of 50% methanol. Sonicate for 30 minutes. Centrifuge to pellet debris and filter the supernatant through a 0.22 µm syringe filter.[11]

  • Chromatographic Separation:

    • System: Waters ACQUITY UPLC or similar.

    • Column: ACQUITY UPLC CSH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[11]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-20 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40-45°C.

  • Mass Spectrometry Detection:

    • System: A tandem quadrupole (QqQ) or Q-TOF mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each analyte. For untargeted analysis, a full scan mode is used.

    • Data Analysis: Quantify analytes by comparing peak areas to those of authentic standards.

Regulatory Network and Future Directions

The regulation of this compound biosynthesis is complex and involves a network of transcription factors that respond to developmental cues and environmental stimuli, such as jasmonate signaling.[16] While several transcription factor families have been implicated in general alkaloid biosynthesis, the specific regulators for the this compound pathway in Aconitum remain to be identified.

Future research should focus on:

  • Functional characterization of the candidate CYP450s and 2-ODDs identified in transcriptomic studies to pinpoint the enzymes responsible for the conversion of atisine-type precursors to the this compound skeleton.

  • In vitro reconstitution of the later stages of the pathway to definitively confirm the function of each enzyme.[4]

  • Identification and characterization of the specific transcription factors that regulate the expression of key biosynthetic genes in the pathway.

  • Metabolic engineering in heterologous hosts like yeast or Nicotiana benthamiana to enable sustainable production of this compound and its derivatives for pharmacological research and development.

This guide summarizes the current knowledge of this compound biosynthesis, highlighting the significant progress made through omics approaches while also underscoring the key questions that remain to be answered. The provided methodologies offer a framework for researchers to further unravel this intricate and important metabolic pathway.

References

The Discovery and Isolation of Hetisine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hetisine is a complex C20-diterpenoid alkaloid characterized by a heptacyclic hetisane skeleton. Its discovery in the 1940s marked a significant achievement in natural product chemistry, though its intricate structure remained a puzzle for nearly two decades. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailing the pioneering work of its initial isolation and the subsequent definitive structural elucidation. The document outlines the experimental protocols employed in its extraction and purification and presents key quantitative data in a structured format. Furthermore, this guide utilizes graphical representations to illustrate the experimental workflow and the logical progression of its structural analysis, offering a valuable resource for researchers in natural product chemistry and drug development.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally diverse and biologically active diterpenoid alkaloids.[1][2] These compounds have long been a subject of fascination for chemists and pharmacologists due to their complex molecular architectures and potent physiological effects. Among the various classes of alkaloids isolated from Aconitum species, the C20-diterpenoid alkaloids are particularly notable for their intricate polycyclic systems.[1]

This compound stands as a prominent member of this class, distinguished by its unique and complex heptacyclic hetisane framework.[1] While the first this compound-type diterpenoid alkaloid, paniculatine, was reported in the early 1920s, the journey of this compound itself began in the 1940s.[1] Its discovery was a landmark in the study of Aconitum alkaloids, yet the complete unraveling of its three-dimensional structure would have to await the advent of more advanced analytical techniques nearly two decades later. This guide delves into the historical narrative of this compound's discovery, from its initial extraction to the confirmation of its molecular structure.

The Initial Discovery and Isolation of this compound

The first successful isolation of this compound was reported in 1942 by the American chemists Walter A. Jacobs and Lyman C. Craig.[3] Their seminal work, published in the Journal of Biological Chemistry, detailed the extraction and characterization of two new alkaloids, heteratisine (B1200425) and this compound, from the roots of Aconitum heterophyllum.[3] This plant species, native to the Himalayan region, was known in traditional medicine, but its chemical constituents were not fully understood.

Plant Material

The source material for the initial isolation of this compound was the dried and powdered roots of Aconitum heterophyllum Wall. ex Royle.[2][4] This particular species of Aconitum is noteworthy as it is considered to be relatively less toxic compared to other members of the genus, which are often highly poisonous.[3]

Experimental Protocol for Isolation

Based on the work of Jacobs and Craig and supplemented with modern adaptations for the extraction of diterpenoid alkaloids from Aconitum species, the following protocol outlines the key steps in the isolation of this compound.

A Technical Whitepaper on the Core Discovery and Isolation History of this compound

This section provides a detailed methodology for the isolation of this compound from Aconitum heterophyllum, based on the foundational work of Jacobs and Craig.

Part 1: Extraction of Total Alkaloids

  • Maceration and Percolation: The powdered roots of Aconitum heterophyllum are subjected to exhaustive extraction with a suitable organic solvent. Typically, ethanol (B145695) or a hydroalcoholic mixture is used for this purpose. The plant material is macerated in the solvent for an extended period, followed by percolation to ensure the efficient extraction of the alkaloidal content.[1]

  • Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base liquid-liquid extraction to separate the alkaloids from neutral and acidic components.

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 1-5% sulfuric acid or hydrochloric acid).

    • This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-basic compounds.

    • The aqueous layer, now containing the protonated alkaloids, is basified with a base such as ammonia (B1221849) or sodium carbonate to a pH of 9-10.

    • The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent like chloroform (B151607) or dichloromethane.

  • Concentration: The organic extracts containing the total alkaloids are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude total alkaloid mixture.

Part 2: Separation and Purification of this compound

  • Fractionation of the Crude Alkaloid Mixture: The crude alkaloid mixture obtained is a complex combination of various related compounds. To isolate this compound, a preliminary fractionation is performed. Jacobs and Craig utilized the differential solubility of the alkaloid salts in various solvents. For instance, the separation of atisine (B3415921) from other alkaloids in A. heterophyllum was achieved by leveraging the lower solubility of atisine hydrochloride in water. A similar principle of fractional crystallization and precipitation would have been applied to separate the different alkaloid fractions.

  • Crystallization of this compound: The fraction containing this compound is further purified by repeated crystallization from suitable solvents. Jacobs and Craig reported obtaining crystalline this compound, indicating that a high degree of purity was achieved through this classical purification technique. The choice of solvent for crystallization is critical and is often determined empirically.

Early Characterization and Quantitative Data

In their 1942 publication, Jacobs and Craig reported the initial physical and chemical properties of the newly isolated this compound. These data were crucial for the preliminary characterization of the compound and for establishing its novelty.

PropertyReported Value (Jacobs and Craig, 1942)
Molecular Formula C₂₀H₂₇NO₃
Melting Point 253-256 °C
Specific Rotation [α]D +15° (in chloroform)
Elemental Analysis C, 72.9%; H, 8.2%; N, 4.2%

Table 1: Early Quantitative Data for this compound

The Challenge of Structural Elucidation and the Advent of X-ray Crystallography

Despite the successful isolation and preliminary characterization of this compound in 1942, its complex, polycyclic structure posed a significant challenge to the analytical techniques of the era. The chemical degradation methods and early spectroscopic techniques were insufficient to definitively determine the intricate arrangement of its seven rings.

The true structure of this compound was finally unveiled nearly two decades after its discovery, thanks to the powerful technique of single-crystal X-ray diffraction. In the late 1950s and early 1960s, the work of M. Przybylska and Leo Marion provided the definitive three-dimensional structure of this compound hydrobromide.[5] This was a landmark achievement that not only established the absolute configuration of this compound but also provided a solid foundation for understanding the chemistry of related diterpenoid alkaloids.

The X-ray analysis confirmed the heptacyclic hetisane skeleton, a unique and highly bridged system that accounted for the chemical properties observed by earlier researchers.[1]

Visualizing the Process

To better understand the workflow and logical progression of the discovery and characterization of this compound, the following diagrams are provided.

Hetisine_Isolation_Workflow cluster_extraction Part 1: Extraction of Total Alkaloids cluster_purification Part 2: Purification of this compound A Powdered Roots of Aconitum heterophyllum B Maceration & Percolation (Ethanol) A->B C Crude Ethanolic Extract B->C D Acid-Base Liquid-Liquid Extraction C->D E Crude Total Alkaloid Mixture D->E F Fractional Crystallization of Alkaloid Salts E->F G This compound-rich Fraction F->G H Repeated Crystallization G->H I Pure Crystalline this compound H->I Hetisine_Structure_Elucidation cluster_discovery Initial Discovery & Characterization (1940s) cluster_elucidation Definitive Structural Elucidation (1950s-1960s) A Isolation of Crystalline this compound (Jacobs & Craig, 1942) B Determination of Molecular Formula (C₂₀H₂₇NO₃) A->B C Measurement of Physical Properties (Melting Point, Optical Rotation) A->C D Challenges with Chemical Degradation Methods C->D E Application of Single-Crystal X-ray Diffraction D->E F Structure of this compound Hydrobromide (Przybylska & Marion) E->F G Confirmation of Heptacyclic Hetisane Skeleton F->G

References

Technical Guide: Physical and Chemical Properties of Hetisine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine hydrochloride is a diterpenoid alkaloid derived from plants of the Aconitum species.[1] It belongs to the this compound-type C20-diterpenoid alkaloids, a class of compounds known for their complex chemical structures and diverse pharmacological activities.[2][3] Notably, this compound hydrochloride has garnered significant interest for its potent antiarrhythmic properties, which are attributed to its interaction with various neuronal ion channels.[1][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound hydrochloride, details experimental protocols for their determination, and illustrates its mechanism of action.

Physicochemical Properties

The following tables summarize the available quantitative and qualitative data for the physical and chemical properties of this compound hydrochloride.

General and Physical Properties
PropertyValueReference
CAS Number 149926-20-5[1]
Molecular Formula C₂₀H₂₇NO₃·HCl[1]
Molecular Weight 365.89 g/mol [1]
Appearance White solid/Powder[4]
Melting Point 290 °C (decomposition)[4]
~325 °C (decomposition)

Note: Conflicting melting point data has been reported.

Solubility Profile
SolventSolubilityReference
Water Soluble[4]
Methanol Not well soluble[4]
Ethanol Not well soluble[4]

Spectral Data

Detailed spectral data for this compound hydrochloride are not widely published. This section outlines the expected spectral characteristics based on the known structure and provides general protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the numerous protons in the polycyclic structure. Key signals would include those for the methyl group, olefinic protons of the exocyclic double bond, and protons on carbons bearing hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the carbon skeleton of the this compound molecule. The chemical shifts will be indicative of the different carbon environments, such as quaternary carbons, methines, methylenes, and the carbons of the double bond and those attached to heteroatoms. A partial list of 13C NMR chemical shifts for a related compound, "this compound rearrangement product A," is available and can provide some reference points.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound hydrochloride would be expected to show characteristic absorption bands for its functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • N-H stretching: A band in the region of 3000-3300 cm⁻¹ for the protonated amine.

  • C-H stretching: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=C stretching: A peak around 1640-1680 cm⁻¹ corresponding to the exocyclic double bond.

  • C-O stretching: Bands in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound hydrochloride would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern would be complex due to the polycyclic nature of the molecule and would likely involve the loss of water, and characteristic cleavages of the ring system.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound hydrochloride.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of this compound hydrochloride powder to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm) is recommended.

  • Dilute the clear supernatant with an appropriate solvent.

  • Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional atomic structure of a crystalline solid.

Protocol:

  • Crystal Growth: Grow single crystals of this compound hydrochloride suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Selection and Mounting: Select a well-formed, single crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head.

  • Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.

  • Deposit the final structural data in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

NMR, FT-IR, and MS Analysis

4.3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse sequences are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation and signal assignment.

4.3.2 FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound hydrochloride with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

4.3.3 Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by HPLC (LC-MS).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its antiarrhythmic effects primarily by modulating the function of several key cardiac ion channels. It is considered a multi-ion channel blocker, affecting sodium, potassium, and calcium channels. This multi-target action contributes to its efficacy in controlling cardiac arrhythmias.

Ion Channel Modulation
  • Sodium (Na⁺) Channels: this compound hydrochloride blocks voltage-gated sodium channels. This action reduces the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the heart. This is a key mechanism for suppressing tachyarrhythmias that arise from re-entry circuits.

  • Potassium (K⁺) Channels: By blocking certain potassium channels, this compound hydrochloride can prolong the repolarization phase of the cardiac action potential. This increases the effective refractory period, making the cardiac tissue less susceptible to premature or rapid re-excitation.

  • Calcium (Ca²⁺) Channels: Inhibition of L-type calcium channels by this compound hydrochloride can reduce the influx of calcium into cardiac cells. This can lead to a decrease in heart rate and contractility.

The following diagram illustrates the proposed mechanism of action of this compound hydrochloride on cardiac ion channels.

Hetisine_Hydrochloride_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-Gated Na+ Channel Na_influx Na+ Influx (Depolarization) Reduced_Na_influx Reduced Na+ Influx (Slower Depolarization) Na_channel->Reduced_Na_influx K_channel Voltage-Gated K+ Channel K_efflux K+ Efflux (Repolarization) Prolonged_Repolarization Prolonged Repolarization K_channel->Prolonged_Repolarization Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Reduced_Ca_influx Reduced Ca2+ Influx Ca_channel->Reduced_Ca_influx This compound This compound Hydrochloride This compound->Na_channel Blocks This compound->K_channel Blocks This compound->Ca_channel Blocks Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Na_influx->Antiarrhythmic_Effect Prolonged_Repolarization->Antiarrhythmic_Effect Reduced_Ca_influx->Antiarrhythmic_Effect

Mechanism of Action of this compound Hydrochloride
Experimental Workflow for Ion Channel Activity

The following diagram outlines a typical experimental workflow to assess the effect of this compound hydrochloride on a specific ion channel using patch-clamp electrophysiology.

Patch_Clamp_Workflow start Start: Cell Culture (Expressing target ion channel) prepare_cells Prepare Cells for Recording start->prepare_cells patch_clamp Establish Whole-Cell Patch-Clamp Configuration prepare_cells->patch_clamp record_baseline Record Baseline Ion Channel Currents patch_clamp->record_baseline apply_drug Apply this compound Hydrochloride record_baseline->apply_drug record_drug_effect Record Ion Channel Currents in presence of Drug apply_drug->record_drug_effect washout Washout Drug record_drug_effect->washout record_washout Record Ion Channel Currents after Washout washout->record_washout analyze Data Analysis: - Current Amplitude - Gating kinetics record_washout->analyze end End: Determine Effect on Ion Channel Function analyze->end

Patch-Clamp Electrophysiology Workflow

References

Quantitative Data Presentation: Inhibitory Activity on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Hetisine on Neuronal Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a C20-diterpenoid alkaloid characterized by a complex heptacyclic hetisane skeleton.[1] Found in plants of the Aconitum and Delphinium genera, this compound and its structural analogues, known as this compound-type diterpenoid alkaloids (DAs), have garnered scientific interest for their diverse biological activities, including antiarrhythmic and antitumor properties.[1][2][3] While the effects of some diterpenoid alkaloids on the central nervous system are documented, a detailed understanding of this compound's specific mechanism of action on neuronal ion channels remains an area of active investigation.[4][5] This technical guide synthesizes the available data on this compound and its closely related analogues to provide a comprehensive overview of its putative effects on neuronal ion channel physiology. Given the limited direct research on this compound's neuronal effects, this guide incorporates data from the most closely studied this compound-type alkaloid, Guan-fu Base A (GFA), to infer potential mechanisms and provide a framework for future research.

The primary mechanism of action for many diterpenoid alkaloids involves the modulation of voltage-gated ion channels, particularly sodium (Nav), potassium (Kv), and calcium (Cav) channels, which are fundamental to neuronal excitability and signaling.[6][7] This guide will present quantitative data from electrophysiological studies on this compound-type alkaloids, detail experimental protocols for investigating these interactions, and provide visualizations of the proposed signaling pathways and experimental workflows.

Direct quantitative data on the effects of this compound on specific neuronal ion channel subtypes is not yet available in the published literature. However, electrophysiological studies on cardiac myocytes provide valuable insights into its potential interactions. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its close structural analogue, Guan-fu Base A (GFA), on various ion channels. This data serves as a critical reference for understanding the potential potency and selectivity of this compound-type alkaloids.

Table 1: Inhibitory Activity of this compound on Cardiac Sodium Channels

CompoundIon Channel CurrentIC50 (µM)Test System
This compoundSodium Current75.72Guinea Pig Ventricular Myocytes

Data sourced from a study on the sodium current inhibitory effects of compounds isolated from Aconitum coreanum.

Table 2: Inhibitory Activity of Guan-fu Base A (GFA) on Cardiac Ion Channels

Ion Channel TargetCurrent TypeIC50 (µM)Test System
Voltage-gated Sodium ChannelLate Sodium Current (INa,L)1.57 ± 0.14Guinea Pig Ventricular Myocytes
Voltage-gated Sodium ChannelTransient Sodium Current (INa,T)21.17 ± 4.51Guinea Pig Ventricular Myocytes
hERG Potassium ChannelRapid Delayed Rectifier Potassium Current (IKr)273 ± 34Not Specified
hERG (Kv11.1)IhERG1640 (1.64 mM)HEK293 Cells
Kv1.5 Potassium ChannelUltra-rapid Delayed Rectifier Potassium Current (IKur)>200 (20.6% inhibition at 200 µM)Not Specified

This data indicates that GFA is a potent and selective inhibitor of the late sodium current in cardiac myocytes, a property often associated with antiarrhythmic effects.[8][9] The significantly higher IC50 values for other channels suggest a degree of selectivity.[8][9]

Proposed Mechanism of Action on Neuronal Ion Channels

Based on the broader family of Aconitum alkaloids, this compound is presumed to act as a blocker of voltage-gated sodium channels.[10] Unlike aconitine, which is a potent activator of these channels, this compound-type alkaloids are generally less toxic and exhibit inhibitory properties.[7][10] The inhibitory action on sodium channels would lead to a decrease in neuronal excitability. This could be achieved by direct occlusion of the channel pore or by modulating the channel's gating kinetics, for instance, by stabilizing the inactivated state. The selective inhibition of the late sodium current by GFA suggests a state-dependent binding mechanism, where the alkaloid may have a higher affinity for the open or inactivated state of the channel over the resting state.

The following diagram illustrates the proposed direct inhibitory action of this compound on a neuronal voltage-gated sodium channel.

Hetisine_Mechanism cluster_neuron Neuron cluster_channel Voltage-Gated Sodium Channel Action Potential Propagation Action Potential Propagation Na_channel Na+ Channel Action Potential Propagation->Na_channel Depolarization Na_channel->Action Potential Propagation Na+ Influx This compound This compound This compound->Na_channel Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A HEK293 Cell Culture B Transfection with Neuronal Ion Channel Plasmid A->B C Incubation (24-48h) B->C D Whole-Cell Patch-Clamp C->D E Record Baseline Currents D->E F Apply this compound E->F G Record Currents with this compound F->G H Washout G->H I Construct I-V Curves G->I J Calculate IC50 I->J K Analyze Gating Kinetics I->K State_Dependent_Block Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Blocked This compound-Blocked State Open->Blocked + this compound Inactivated->Resting Repolarization Inactivated->Blocked + this compound Blocked->Open - this compound Blocked->Inactivated - this compound

References

Hetisine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND IDENTIFICATION

IdentifierValue
Compound Name Hetisine
CAS Number 149926-20-5 (for this compound Hydrochloride)
Molecular Formula C₂₀H₂₇NO₃[1]
Molecular Weight 329.4 g/mol
Molecular Formula (HCl Salt) C₂₀H₂₇NO₃•HCl
Molecular Weight (HCl Salt) 365.89 g/mol

Introduction

This compound is a C₂₀-diterpenoid alkaloid characterized by a complex heptacyclic hetisane skeleton.[2][3] As a member of the this compound-type diterpenoid alkaloids (DAs), it is predominantly isolated from plants of the Aconitum and Delphinium genera.[2] These compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. Pharmacological studies have revealed a broad spectrum of actions for this compound-type DAs, including antiarrhythmic, antitumor, antimicrobial, and insecticidal properties.[2][3][4][5] Notably, they exhibit prominent antiarrhythmic effects with lower toxicity compared to other diterpenoid alkaloids like aconitine, highlighting their potential in drug discovery and development.[2]

This technical guide provides an in-depth overview of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Pharmacological Activities and Quantitative Data

This compound and related alkaloids have been evaluated for a range of biological activities. The following tables summarize the available quantitative data.

Antitumor Activity

A number of this compound-type DAs have been assessed for their cytotoxic effects against various human cancer cell lines.[4]

CompoundCell LineActivityIC₅₀ (µM)Positive ControlIC₅₀ (µM)
Trichodelphinine CA549 (Lung)Cytotoxicity18.64Doxorubicin0.60
Trichodelphinine EA549 (Lung)Cytotoxicity12.03Doxorubicin0.60
Nagaconitine DSK-OV-3 (Ovarian)Cytotoxicity32.1Cisplatin11.6
Acylated Kobusine DerivativeA549 (Lung)Cytotoxicity3.1 - 20.1--
Acylated Kobusine DerivativeDU145 (Prostate)Cytotoxicity3.1 - 20.1--
Acylated Kobusine DerivativeKB (Nasopharyngeal)Cytotoxicity3.1 - 20.1--
Acylated Kobusine DerivativeKB-VIN (Vincristine-resistant)Cytotoxicity3.1 - 20.1Paclitaxel-
Guan-fu Base A-Antiarrhythmic41.17Acehytisine hydrochloride78.26
Guan-fu Base G-Antiarrhythmic23.81Acehytisine hydrochloride78.26
This compound-Antiarrhythmic75.72Acehytisine hydrochloride78.26
Insecticidal and Antifeedant Activity
CompoundOrganismActivityValue
CardiodineSpodoptera littoralisAntifeedantEC₅₀: 4.4 µg cm⁻²
CardiopetamineSpodoptera littoralisAntifeedantEC₅₀: 5.5 µg cm⁻²
15β-hydroxy-hetisinoneSpodoptera littoralisAntifeedantEC₅₀: 23.7 µg cm⁻²
A this compound-type DA with a ketone at C-13Sf9 cellsCytotoxicityLD₅₀: 5.3 mg mL⁻¹
A this compound-type DA with a ketone at C-13CHO cellsCytotoxicityLD₅₀: 12.5 mg mL⁻¹
This compoundTribolium castaneumRepellency59.12% at 3 mg mL⁻¹

Mechanisms of Action and Signaling Pathways

The diverse biological effects of this compound-type alkaloids are attributed to their interaction with various cellular targets and signaling pathways.

Modulation of Ion Channels

A primary mechanism underlying the antiarrhythmic effects of this compound-type DAs is their ability to modulate the function of various ion channels. Guan-fu base A, a prominent this compound-type alkaloid, has been identified as a multi-ion channel blocker, affecting sodium, calcium, and potassium channels, as well as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel.[3][5] Hetisinone has also been shown to have a moderate inhibitory effect on the Nav 1.2 channel.[4] This modulation of ion channel activity alters the electrophysiological properties of cardiac cells, thereby contributing to the antiarrhythmic effect.

Ion_Channel_Modulation cluster_channels Ion Channels This compound This compound-type Alkaloids Na_Channel Sodium Channels (e.g., Nav 1.2) This compound->Na_Channel Inhibition Ca_Channel Calcium Channels This compound->Ca_Channel Inhibition K_Channel Potassium Channels This compound->K_Channel Inhibition HCN_Channel HCN Channels This compound->HCN_Channel Inhibition Arrhythmia Cardiac Arrhythmia Na_Channel->Arrhythmia Ca_Channel->Arrhythmia K_Channel->Arrhythmia HCN_Channel->Arrhythmia

This compound's modulation of cardiac ion channels.
PI3K/Akt Signaling Pathway

Some derivatives of this compound-type alkaloids have been shown to influence cell survival and proliferation pathways. For instance, a pseudokobusine (B1213284) derivative was found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) while enhancing the phosphorylation of phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Activation of this pathway can lead to the inhibition of apoptosis and promotion of cell cycle progression.

PI3K_Akt_Pathway Hetisine_Derivative This compound-type Alkaloid Derivative PI3K PI3K Hetisine_Derivative->PI3K Enhances phosphorylation Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits

Influence of this compound derivatives on the PI3K/Akt pathway.
NF-κB Signaling Pathway

While direct evidence for this compound is still emerging, related alkaloids have demonstrated inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Chelidonine, another isoquinoline (B145761) alkaloid, has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of NF-κB subunits.[6]

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to degradation of IκBα IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Hetisine_Analog This compound Analog (e.g., Chelidonine) Hetisine_Analog->IKK Inhibits MTT_Assay_Workflow start Start plate_cells 1. Plate cells in a 96-well plate (1,000-100,000 cells/well) start->plate_cells incubate1 2. Incubate for 24 hours plate_cells->incubate1 add_this compound 3. Add serial dilutions of this compound incubate1->add_this compound incubate2 4. Incubate for 48-72 hours add_this compound->incubate2 add_mtt 5. Add MTT reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (until purple precipitate is visible) add_mtt->incubate3 add_detergent 7. Add detergent/solubilizer (100 µL/well) incubate3->add_detergent incubate4 8. Incubate in the dark for 2 hours add_detergent->incubate4 read_absorbance 9. Read absorbance at 570 nm incubate4->read_absorbance analyze_data 10. Calculate IC₅₀ values read_absorbance->analyze_data end End analyze_data->end

References

A Technical Guide to the Structural Diversity of Hetisine-Type C20-Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural diversity, classification, and analysis of hetisine-type C20-diterpenoid alkaloids. It is intended for researchers in natural product chemistry, pharmacology, and drug development seeking to understand the complex chemical features and therapeutic potential of this significant class of compounds.

Introduction to this compound-Type Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a large and structurally complex class of natural products primarily found in plants from the genera Aconitum, Delphinium, and Consolida within the Ranunculaceae family, as well as the genus Spiraea in the Rosaceae family.[1][2] These compounds are renowned for their intricate polycyclic skeletons and significant pharmacological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antitumor effects.[1][2][3][4]

Among the various subclasses of DAs, the C20-diterpenoid alkaloids are notable for their skeletal diversity. The this compound-type, a major C20-DA subtype, is characterized by a complex heptacyclic hetisane skeleton.[1][2] This core structure is biosynthetically derived from atisine-type precursors through the formation of C(14)–C(20) and N–C(6) bonds.[1][2] The structural diversity within this subtype arises primarily from the chemical state of the nitrogen atom and the variety of substituents on the core skeleton.[1][2][5] As of recent reviews, 157 naturally occurring this compound-type DAs have been identified, highlighting the richness of this chemical family.[1][2][3][4][5]

The Hetisane Core and Structural Classification

The foundational structure of all this compound-type alkaloids is the hetisane skeleton, a rigid heptacyclic framework. The significant structural diversity within this group is systematically categorized based on the modification of the core nitrogen atom. This leads to four primary subtypes.[1][2][5]

G cluster_0 Core Structure cluster_1 Structural Subtypes A Hetisane Skeleton (Heptacyclic C20-Core) B I: Amine Subtype A->B N Atom C II: N,O-Mixed Acetal Subtype A->C N-C-O Linkage D III: N-Oxide Derivatives A->D N-Oxidation E IV: Quaternary Ammonium Bases A->E N Quaternization

Caption: Classification of this compound-type alkaloids based on the nitrogen atom's state.

The fusion of the A, B, and C rings is consistent across all this compound-type DAs, with an A/B trans fusion and a B/C cis fusion.[1][2]

Quantitative Overview of Structural Diversity

The 157 identified this compound-type alkaloids are distributed across the four main subtypes, with the amine subtype being the most populous. Their occurrence is concentrated in a few plant families.

Table 1: Distribution of this compound-Type Alkaloids by Structural Subtype

Subtype Number of Known Compounds Percentage of Total
I: Amine 94 ~60%
II: N,O-Mixed Acetal 55 ~35%
III: N-Oxide 4 ~2.5%
IV: Quaternary Ammonium Bases 4 (including salts) ~2.5%

Data sourced from a 2021 review which cataloged 157 compounds.[2]

Table 2: Botanical Distribution of this compound-Type Alkaloids

Family Genus Number of Alkaloids
Ranunculaceae Aconitum >100
Delphinium >40
Consolida Several
Thalictrum 1
Rosaceae Spiraea 11

Note: The total number exceeds 157 as some alkaloids are found in multiple genera.[1][2][5]

Biosynthetic Relationships

This compound-type alkaloids are not synthesized de novo but are derived from simpler C20-diterpenoid alkaloid precursors. It is generally accepted that the atisine-type skeleton is the foundational precursor, which undergoes intramolecular reactions to form the more complex hetidine and subsequently the this compound frameworks.

G A ent-Atisane Diterpenoids B Atisine-Type DAs A->B Amination (with L-serine) C Hetidine-Type DAs B->C C(14)-C(20) Bond Formation D This compound-Type DAs C->D N-C(6) Bond Formation (Mannich Reaction) E Vakognavine-Type DAs D->E N-C(19) Bond Cleavage

Caption: Biosynthetic pathway from atisane (B1241233) precursors to this compound-type alkaloids.

This pathway highlights a key structural transformation: an atisine-type DA undergoes a Mannich reaction to form a hetidine-type intermediate, followed by the linkage of the N–C(6) bond to yield the characteristic heptacyclic skeleton of this compound-type DAs.[2][6]

Experimental Protocols: Isolation and Structure Elucidation

The isolation and structural characterization of this compound-type alkaloids from plant sources require a systematic workflow involving extraction, chromatographic separation, and spectroscopic analysis.

G A 1. Plant Material (e.g., roots of Aconitum) B 2. Extraction (Acidified Ethanol (B145695)/Methanol) A->B C 3. Acid-Base Partitioning (to isolate crude alkaloids) B->C D 4. Preliminary Chromatography (Silica Gel Column, MCI Gel) C->D E 5. Fine Separation (Sephadex LH-20, RP-HPLC) D->E F 6. Purity Check (TLC, HPLC-DAD) E->F G 7. Structure Elucidation F->G H Spectroscopic Data (MS, 1D/2D NMR, IR, UV) G->H I X-ray Crystallography (for absolute configuration) G->I

Caption: General experimental workflow for alkaloid isolation and identification.

A. Extraction and Isolation Protocol (General)

  • Preparation of Plant Material : Air-dry and powder the relevant plant parts (e.g., roots, aerial parts).

  • Solvent Extraction : Macerate the powdered material with 95% ethanol containing a small amount of acid (e.g., 0.5% HCl) at room temperature for several days. Repeat the extraction process 2-3 times to ensure complete extraction of alkaloids.

  • Crude Alkaloid Preparation : Combine the extracts and evaporate the solvent under reduced pressure. Dissolve the residue in a 2-5% aqueous acid solution (e.g., H₂SO₄ or HCl). Filter the solution and wash the acidic solution with a nonpolar solvent like diethyl ether or chloroform (B151607) to remove neutral and weakly basic compounds.

  • Basification and Partition : Adjust the pH of the aqueous solution to 9-10 with a base (e.g., NH₄OH). Extract the liberated free alkaloids with a solvent such as chloroform or ethyl acetate.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate in vacuo to yield the crude alkaloid mixture.

B. Chromatographic Separation Protocol

  • Initial Fractionation : Subject the crude alkaloid mixture to column chromatography over silica (B1680970) gel or MCI gel. Elute with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃-MeOH, 100:0 to 80:20).

  • Further Purification : Combine fractions containing similar compounds (monitored by TLC) and subject them to further separation using techniques like Sephadex LH-20 column chromatography (eluting with MeOH) to remove pigments and polymers.

  • High-Resolution Separation : Isolate individual compounds using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, often using a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA).

C. Structure Elucidation Protocol

  • Mass Spectrometry (MS) : Determine the molecular weight and elemental formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). Analyze fragmentation patterns using MS/MS to infer structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR : Acquire ¹H and ¹³C NMR spectra to identify the number and types of protons and carbons. DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ groups.[7]

    • 2D NMR : Use techniques like COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C connectivities, which is crucial for assembling the polycyclic skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule.

  • X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete 3D structure and absolute configuration.[2]

Pharmacological Significance and Future Directions

This compound-type DAs exhibit a wide range of biological activities, with antiarrhythmic and antitumor properties being particularly prominent.[1][2][4] Notably, Guan-fu Base A (also known as Acehytisine) has been developed into an antiarrhythmic drug, highlighting the therapeutic potential of this class.[2] Their low toxicity compared to other diterpenoid alkaloids, such as the aconitine-type, makes them attractive lead compounds for drug discovery.[1][2]

Future research should focus on:

  • Total Synthesis : Developing efficient synthetic routes to access rare this compound alkaloids and their analogs for structure-activity relationship (SAR) studies.[8][9][10][11][12][13]

  • Mechanism of Action : Elucidating the molecular targets and signaling pathways responsible for their pharmacological effects.

  • Exploration of Biodiversity : Investigating under-explored plant species to discover novel this compound-type structures.

References

The Role of Hetisine in Traditional Chinese Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hetisine, a C20-diterpenoid alkaloid predominantly found in plants of the Aconitum and Delphinium genera, represents a significant component of traditional Chinese medicine (TCM). The herbs containing this compound, most notably Fuzi (the processed lateral root of Aconitum carmichaelii), have been used for centuries to treat a variety of ailments. Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, revealing a range of biological activities including cardiotonic, antiarrhythmic, anti-inflammatory, and antitumor effects. This technical guide provides an in-depth overview of this compound's role in TCM, its pharmacological properties, and the experimental methodologies used to investigate its effects. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction to this compound and its Traditional Chinese Medicine Context

This compound is a prominent member of the this compound-type C20-diterpenoid alkaloids, characterized by a complex heptacyclic hetisane skeleton.[1][2] In the framework of Traditional Chinese Medicine, this compound is not used in its pure form but is a key constituent of several important medicinal herbs. The most notable of these is Fuzi (附子), the processed lateral root of Aconitum carmichaelii Debx.[3][4]

According to TCM theory, Fuzi is considered to have "hot" properties and is associated with the heart, kidney, and spleen meridians.[5] Its primary traditional functions include reviving depleted Yang, warming the spleen and kidney, and dispelling cold to alleviate pain.[5] Due to the inherent high toxicity of raw aconite roots, which contain potent cardiotoxic and neurotoxic diester-diterpenoid alkaloids like aconitine, Fuzi must undergo extensive processing (Paozhi) before it is deemed safe for clinical use.[6][7] These traditional processing methods, such as steaming and boiling, are designed to hydrolyze the highly toxic diester alkaloids into less toxic monoester derivatives, thereby reducing toxicity while preserving therapeutic efficacy.[1][7]

Fuzi is a component of many famous classical TCM formulas, including Sini Decoction, which is used for emergency treatment of syncope due to Yang collapse, and Zhenwu Decoction, employed for kidney Yang deficiency and edema.[3][8]

Pharmacological Activities of this compound and Related Alkaloids

Modern research has identified a wide array of pharmacological effects for this compound and other this compound-type alkaloids, providing a scientific basis for their traditional applications. These activities include antiarrhythmic, antitumor, and antimicrobial effects.[9]

Antiarrhythmic Effects

One of the most prominent and well-studied activities of this compound-type alkaloids is their antiarrhythmic effect.[9] This action is primarily attributed to the blockade of voltage-dependent sodium channels in cardiomyocytes.[9] By inhibiting the sodium current, these compounds can suppress arrhythmias.[9]

Antitumor Activity

A number of this compound-type diterpenoid alkaloids have demonstrated cytotoxic activities against various human cancer cell lines.[9][10] The antitumor effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.[11]

Antimicrobial and Antiviral Activities

Certain this compound-type alkaloids have shown inhibitory effects against a range of bacteria and fungi.[9] Additionally, some compounds have exhibited antiviral properties.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Cytotoxicity of this compound-Type Diterpenoid Alkaloids

CompoundCell LineIC50 (µM)Reference
This compound---
Pseudokobusine (68)A549 (Lung)>40[10]
Pseudokobusine (68)DU145 (Prostate)>40[10]
Pseudokobusine (68)KB (Nasopharyngeal)>40[10]
Kobusine Derivative (34-8)A549 (Lung)5.3[10]
Kobusine Derivative (34-10)A549 (Lung)5.0[10]
Trichodelphinine A (32)A549 (Lung)52.8[9]
Trichodelphinine B (33)A549 (Lung)18.64[9]
Trichodelphinine E (38)A549 (Lung)12.03[9]
2-O-cinnamoyl this compoundMCF-7 (Breast)7.58[12]
2-O-cinnamoyl this compoundMCF-7/ADR (Breast, Adriamycin-resistant)7.02[12]

Table 2: Antiarrhythmic Activity of this compound-Type Diterpenoid Alkaloids

CompoundAssayIC50 (µM)Reference
This compound (13)Sodium Current Inhibition (guinea pig ventricular myocytes)75.72[9]
Guan-fu base A (49)Sodium Current Inhibition (guinea pig ventricular myocytes)41.17[9]
Guan-fu base G (53)Sodium Current Inhibition (guinea pig ventricular myocytes)23.81[9]
Guan-fu base S (91)Sodium Current Inhibition (guinea pig ventricular myocytes)3.48[9]
Guan-fu base Q (126)Sodium Current Inhibition (guinea pig ventricular myocytes)82.65[9]

Table 3: Acute Toxicity of this compound-Type Diterpenoid Alkaloids

AlkaloidLD50 (mg/kg, i.p. in mice)Reference
Guan-fu base A (49)185.5[9]
Alkaloid 5912.8[9]
Alkaloid 5234.1[9]
This compound (13)26.2[9]
Alkaloid 468.0[9]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's pharmacological effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 72 hours).[13]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.[13][14]

  • Formazan (B1609692) Solubilization: After the incubation period, remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiarrhythmic Activity Assessment: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is employed to measure ion currents, such as the sodium current, across the membrane of single cardiomyocytes.

Protocol:

  • Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig) through enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution.[15]

  • Seal Formation: Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[15]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.[15]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.[15]

  • Data Acquisition: Record the resulting ionic currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Drug Application: Perfuse the cell with a solution containing the test compound (e.g., this compound) at various concentrations and record the changes in the sodium current.

  • Data Analysis: Analyze the dose-dependent inhibition of the sodium current to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are still under investigation, studies on related Aconitum alkaloids suggest the involvement of key signaling pathways in their pharmacological effects. The following diagrams illustrate these putative pathways.

experimental_workflow cluster_tcm Traditional Chinese Medicine cluster_pharma Pharmacological Evaluation cluster_mechanism Mechanism of Action Studies Fuzi Fuzi (Aconitum carmichaelii) Processing Processing (Paozhi) Fuzi->Processing This compound This compound Isolation Processing->this compound Cytotoxicity Cytotoxicity Assays (MTT) This compound->Cytotoxicity Antiarrhythmic Antiarrhythmic Assays (Patch Clamp) This compound->Antiarrhythmic Antimicrobial Antimicrobial Assays (MIC Determination) This compound->Antimicrobial Signaling Signaling Pathway Analysis (Western Blot) Cytotoxicity->Signaling Antiarrhythmic->Signaling DrugDev Lead Compound for Drug Development Signaling->DrugDev

Figure 1: Experimental workflow for this compound research.

PI3K_Akt_Pathway This compound This compound Derivative (Putative) Receptor Growth Factor Receptor This compound->Receptor Inhibition? PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream

Figure 2: Putative involvement in the PI3K/Akt pathway.

ERK_Pathway This compound This compound Derivative (Putative) Receptor Receptor Tyrosine Kinase This compound->Receptor Modulation? Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription

Figure 3: Potential modulation of the MAPK/ERK pathway.

Note: The signaling pathway diagrams are illustrative and based on the known activities of related Aconitum alkaloids. Direct experimental evidence for the specific effects of this compound on these pathways requires further investigation.

Conclusion and Future Directions

This compound, a key active constituent of traditionally used Chinese herbs like Fuzi, exhibits a range of promising pharmacological activities. Its antiarrhythmic and antitumor properties, in particular, warrant further investigation for potential drug development. The traditional knowledge of TCM, especially regarding the processing of Aconitum roots to reduce toxicity, provides a valuable foundation for the safe and effective use of these potent natural products.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A systematic evaluation of a wider range of this compound derivatives against various disease models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

  • Toxicology and Safety Assessment: In-depth toxicological studies to establish safe dosage ranges and understand the mechanisms of toxicity.

  • Synergistic Effects in TCM Formulas: Investigating the synergistic or antagonistic interactions of this compound with other compounds in traditional herbal formulations.

By integrating the wisdom of traditional Chinese medicine with modern scientific methodologies, the full therapeutic potential of this compound and its derivatives can be explored and harnessed for the development of novel therapeutics.

References

Biological Activities of Hetisine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hetisine-type diterpenoid alkaloids represent a significant and abundant subclass of C20-diterpenoid alkaloids, primarily isolated from plants in the Aconitum and Delphinium genera.[1][2][3][4] These compounds are characterized by a complex heptacyclic hetisane skeleton, which provides a unique scaffold for diverse biological activities.[1][2][3][4] Pharmacological studies have revealed a broad spectrum of actions, including antiarrhythmic, antitumor, antimicrobial, and insecticidal effects, making this compound derivatives promising lead structures for novel drug discovery.[1][2][3][5] This guide provides an in-depth overview of their biological activities, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Biological Activities

This compound-type alkaloids exhibit a range of pharmacological effects, with antiarrhythmic and antitumor activities being the most prominent and well-studied. Their relatively low toxicity compared to other diterpenoid alkaloids, such as aconitine, enhances their therapeutic potential.[1]

The most notable biological activity of this compound derivatives is their potent antiarrhythmic effect, which has led to the clinical development of at least one compound.[1][2]

  • Guan-fu Base A (Acehytisine): This representative this compound-type alkaloid has been developed into a commercial antiarrhythmic drug, acehytisine hydrochloride.[1] It has been shown to antagonize aconitine-induced arrhythmia, reduce the incidence of ventricular fibrillation induced by CaCl2, and increase the dose of ouabain (B1677812) required to induce cardiac arrest in animal models.[1]

  • Mechanism of Action: The antiarrhythmic effects are linked to the blockade of sodium currents, which play a critical role in the cardiac action potential and the propagation of electrical impulses.[1][5] Studies using whole-cell patch voltage-clamp techniques have confirmed the sodium current inhibitory effects of various compounds isolated from A. coreanum.[5] Acehytisine hydrochloride, in particular, has been found to inhibit the human ether-a-go-go related gene (HERG) K+ channel step current in a concentration-dependent manner, without significantly affecting the tail current at therapeutic concentrations, suggesting a lower risk of inducing QT interval prolongation.[6]

  • Structure-Activity Relationship (SAR): SAR studies indicate that the number and type of acyl groups are crucial for antiarrhythmic potency. Acetylated derivatives of Guan-fu alcoholamine showed enhanced activity.[1] Furthermore, a propylene (B89431) glycol amine group has been identified as a potential key pharmacophore for this activity.[1][5]

Quantitative Data: Antiarrhythmic Activity

Compound ED50 (mg/kg) Notes
Tadzhaconine 0.3 Diester alkaloid, showed better effects than alcohol amines.[1]
Zeravshanisine 0.5 Diester alkaloid, showed better effects than alcohol amines.[1]
This compound 1 Alcohol amine.[1]

| Nominine | 5 | Alcohol amine.[1] |

A growing body of evidence supports the cytotoxic potential of this compound derivatives against various human cancer cell lines.

  • Cytotoxicity: While many natural this compound-type alkaloids show modest activity, their acylated derivatives have demonstrated impressive cytotoxicity with IC50 values in the low micromolar range.[1][3] These derivatives have shown efficacy against lung (A549), prostate (DU145), and nasopharyngeal (KB) cancer cell lines.[1][5] Notably, many active compounds were also potent against the vincristine-resistant nasopharyngeal (KB-VIN) cell line, suggesting potential for overcoming multidrug resistance.[1][3]

  • Mechanism of Action: The antitumor mechanism for some derivatives has been partially elucidated. For example, 11-m-trifluoromethylbenzoyl (Mb)-pseudokobusine was found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and induce phosphorylation of phosphoinositide 3-kinase (PI3K), leading to cell cycle arrest in the G1 or sub-G1 phase.[1][2]

Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives

Derivative Type Cell Line(s) IC50 Range (µM) Reference Compound Reference IC50 (µM)
Acylated kobusine/pseudokobusine (B1213284) A549, DU145, KB 3.1 - 20.1 - -
Trichodelphinine A–E A549 12.0 - 52.8 Doxorubicin 0.60

| Nagaconitine D | SK-OV-3 | 32.1 | Cisplatin | 11.6 |

Data synthesized from multiple sources.[1][5]

  • Antimicrobial and Insecticidal: this compound-type alkaloids have demonstrated antimicrobial and insecticidal properties.[1][2][3] For instance, this compound itself showed a repellency of 59.12% against insects at a concentration of 3 mg/mL.[1]

  • Analgesic and Anti-inflammatory: While less prominent than in other diterpenoid alkaloids, some this compound derivatives have shown analgesic and anti-inflammatory activities.[1][2]

Biosynthetic Relationship

This compound-type alkaloids are biosynthetically derived from atisine-type precursors through a series of cyclization reactions. Understanding this pathway is crucial for synthetic biology and derivatization efforts.

Biosynthetic_Pathway Atisine Atisine-type DAs Hetidine Hetidine-type DAs Atisine->Hetidine  Mannich Reaction (C14-C20 linkage) This compound This compound-type DAs Hetidine->this compound  N-C6 linkage Vakognavine Vakognavine-type DAs This compound->Vakognavine  N-C19 cleavage

Biosynthetic relationship of this compound-type alkaloids.
Signaling Pathways

The antitumor activity of certain this compound derivatives involves the modulation of key cancer-related signaling pathways, such as the PI3K/ERK pathway.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Hetisine_Derivative 11-m-trifluoromethylbenzoyl (Mb)-pseudokobusine Hetisine_Derivative->PI3K  induces phosphorylation Phospho_ERK p-ERK Hetisine_Derivative->Phospho_ERK inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/sub-G1 Phase) PI3K->Cell_Cycle_Arrest ERK->Phospho_ERK phosphorylation Phospho_ERK->Cell_Cycle_Arrest inhibition removed

Signaling pathway of an antitumor pseudokobusine derivative.

Experimental Protocols

Detailed protocols are essential for the replication and validation of reported biological activities. Below are generalized methodologies for key assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the antiproliferative activity of this compound derivatives against cancer cell lines.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition s1 1. Seed cancer cells in 96-well plates s2 2. Incubate for 24h for cell adherence s1->s2 s3 3. Add serial dilutions of this compound derivatives s2->s3 s4 4. Incubate for 48-72h s3->s4 s5 5. Add MTT reagent (e.g., 5 mg/mL) s4->s5 s6 6. Incubate for 4h (formazan formation) s5->s6 s7 7. Solubilize formazan (B1609692) crystals with DMSO s6->s7 s8 8. Read absorbance (e.g., at 570 nm) s7->s8 s9 9. Calculate % inhibition and IC50 values s8->s9

General workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, KB) are cultured in appropriate media and seeded into 96-well plates at a specific density.

  • Compound Treatment: After allowing cells to adhere, they are treated with various concentrations of the this compound derivatives. A positive control (e.g., doxorubicin, cisplatin) and a vehicle control (e.g., DMSO) are included.[7]

  • MTT Incubation: Following a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent like DMSO. The absorbance is then measured with a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration at which 50% of cell growth is inhibited) is determined.[8]

Protocol: Sodium Current Inhibition (Whole-Cell Patch Clamp)

This electrophysiological technique is used to measure the effect of this compound derivatives on sodium ion channels, a key mechanism for antiarrhythmic activity.[5]

Methodology:

  • Cell Preparation: Cells expressing the target sodium channel (e.g., Nav1.2) are prepared for recording. This could involve primary cardiomyocytes or cell lines like HEK293 stably expressing the channel.

  • Electrode Placement: A glass micropipette filled with an internal solution is brought into contact with a single cell to form a high-resistance seal (giga-seal). The cell membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ion currents.

  • Current Recording: Sodium currents are elicited by applying a series of voltage steps (a voltage protocol) to the cell membrane.

  • Compound Application: A baseline recording of the sodium current is established. The this compound derivative is then applied to the cell via the external solution, and the recording is repeated.

  • Data Analysis: The peak sodium current before and after compound application is measured. The percentage of inhibition is calculated to determine the compound's effect on the channel.

This compound-type diterpenoid alkaloids and their synthetic derivatives are a rich source of biologically active compounds with significant therapeutic potential.[1] Their prominent antiarrhythmic and emerging antitumor activities, coupled with favorable toxicity profiles, make them compelling candidates for further preclinical and clinical investigation. The structure-activity relationship data gathered to date provides a solid foundation for medicinal chemistry efforts to optimize potency and selectivity. Future research should focus on elucidating detailed mechanisms of action for their diverse biological effects and advancing the most promising leads through the drug development pipeline.

References

The Heptacyclic Hetisane Skeleton: A Technical Guide to Hetisine and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine and its derivatives represent a fascinating and complex class of C20-diterpenoid alkaloids.[1] Characterized by a unique and rigid heptacyclic cage-like structure known as the hetisane skeleton, these natural products have garnered significant attention from the scientific community.[2][3][4] The intricate architecture of the hetisane core, formed by the linkage of C(14)–C(20) and N–C(6) bonds in an atisine-type precursor, presents both a formidable synthetic challenge and a rich scaffold for the development of novel therapeutics.[2][3][4]

This technical guide provides an in-depth overview of this compound and the hetisane skeleton, focusing on its chemical synthesis, biological activities, and the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product synthesis, medicinal chemistry, and drug development.

The Hetisane Skeleton: Structure and Properties

The defining feature of this compound-type alkaloids is the heptacyclic hetisane skeleton.[2][3][4] This complex, fused polycyclic system imparts significant conformational rigidity to the molecule. The structural diversity within this family arises from the various substituents and their stereochemical orientations on this core structure.

dot graph Hetisane_Skeleton { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [pos="0,1.5!", label="C1"]; C2 [pos="-1,0.75!", label="C2"]; C3 [pos="-1,-0.75!", label="C3"]; C4 [pos="0,-1.5!", label="C4"]; C5 [pos="1,-0.75!", label="C5"]; C6 [pos="1,0.75!", label="C6"]; C7 [pos="2,1.5!", label="C7"]; C8 [pos="2.5,0!", label="C8"]; C9 [pos="2,-1.5!", label="C9"]; C10 [pos="0,0!", label="C10"]; C11 [pos="-2,1.5!", label="C11"]; C12 [pos="-2.5,0!", label="C12"]; C13 [pos="-2,-1.5!", label="C13"]; C14 [pos="-0.5,-2.5!", label="C14"]; C15 [pos="1,-2.5!", label="C15"]; C16 [pos="1.5,-3.5!", label="C16"]; C17 [pos="-1.5,-3.5!", label="C17"]; C18 [pos="3.5,0.75!", label="C18"]; C19 [pos="0.5,2.5!", label="C19"]; C20 [pos="-1.5,2.5!", label="C20"]; N [pos="-0.5,0.75!", label="N", fontcolor="#EA4335"];

Hetisine_Biosynthesis_Concept Geranylgeranyl_PP Geranylgeranyl Pyrophosphate ent_Kaurane ent-Kaurane Diterpene Geranylgeranyl_PP->ent_Kaurane Cyclization Atisine_Type Atisine-type Alkaloid ent_Kaurane->Atisine_Type Amination & Rearrangement Hetisine_Type This compound-type Alkaloid Atisine_Type->Hetisine_Type C-N Bond Formation

Total Synthesis of the Hetisane Skeleton

The total synthesis of this compound-type alkaloids is a significant endeavor in organic chemistry, showcasing the power of modern synthetic methodologies. Several research groups have reported elegant strategies to construct this complex architecture. A notable example is the synthesis of (±)-nominine, which utilizes a dual cycloaddition strategy.[5][6]

Generalized Synthetic Strategy

A common approach involves the initial construction of a less complex polycyclic intermediate, followed by key bond-forming reactions to forge the characteristic cage-like structure of the hetisane core. These strategies often employ intramolecular reactions to control stereochemistry and build molecular complexity efficiently.

Synthetic_Workflow Start Acyclic Precursors Cycloaddition1 Intramolecular [4+2] Cycloaddition (e.g., Diels-Alder) Start->Cycloaddition1 Tetracyclic_Intermediate Tetracyclic Intermediate Cycloaddition1->Tetracyclic_Intermediate Key_Bond_Formation Key C-N and C-C Bond Formations (e.g., Mannich reaction, Radical cyclization) Tetracyclic_Intermediate->Key_Bond_Formation Heptacyclic_Core Heptacyclic Hetisane Core Key_Bond_Formation->Heptacyclic_Core Functional_Group_Manipulation Functional Group Interconversion & Derivatization Heptacyclic_Core->Functional_Group_Manipulation Target_Molecule This compound-type Alkaloid Functional_Group_Manipulation->Target_Molecule

Key Experimental Protocols

The following are generalized protocols for key reactions often employed in the synthesis of the hetisane skeleton, based on reported methodologies for nominine (B1204822), cossonidine, and davisinol synthesis.[5][7][8][9]

Table 1: Key Synthetic Transformations and Conditions

ReactionReagents and ConditionsPurpose
Diels-Alder Cycloaddition Diene and dienophile precursors, heat or Lewis acid catalyst (e.g., Et2AlCl), in an inert solvent (e.g., toluene).Construction of a core polycyclic ring system.
Intramolecular 1,3-Dipolar Cycloaddition Oxidopyridinium betaine (B1666868) precursor, heated in a high-boiling solvent (e.g., xylenes).Formation of the nitrogen-containing heterocyclic rings.
Reductive Amination Amine and carbonyl precursors, reducing agent (e.g., NaBH(OAc)3), in an acidic medium.Formation of key C-N bonds.
Radical Cyclization Radical precursor (e.g., alkyl halide), radical initiator (e.g., AIBN), and a reducing agent (e.g., Bu3SnH).Formation of sterically hindered C-C bonds.
Hofmann-Löffler-Freytag Reaction N-haloamine precursor, acid or UV light, followed by base treatment.Formation of the N-C6 bond to complete the heptacyclic core.[10][11]

Detailed Methodologies:

  • Diels-Alder Reaction: A solution of the diene (1.0 equiv) and dienophile (1.2 equiv) in anhydrous toluene (B28343) is treated with a Lewis acid catalyst such as ethylaluminum dichloride (Et2AlCl, 1.1 equiv) at -78 °C under an argon atmosphere. The reaction is slowly warmed to room temperature and stirred for 12-24 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. Purification is typically achieved by flash column chromatography.

  • Intramolecular 1,3-Dipolar Cycloaddition: The oxidopyridinium betaine precursor is dissolved in a high-boiling point solvent like xylenes (B1142099) and heated to reflux (approximately 140 °C) for 24-48 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the resulting residue is purified by chromatography to yield the cycloadduct.

Biological Activities and Therapeutic Potential

This compound-type diterpenoid alkaloids exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.[2][7] Pharmacological studies have highlighted their potential as antiarrhythmic, antitumor, antimicrobial, and insecticidal agents.[2][11]

Table 2: Summary of Reported Biological Activities of this compound and its Derivatives

ActivityCompound(s)Quantitative Data (IC50/EC50)Reference
Antiarrhythmic Guan-fu Base AED50 = 0.05 mg/kg (adrenaline-induced arrhythmia model)[12]
Antitumor Trichodelphinines A-EIC50: 12.0 - 52.8 µM (A549 cell line)
Acylated kobusine (B1673741) derivativesIC50: 3.1 - 20.1 µM (various cancer cell lines)
Antimicrobial Various this compound-type alkaloids-
Insecticidal Various this compound-type alkaloids-
Experimental Protocols for Biological Assays
  • MTT Assay for Cytotoxicity: Human cancer cell lines (e.g., A549, lung carcinoma) are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for 48-72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[13][14][15][16]

  • Adrenaline-Induced Arrhythmia Model: Male Wistar rats are anesthetized, and their electrocardiogram (ECG) is recorded. Arrhythmia is induced by an intravenous injection of adrenaline (20 µg/kg). The test compound is administered intravenously at various doses immediately after the adrenaline injection. The ECG is monitored for a set period (e.g., 15 minutes), and the antiarrhythmic effect is evaluated by the reduction or absence of extrasystoles and other arrhythmias compared to a control group.[12]

Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound-type alkaloids are still under investigation. However, evidence suggests that some diterpenoid alkaloids can modulate key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial in regulating cell survival, proliferation, and apoptosis.[17][18][19][20] The inhibition of this pathway is a common mechanism for anticancer agents.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Inhibition Caspase9->Apoptosis Induces Bcl2->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound Derivative (Proposed) This compound->PI3K Inhibits (Proposed)

Conclusion

This compound and the broader family of hetisane-type diterpenoid alkaloids represent a promising frontier in drug discovery. Their complex, rigid structures provide a unique platform for the design of potent and selective therapeutic agents. The continued development of innovative synthetic strategies will be crucial for accessing these molecules and their analogs, enabling a deeper exploration of their therapeutic potential. Further investigation into their mechanisms of action and specific molecular targets will undoubtedly unlock new avenues for the treatment of a range of diseases, from cardiac arrhythmias to cancer. This guide serves as a foundational resource to stimulate and support these ongoing research efforts.

References

The Occurrence and Analysis of Hetisine in Delphinium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of the C20-diterpenoid alkaloid, hetisine, within the Delphinium genus. It details the methodologies for its extraction, isolation, and quantification, and presents available quantitative data to support research and development endeavors.

Introduction

The genus Delphinium, commonly known as larkspur, is a significant source of a diverse array of diterpenoid alkaloids, many of which exhibit potent biological activities. Among these, this compound and its derivatives, belonging to the C20-diterpenoid alkaloid class, are of considerable interest due to their complex chemical structures and potential pharmacological applications. This guide summarizes the current knowledge on the distribution of this compound in various Delphinium species and provides detailed experimental protocols for its analysis.

Distribution of this compound in Delphinium Species

This compound and its related alkaloids have been identified in several Delphinium species. While extensive quantitative data across the genus remains a subject of ongoing research, the presence of this compound has been confirmed in the following species. The table below summarizes the available data on the presence and, where available, the quantity of this compound and related hetisane-type alkaloids.

SpeciesPlant PartAlkaloid TypeQuantitative Data (mg/g or % yield)Reference
Delphinium fissum subsp. anatolicumAerial PartsThis compound, HetisinoneNot Reported[1]
Delphinium tatsienenseWhole PlantThis compound-type C20-diterpenoid alkaloidsNot Reported[2]
Delphinium pachycentrumNot SpecifiedThis compound-type C20-diterpenoid alkaloidNot Reported[3]
Delphinium gyalanumNot SpecifiedThis compound-type C20-diterpenoid alkaloidsNot Reported[4]
Delphinium cardiopetalumNot SpecifiedThis compound-type diterpenoid alkaloidsNot Reported[5]
Delphinium trichophorum ("Gebu Dilu")Aerial PartsHetisane-type diterpenoid alkaloids (trichodelphinine A-D, 2α, 11α, 13α-triacetyl-hetisane)Trichodelphinine A: 0.12-0.25 mg/g, Trichodelphinine B: 0.08-0.15 mg/g, Trichodelphinine C: 0.10-0.21 mg/g, Trichodelphinine D: 0.05-0.11 mg/g, 2α, 11α, 13α-triacetyl-hetisane: 0.15-0.30 mg/g[1]

Note: Quantitative data for this compound is not widely available in the cited literature. The data for Delphinium trichophorum pertains to related hetisane-type alkaloids and provides a reference for potential concentrations of this class of compounds.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and related diterpenoid alkaloids from Delphinium species.

General Extraction and Isolation of Diterpenoid Alkaloids

The following protocol is a generalized procedure based on methods reported for the isolation of diterpenoid alkaloids from various Delphinium species.

3.1.1. Plant Material and Extraction

  • Drying and Pulverization: Air-dry the plant material (e.g., aerial parts, whole plant) at room temperature and pulverize it into a fine powder.

  • Solvent Extraction:

    • Perform an initial extraction with a non-polar solvent like petroleum ether in a Soxhlet apparatus to remove lipids and pigments.

    • Subsequently, extract the defatted plant material with methanol (B129727) or ethanol (B145695) at room temperature or using a Soxhlet apparatus. This extraction is typically carried out for an extended period (e.g., 24-72 hours) and repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Concentrate the alcoholic extract under reduced pressure to obtain a crude residue.

    • Suspend the residue in an acidic aqueous solution (e.g., 0.5 N HCl).

    • Wash the acidic solution with a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10) using a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.

    • Extract the alkaline solution multiple times with a solvent like chloroform or ethyl acetate (B1210297) to partition the free alkaloid bases into the organic layer.

    • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

3.1.2. Chromatographic Purification

  • Column Chromatography (CC):

    • Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity with solvents like chloroform, methanol, and sometimes with the addition of a small amount of ammonia (B1221849) to prevent tailing of the alkaloids.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing the target alkaloids using pTLC or preparative HPLC to isolate individual compounds.

G cluster_extraction Extraction cluster_purification Alkaloid Enrichment cluster_isolation Isolation plant_material Powdered Plant Material defatting Defatting (Petroleum Ether) plant_material->defatting extraction Methanol/Ethanol Extraction defatting->extraction crude_extract Crude Alcoholic Extract extraction->crude_extract acid_wash Acid-Base Extraction crude_extract->acid_wash crude_alkaloids Crude Alkaloid Fraction acid_wash->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions hplc Preparative HPLC/TLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the extraction and isolation of this compound.

Quantitative Analysis by HPLC-ELSD

The following method is adapted from a validated procedure for the quantification of hetisane-type diterpenoid alkaloids in Delphinium trichophorum and can be applied for the analysis of this compound.[1]

3.2.1. Sample Preparation

  • Accurately weigh 1.0 g of the powdered plant material.

  • Add 50 mL of methanol and sonicate for 30 minutes.

  • Allow the mixture to stand for 24 hours.

  • Filter the extract and evaporate the solvent to dryness.

  • Dissolve the residue in 5 mL of methanol and filter through a 0.45 µm membrane filter before injection.

3.2.2. HPLC Conditions

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile (B52724) (A) and 0.1% triethylamine (B128534) in water (B) in a gradient elution.

  • Gradient Program:

    • 0-21 min: 30% A

    • 21-30 min: 30-45% A

    • 30-55 min: 45-55% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Room temperature (20-35 °C)

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • ELSD Settings:

    • Drift tube temperature: 75 °C

    • Nebulizing gas (Nitrogen) flow rate: 1.0 L/min

3.2.3. Quantification

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Create a calibration curve by injecting a series of dilutions of the standard solution.

  • Inject the prepared sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

G cluster_workflow HPLC-ELSD Analysis Workflow sample_prep Sample Preparation hplc_system HPLC System sample_prep->hplc_system separation C18 Column Separation hplc_system->separation elsd_detection ELSD Detection separation->elsd_detection data_analysis Data Analysis & Quantification elsd_detection->data_analysis

Caption: Workflow for quantitative analysis by HPLC-ELSD.

Analysis by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

This technique is highly effective for the identification of known and unknown alkaloids in complex mixtures, especially when reference standards are unavailable.

3.3.1. Sample Preparation

  • For liquid extracts (e.g., tinctures), evaporate the ethanol using a nitrogen evaporator.

  • Make the remaining aqueous layer alkaline with 1N NaOH.

  • Perform liquid-liquid extraction twice with ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/water).

3.3.2. LC-QTOF-MS Conditions

  • LC System: A high-resolution liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate (B1220265) to improve ionization.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids.

  • Data Acquisition: Acquire data in full scan mode to obtain accurate mass measurements and in MS/MS mode to obtain fragmentation patterns for structural elucidation.

3.3.3. Identification

  • Identify this compound and related alkaloids by comparing their accurate mass, isotope pattern, and MS/MS fragmentation spectra with known literature data or spectral libraries.

Conclusion

The genus Delphinium is a rich source of this compound and related C20-diterpenoid alkaloids. While the presence of these compounds has been confirmed in several species, there is a notable lack of comprehensive quantitative data across the genus. The experimental protocols outlined in this guide provide a robust framework for the extraction, isolation, and quantification of this compound, enabling further research into its distribution, pharmacological properties, and potential for drug development. The application of advanced analytical techniques such as HPLC-ELSD and LC-QTOF-MS is crucial for accurate and sensitive analysis of these complex natural products. Further quantitative studies on a wider range of Delphinium species are warranted to fully understand the chemotaxonomy and therapeutic potential of this important class of alkaloids.

References

Methodological & Application

Total Synthesis of Hetisine and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of hetisine and its analogues. The information is compiled from seminal works in the field, offering a comprehensive resource for researchers engaged in complex natural product synthesis and drug discovery.

Introduction to this compound Alkaloids

This compound-type diterpenoid alkaloids are a class of structurally complex natural products isolated from plants of the Aconitum and Delphinium genera. These molecules exhibit a formidable heptacyclic caged skeleton and have garnered significant attention from the synthetic community due to their challenging architecture and interesting biological activities. Nominine (B1204822), the simplest member of this family, along with other analogues like cossonidine and davisinol, have been the targets of several elegant total syntheses. These endeavors have led to the development of novel synthetic strategies and methodologies.

Synthetic Strategies Overview

Several distinct strategies have been successfully employed to conquer the intricate structure of this compound alkaloids. These approaches can be broadly categorized as:

  • Dual Cycloaddition Strategy: Pioneered by the Gin group for the synthesis of (+)-nominine, this approach features a key intramolecular [4+2] cycloaddition of a dienamine and an intramolecular 1,3-dipolar cycloaddition to rapidly construct the core structure.[1][2]

  • Benzyne (B1209423) Insertion Strategy: The Sarpong group developed a novel approach for the synthesis of cossonidine that utilizes a benzyne acyl-alkylation reaction to form a key tricyclic intermediate.[3][4][5]

  • Unified Approach for Diterpenoid Alkaloids: This strategy aims to access various related alkaloid skeletons, including hetidine, from a common intermediate, showcasing the versatility of certain synthetic pathways.[6][7][8]

  • Radical-Mediated Cyclization: The Ding group's synthesis of (+)-davisinol features a hydrogen-atom-transfer (HAT)-initiated transannular redox radical cyclization as a key step.[9][10][11][12]

  • Palladium-Catalyzed α-Arylation: The first total synthesis of (±)-nominine by Muratake and Natsume utilized an intramolecular palladium-catalyzed α-arylation to construct a key quaternary center.[13]

I. Total Synthesis of (+)-Nominine (Gin's Dual Cycloaddition Approach)

This asymmetric total synthesis is renowned for its efficiency and elegance, proceeding in 17 steps.[14] The key transformations are an intramolecular 1,3-dipolar cycloaddition and a dienamine-based intramolecular Diels-Alder reaction.[1][2]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis reveals a disconnection of the heptacyclic core of nominine via a Diels-Alder reaction and a 1,3-dipolar cycloaddition, leading to simpler, achiral starting materials.

G Nominine (+)-Nominine Intermediate1 Heptacyclic Ketone Nominine->Intermediate1 Allylic Oxidation Intermediate2 Diels-Alder Precursor (Diene-Dienophile) Intermediate1->Intermediate2 Intramolecular Diels-Alder Intermediate3 Dipolar Cycloaddition Adduct Intermediate2->Intermediate3 Birch Reduction & Isomerization Intermediate4 Oxidopyridinium Betaine Intermediate3->Intermediate4 Intramolecular 1,3-Dipolar Cycloaddition StartingMaterials 3-Methylcyclohexenone & Acetal Intermediate4->StartingMaterials Convergent Assembly G Start Known Hydrindanone Tricycle Fused 6-7-6 Tricycle Start->Tricycle Benzyne Acyl-Alkylation Nitrile Nitrile Intermediate Tricycle->Nitrile Functional Group Manipulations Azabicycle Embedded Azabicycle Nitrile->Azabicycle Reductive Cyclization & Photochemical Hydroamination Cossonidine Cossonidine Azabicycle->Cossonidine Final Transformations G Start Known Diester Cyclization_Precursor Transannular Cyclization Precursor Start->Cyclization_Precursor Multi-step Elaboration Tetracycle Tetracyclic Core Cyclization_Precursor->Tetracycle HAT-initiated Radical Cyclization Azabicycle_Formation Azabicycle Assembly Tetracycle->Azabicycle_Formation Late-stage Functionalization Davisinol (+)-Davisinol Azabicycle_Formation->Davisinol Final Transformations

References

Application Notes and Protocols: Extraction and Purification of Hetisine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hetisine is a C20-diterpenoid alkaloid found in various plant species, particularly those belonging to the Aconitum and Delphinium genera of the Ranunculaceae family. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antiarrhythmic, antitumor, and anti-inflammatory properties. The complex heptacyclic structure of this compound presents unique challenges and opportunities for its extraction and purification. This document provides detailed application notes and protocols for the efficient isolation of this compound from plant sources, intended to guide researchers in obtaining this valuable compound for further study and drug development.

Data Presentation: Quantitative Summary of Extraction and Purification

The following tables summarize quantitative data from various studies on the extraction and purification of this compound and related diterpenoid alkaloids. This information allows for a comparative analysis of different methodologies.

Table 1: Solvent Extraction of Total Alkaloids

Plant SourcePlant PartExtraction MethodSolvent SystemYield of Crude AlkaloidsReference
Aconitum coreanumDried RootsHeat Reflux (3x)95% Ethanol (B145695) with HCl0.93% (w/w)[1]
Delphinium brunonianumDried Aerial PartsMaceration (5x, 24h each)MethanolNot specified[2]
Euchresta tubulosaNot specifiedAcid-base partitioningChloroform (B151607)15.2 g from starting material[3]

Table 2: Purification of Diterpenoid Alkaloids by Counter-Current Chromatography

TechniquePlant SourceCrude Extract AmountPurified Compound(s)YieldPurityReference
pH-Zone-Refining CCCAconitum coreanum3.5 gAtisine74 mg97.5%[4]
Guanfu base A578 mg97.2%[4]
Guanfu base G423 mg98.9%[4]
HSCCCAconitum coreanum1 gGFT (isomer 1)25.4 mg>95%[5]
GFU (isomer 2)18.3 mg>95%[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and purification of this compound.

Protocol 1: Solvent Extraction of Total Alkaloids from Aconitum coreanum

This protocol is adapted from a method used for the extraction of diterpenoid alkaloids from the roots of Aconitum coreanum.[1]

1. Plant Material Preparation:

  • Dry the roots of Aconitum coreanum at room temperature.

  • Grind the dried roots into a fine powder.

2. Extraction:

  • Place 5 kg of the powdered plant material into a large-volume extraction vessel.

  • Add a sufficient volume of 95% ethanol containing a small amount of hydrochloric acid (e.g., 10 mL HCl).

  • Perform heat reflux extraction for a designated period (e.g., 2-3 hours).

  • Repeat the extraction process three times with fresh solvent each time.

  • Combine the extracts from all three cycles.

3. Concentration:

  • Filter the combined extracts to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

4. Acid-Base Partitioning:

  • Dissolve the residue in 2 L of 1% hydrochloric acid to create an acidic aqueous solution.

  • Extract this acidic solution with petroleum ether to remove non-alkaloidal lipophilic compounds. Discard the petroleum ether layer.

  • Basify the acidic aqueous solution to a pH of 9.5 using ammonia (B1221849) water.

  • Extract the basified solution with chloroform multiple times.

  • Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is a general guideline based on methods used for the separation of diterpenoid alkaloid isomers.[5]

1. HSCCC System Preparation:

  • Prepare a two-phase solvent system. An optimized system for similar alkaloids is composed of ethyl acetate-n-butanol-methanol-2% acetic acid (3.5:1.5:2:4.5, v/v/v/v).[5]

  • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

  • Degas both the upper and lower phases by sonication before use.

2. HSCCC Operation:

  • Fill the entire HSCCC column with the stationary phase (typically the upper phase for this solvent system).

  • Set the apparatus to rotate at the desired speed (e.g., 850 rpm).

  • Dissolve a known amount of the crude alkaloid extract (e.g., 1 g) in a suitable volume of the biphasic solvent mixture.

  • Inject the sample into the column.

  • Pump the mobile phase (typically the lower phase) through the column at a constant flow rate.

  • Monitor the effluent using an appropriate detector, such as an evaporative light scattering detector (ELSD).

  • Collect fractions based on the detector response.

3. Analysis and Isolation:

  • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated compounds.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent to obtain the purified this compound.

Protocol 3: Purification of this compound using pH-Zone-Refining Counter-Current Chromatography

This advanced CCC technique is highly effective for separating ionizable compounds like alkaloids.[4]

1. Solvent System and Sample Preparation:

  • Select a suitable two-phase solvent system. A system successfully used for similar alkaloids is petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).[4]

  • Add a retainer, such as triethylamine (B128534) (TEA), to the upper organic phase (stationary phase) at a concentration of 10 mM.

  • Add an eluter, such as hydrochloric acid (HCl), to the lower aqueous phase (mobile phase) at a concentration of 10 mM.

  • Dissolve the crude extract (e.g., 3.5 g) in a mixture of the upper and lower phases.

2. pH-Zone-Refining CCC Procedure:

  • Fill the entire column with the stationary phase (upper phase with TEA).

  • Set the rotation speed (e.g., 850 rpm).

  • Inject the prepared sample solution.

  • Elute the column with the mobile phase (lower phase with HCl). The alkaloids will elute in distinct pH zones.

  • Monitor the effluent with a UV detector.

  • Collect the fractions corresponding to the different pH zones.

3. Post-Purification Processing:

  • Analyze the purity of the collected fractions using HPLC.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to yield the purified compound.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow plant_material Dried Plant Material (e.g., Aconitum or Delphinium roots) grinding Grinding plant_material->grinding powder Powdered Plant Material grinding->powder extraction Solvent Extraction (e.g., 95% Ethanol + HCl) powder->extraction crude_extract Crude Alcoholic Extract extraction->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration residue Concentrated Residue concentration->residue acid_base Acid-Base Partitioning residue->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids purification Chromatographic Purification crude_alkaloids->purification hsccc HSCCC purification->hsccc Option 1 ph_ccc pH-Zone-Refining CCC purification->ph_ccc Option 2 fractions Collected Fractions hsccc->fractions ph_ccc->fractions analysis Purity Analysis (HPLC) fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for the Anti-inflammatory Action of this compound-type Alkaloids

This compound and related diterpenoid alkaloids have been reported to exhibit anti-inflammatory effects. While the precise signaling pathway for this compound is still under investigation, a plausible mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. A related atisine-type alkaloid has been shown to inhibit these pathways.[6] The following diagram illustrates this proposed inhibitory action.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor mapk_pathway MAPK Pathway receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway jnk_erk JNK/ERK mapk_pathway->jnk_erk p38 p38 mapk_pathway->p38 ap1 AP-1 jnk_erk->ap1 p38->ap1 ikk IKK Complex nfkb_pathway->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nucleus NF-κB nfkb->nfkb_nucleus translocates This compound This compound This compound->mapk_pathway This compound->nfkb_pathway gene_transcription Pro-inflammatory Gene Transcription nfkb_nucleus->gene_transcription ap1->gene_transcription cytokines Cytokines, Chemokines, COX-2, iNOS gene_transcription->cytokines

Caption: Proposed inhibitory effect of this compound on inflammatory signaling pathways.

References

Application Note: Quantification of Hetisine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of hetisine, a C20-diterpenoid alkaloid. This method is applicable to the analysis of this compound in plant extracts, particularly from species of the Aconitum and Delphinium genera, and is suitable for researchers, scientists, and professionals involved in natural product chemistry, phytochemistry, and drug development.

Introduction

This compound is a prominent member of the this compound-type C20-diterpenoid alkaloids, a class of natural products known for their complex chemical structures and diverse biological activities. These compounds are primarily isolated from plants belonging to the Aconitum and Delphinium genera. Due to their pharmacological potential, accurate and reliable quantification of these alkaloids in plant materials and extracts is crucial for quality control, standardization, and further research into their therapeutic applications.

This document provides a detailed protocol for the quantification of a closely related this compound derivative, 2-O-cinnamoyl this compound, using a UHPLC-DAD system. This method has been shown to be effective for the quality assessment of Aconitum heterophyllum extracts and can be adapted for the quantification of this compound and its analogues[1].

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of the this compound derivative is presented in Table 1.

Table 1: HPLC Parameters for the Quantification of a this compound Derivative

ParameterValue
Instrument UHPLC System with Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (Gradient Elution)
Gradient Program A typical gradient starts with a lower concentration of acetonitrile, which is gradually increased to facilitate the elution of the analyte.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) monitoring at a wavelength suitable for the analyte's chromophore. For similar alkaloids, wavelengths between 220-280 nm are common.
Injection Volume 10 µL

Method Validation Summary

While a comprehensive validation for this compound itself is not available in the retrieved literature, a developed method for a similar alkaloid, 2-O-cinnamoyl this compound, demonstrated good linearity, limits of detection (LOD) and quantification (LOQ), and reproducibility, making it a reliable starting point for method development and validation for this compound[1]. For a robust quantitative method, the following validation parameters should be assessed according to ICH guidelines:

Table 2: Method Validation Parameters

ParameterSpecification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Specificity No interference from blank and other components
Robustness Insensitive to minor changes in method parameters

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: Accurately weigh 1 g of powdered, dried plant material. Macerate the sample with 20 mL of methanol using sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be further diluted with methanol to fall within the linear range of the calibration curve.

Calibration Curve Construction
  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

Quantification of this compound in Plant Extract
  • Inject 10 µL of the prepared plant extract sample into the HPLC system.

  • Record the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start plant_material Weigh Plant Material start->plant_material ref_standard Weigh this compound Reference Standard start->ref_standard extraction Methanol Extraction (Sonication) plant_material->extraction filtration Filter Extract (0.45 µm) extraction->filtration sample_injection Inject Sample filtration->sample_injection hplc_system HPLC System (C18 Column, DAD) sample_injection->hplc_system stock_solution Prepare Stock Solution ref_standard->stock_solution working_standards Prepare Working Standards stock_solution->working_standards standard_injection Inject Standards working_standards->standard_injection standard_injection->hplc_system separation Chromatographic Separation hplc_system->separation detection Peak Detection (UV) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration peak_integration->quantification calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for the HPLC quantification of this compound.

HPLC_System solvent Mobile Phase (Acetonitrile/Water) pump HPLC Pump solvent->pump injector Autosampler pump->injector column C18 Column injector->column detector DAD Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Key components of the HPLC system for this compound analysis.

References

Application Notes and Protocols for the Structural Elucidaion of Hetisine Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of hetisine, a complex diterpenoid alkaloid. The protocols outlined below are designed to be adaptable for other this compound-type alkaloids, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

This compound possesses a rigid cage-like structure with multiple stereocenters, making NMR spectroscopy an indispensable tool for its complete structural and stereochemical assignment. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to determine the connectivity and spatial relationships within the molecule.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. This data is crucial for the verification of the compound's identity and serves as a reference for the structural elucidation of new, related compounds.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz)
138.41.55 (m), 2.10 (m)
227.81.65 (m), 1.80 (m)
337.21.40 (m), 1.60 (m)
433.9-
549.11.95 (m)
672.14.15 (d, J = 2.5)
756.52.90 (m), 3.10 (m)
876.8-
945.22.30 (m)
1043.8-
1174.94.05 (br s)
12148.94.85 (s), 5.05 (s)
1377.24.25 (d, J = 6.0)
1483.93.80 (s)
1534.52.05 (m), 2.20 (m)
1625.11.70 (m), 1.90 (m)
1712.80.95 (s)
18--
1959.22.80 (d, J = 12.0), 3.20 (d, J = 12.0)
2060.53.45 (d, J = 7.5)

Note: The data presented is a compilation from various spectroscopic studies of this compound and its derivatives. Chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols for NMR Analysis of this compound

A systematic approach employing a suite of NMR experiments is essential for the complete structural elucidation of this compound. The following protocols provide a general framework for these experiments.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or pyridine-d₅).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR (Proton):

    • Objective: To obtain an overview of the proton environment in the molecule.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

    • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR (Carbon-13):

    • Objective: To identify the number of unique carbon atoms and their chemical environments.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024-4096

    • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Objective: To determine the multiplicity of carbon signals (CH, CH₂, CH₃).

    • Pulse Sequence: DEPT-135 and DEPT-90.

    • Acquisition and Processing: Use similar parameters as for the ¹³C NMR spectrum. In DEPT-135 spectra, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In DEPT-90 spectra, only CH signals are observed.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • Pulse Sequence: Standard COSY-90 or DQF-COSY.

    • Acquisition Parameters:

      • Acquire a 1024 x 1024 data matrix.

      • Number of Scans per Increment: 8-16

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To correlate directly bonded proton and carbon atoms (¹JCH).

    • Pulse Sequence: Standard HSQC with gradient selection.

    • Acquisition Parameters:

      • Acquire a 1024 x 256 data matrix.

      • Set the spectral width in the ¹³C dimension to cover the expected range of carbon chemical shifts.

      • Number of Scans per Increment: 4-8

    • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range correlations between protons and carbons (²JCH and ³JCH).

    • Pulse Sequence: Standard HMBC with gradient selection.

    • Acquisition Parameters:

      • Acquire a 2048 x 256 data matrix.

      • Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.

      • Number of Scans per Increment: 16-32

    • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Objective: To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

    • Pulse Sequence: Standard NOESY or ROESY.

    • Acquisition Parameters:

      • Acquire a 2048 x 256 data matrix.

      • Use a mixing time of 300-800 ms (B15284909) for NOESY or 150-300 ms for ROESY.

      • Number of Scans per Increment: 16-32

    • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections between the different NMR experiments used in the structural elucidation of this compound.

Hetisine_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) OneD_NMR->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) TwoD_NMR->Processing Assignment Spectral Assignment (Chemical Shifts, Coupling Constants) Processing->Assignment Structure_Assembly 2D Correlation Analysis (Connectivity & Spatial Proximity) Assignment->Structure_Assembly Final_Structure Final Structure Determination Structure_Assembly->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Logic_Diagram cluster_1D 1D NMR cluster_2D_J 2D J-Correlation cluster_2D_NOE 2D Spatial Correlation cluster_structure Structural Information H1 ¹H NMR (Proton Environment, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC NOESY NOESY/ROESY (¹H-¹H Spatial Proximity, Stereochemistry) H1->NOESY C13 ¹³C NMR (Carbon Count) C13->HSQC C13->HMBC DEPT DEPT (Carbon Multiplicity) DEPT->HSQC DEPT->HMBC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments Skeleton Carbon Skeleton Assembly HMBC->Skeleton Stereochem Relative Stereochemistry NOESY->Stereochem Fragments->Skeleton Skeleton->Stereochem Final_Structure Complete 3D Structure of this compound Stereochem->Final_Structure

Caption: Logical relationships between NMR experiments for this compound structure elucidation.

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Hetisine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine is a C20-diterpenoid alkaloid characterized by a complex heptacyclic hetisane skeleton.[1][2] Found in plants of the Aconitum and Delphinium genera, this compound and its analogues exhibit a range of biological activities, including antiarrhythmic and insecticidal properties, making them of significant interest in pharmacology and drug development.[2] Mass spectrometry (MS) is a crucial analytical technique for the structural elucidation and quantification of this compound in complex matrices. Understanding the fragmentation behavior of this compound under MS analysis is essential for its unambiguous identification and characterization.

This document provides detailed application notes on the mass spectrometry fragmentation analysis of this compound, including a summary of its characteristic fragment ions. It also outlines a comprehensive experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: this compound Fragmentation Analysis

The fragmentation of the protonated this compound molecule ([M+H]⁺) typically proceeds through a series of characteristic neutral losses and bond cleavages within its intricate ring system. While specific relative abundances can vary depending on the instrument and experimental conditions, the following table summarizes the key fragment ions commonly observed in the tandem mass spectrum (MS/MS) of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss / Fragmentation
330.2312.2Loss of H₂O
330.2294.2Loss of 2H₂O
330.2282.2Loss of C₂H₄O (ethylene oxide)
330.2270.2Loss of C₃H₆O
330.2254.2Retro-Diels-Alder (RDA) reaction

Experimental Protocols

The following protocol outlines a general procedure for the analysis of this compound in plant extracts or other biological matrices using LC-MS/MS. This method is based on established protocols for the analysis of Aconitum alkaloids and should be optimized for the specific instrumentation and sample matrix used.[1][3][4]

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

a. Extraction from Plant Material:

  • Weigh 1 gram of homogenized plant material into a centrifuge tube.

  • Add 10 mL of an extraction solvent consisting of 75:25 (v/v) methanol (B129727) and 2% formic acid in water.[3]

  • Shake the mixture for 1 hour, followed by sonication for 10 minutes.[3]

  • Centrifuge the sample at 4500 rpm for 10 minutes.[3]

  • Collect the supernatant for further processing.[3]

b. Protein Precipitation (for plasma samples):

  • To 100 µL of plasma, add 1 mL of methanol.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.[1]

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol.[1]

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential for resolving this compound from other components in the sample.

  • LC System: Agilent 1290 Infinity II LC or equivalent.[5]

  • Column: Phenomenex Gemini C18 (100 x 2 mm, 3 µm) or equivalent.[3][6]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-14 min: 80% B

    • 14-15 min: 80-5% B

    • 15-16 min: 5% B

  • Flow Rate: 0.5 mL/min.[3][6]

  • Column Temperature: 40°C.[3][6]

  • Injection Volume: 1-10 µL.[1][3]

Mass Spectrometry (MS) Conditions

The mass spectrometer is used for the detection and fragmentation of the analyte.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation analysis.[7]

  • Precursor Ion: m/z 330.2 ([M+H]⁺ for this compound).

  • Product Ions: Monitor the fragment ions listed in the data presentation table.

  • Collision Gas: Nitrogen.

  • Optimization: Collision energy and other source parameters should be optimized for maximum signal intensity of the precursor and product ions.

Visualizations

This compound Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound based on common fragmentation patterns observed for diterpenoid alkaloids. This includes initial dehydration events followed by ring cleavages, including a characteristic retro-Diels-Alder reaction.

Hetisine_Fragmentation M_H [M+H]⁺ m/z 330.2 frag1 [M+H-H₂O]⁺ m/z 312.2 M_H->frag1 - H₂O frag3 [M+H-C₂H₄O]⁺ m/z 282.2 M_H->frag3 - C₂H₄O frag4 [M+H-C₃H₆O]⁺ m/z 270.2 M_H->frag4 - C₃H₆O frag5 [M+H-RDA]⁺ m/z 254.2 M_H->frag5 RDA frag2 [M+H-2H₂O]⁺ m/z 294.2 frag1->frag2 - H₂O

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow for this compound Analysis

The diagram below outlines the key steps in the experimental workflow for the LC-MS/MS analysis of this compound from a sample matrix to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction cleanup Cleanup / Precipitation extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: Experimental workflow for this compound analysis.

References

Application of Hetisine in Antiarrhythmic Drug Discovery: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of hetisine and its derivatives, particularly Guan-fu base A (GFA), in the discovery of novel antiarrhythmic drugs. It includes detailed application notes, experimental protocols, and quantitative data to facilitate further research and development in this area.

This compound-type diterpenoid alkaloids, isolated from plants of the Aconitum genus, have emerged as promising candidates for the development of new antiarrhythmic therapies.[1] Unlike the highly cardiotoxic alkaloids also found in this genus, such as aconitine (B1665448), this compound and its analogues exhibit a more favorable safety profile with significant antiarrhythmic efficacy.[2] Guan-fu base A (GFA), a representative this compound-type alkaloid, has been successfully developed into an antiarrhythmic drug, highlighting the therapeutic potential of this class of compounds.[1]

The primary mechanism of action for the antiarrhythmic effects of this compound-type alkaloids is the modulation of cardiac ion channels.[3] GFA, for instance, acts as a multi-ion channel blocker, exhibiting a notable selectivity for the late sodium current (INa,L) over the transient sodium current (INa,T).[4][5] This selective inhibition of the late sodium current is a key attribute, as an enhanced INa,L is associated with arrhythmogenesis in various pathological conditions.[4] By targeting this current, GFA can effectively suppress arrhythmias with a potentially reduced risk of proarrhythmic side effects.[4] In addition to its effects on sodium channels, GFA also interacts with potassium and calcium channels, contributing to its overall electrophysiological profile.[3]

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound and its derivatives.

Table 1: In Vitro Inhibitory Effects of this compound Derivatives on Cardiac Ion Channels

CompoundIon Channel CurrentIC50 (µM)Test System
Guan-fu base A (GFA)Late Sodium Current (INa,L)1.57 ± 0.14Guinea Pig Ventricular Myocytes
Guan-fu base A (GFA)Transient Sodium Current (INa,T)21.17 ± 4.51Guinea Pig Ventricular Myocytes
Guan-fu base A (GFA)hERG (IKr)273 ± 34Not Specified
Guan-fu base A (GFA)Sodium Current (General)41.17Not Specified
Guan-fu base SSodium Current (General)3.48Not Specified
Guan-fu base GSodium Current (General)23.81Not Specified
This compoundSodium Current (General)75.72Not Specified
Guan-fu base QSodium Current (General)82.65Not Specified

Data sourced from multiple studies.[1][5]

Table 2: Effects of Guan-fu base A (GFA) on Cardiac Action Potential Parameters

ParameterEffectConcentrationTest System
Action Potential AmplitudeDecreased50 mg/LGuinea Pig Papillary Muscles
Maximal Rate of Depolarization (Vmax)Decreased50 mg/LGuinea Pig Papillary Muscles
Action Potential Duration at 90% Repolarization (APD90)Shortened50 mg/LGuinea Pig Papillary Muscles

Data from a study on guinea pig papillary muscles.[6]

Table 3: In Vivo Efficacy of Guan-fu base A (GFA) in Experimental Arrhythmia Models

Arrhythmia ModelSpeciesEffective DoseRoute of AdministrationOutcome
Ouabain-induced Ventricular TachycardiaDog9-10 mg/kgIntravenousReverted to sinus rhythm in 1-2 minutes
Acetylcholine-induced Atrial FibrillationDog10-20 mg/kgIntravenousProtected against atrial fibrillation
Beiwutine-induced ArrhythmiaRat2.5-10 mg/kgIntravenousIncreased the dose of beiwutine required to produce arrhythmias
K+-free and high Ca2+-induced VT and VFRat20-30 mg/LLangendorff perfusionReduced the rate of ventricular tachycardia (VT) and ventricular fibrillation (VF)

Data compiled from in vivo studies.[7][8]

Mandatory Visualization

Hetisine_Signaling_Pathway cluster_channels Cardiac Ion Channels cluster_potential Cardiac Action Potential This compound This compound-Type Alkaloids (e.g., Guan-fu base A) Na_channel Voltage-gated Na+ Channels (Nav1.5) (Late Current INa,L) This compound->Na_channel Inhibition K_channel Voltage-gated K+ Channels (hERG) This compound->K_channel Inhibition Ca_channel Voltage-gated Ca2+ Channels (L-type) This compound->Ca_channel Inhibition AP_params Modulation of - Amplitude - Vmax - APD90 Na_channel->AP_params K_channel->AP_params Ca_channel->AP_params Antiarrhythmic_Effect Antiarrhythmic Effect AP_params->Antiarrhythmic_Effect

Mechanism of Action of this compound-Type Alkaloids.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy & Safety Compound_Isolation Isolation & Characterization of this compound Derivatives Patch_Clamp Whole-Cell Patch Clamp (Ion Channel Inhibition - IC50) Compound_Isolation->Patch_Clamp Action_Potential Action Potential Studies (APD, Vmax) Patch_Clamp->Action_Potential Aconitine_Model Aconitine-Induced Arrhythmia Model (ED50) Action_Potential->Aconitine_Model CaCl2_Model CaCl2-Induced Arrhythmia Model Aconitine_Model->CaCl2_Model Ouabain_Model Ouabain-Induced Arrhythmia Model CaCl2_Model->Ouabain_Model Toxicity_Studies Toxicology Assessment Ouabain_Model->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Drug Discovery Workflow for this compound-Based Antiarrhythmics.

Experimental Protocols

In Vitro Evaluation of Ion Channel Inhibition: Whole-Cell Patch-Clamp Technique

This protocol outlines the methodology for assessing the inhibitory effects of this compound derivatives on specific cardiac ion currents using the whole-cell patch-clamp technique in isolated cardiomyocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig or rat)

  • External (Tyrode's) and internal (pipette) solutions with specific ionic compositions to isolate the current of interest (e.g., Na+, K+, Ca2+ currents)

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Glass micropipettes (1-3 MΩ resistance)

  • This compound derivative stock solution (in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model using established enzymatic digestion protocols. Allow the cells to adhere to a glass coverslip in a recording chamber.

  • Pipette Preparation: Pull glass micropipettes to a tip resistance of 1-3 MΩ when filled with the internal solution. The composition of the internal solution will vary depending on the ion channel being studied.

  • Giga-seal Formation: Under microscopic observation, carefully approach a single, healthy myocyte with the micropipette using a micromanipulator. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the cell's membrane potential and measurement of the total current across the cell membrane.

  • Current Recording:

    • Apply specific voltage-clamp protocols to elicit the ion current of interest. The voltage protocol will depend on the channel being studied (e.g., a depolarizing step from a holding potential to activate sodium or calcium channels).

    • Record the baseline current in the absence of the test compound.

    • Perfuse the recording chamber with the external solution containing increasing concentrations of the this compound derivative.

    • Record the ion current at each concentration after a steady-state effect is reached.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

In Vivo Evaluation of Antiarrhythmic Efficacy: Aconitine-Induced Arrhythmia Model in Rats

This protocol describes a common in vivo model to assess the antiarrhythmic potential of this compound derivatives by evaluating their ability to prevent or terminate arrhythmias induced by aconitine.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Aconitine solution

  • This compound derivative solution

  • Anesthetic (e.g., urethane (B1682113) or sodium pentobarbital)

  • ECG recording system with needle electrodes

  • Infusion pump

  • Intravenous catheters

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • ECG Recording: Insert subcutaneous needle electrodes to record a standard Lead II ECG.

  • Catheterization: Insert a catheter into a jugular vein for intravenous drug administration.

  • Baseline Recording: Record a stable baseline ECG for at least 15-20 minutes before drug administration.

  • Drug Administration (Prophylactic Protocol):

    • Administer the this compound derivative or vehicle (control) intravenously at the desired dose.

    • After a 5-10 minute equilibration period, start a continuous intravenous infusion of aconitine (e.g., 10 µg/kg/min).

  • Arrhythmia Induction and Monitoring:

    • Continuously monitor the ECG for the onset of arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

    • Record the time to the onset of each type of arrhythmia.

  • Data Analysis:

    • Compare the time to arrhythmia onset in the drug-treated group versus the vehicle-treated group.

    • Calculate the dose of aconitine required to induce arrhythmias in each group. A significant increase in the time to onset or the required aconitine dose in the treated group indicates an antiarrhythmic effect.

    • The effective dose 50 (ED50) can be determined by testing a range of doses of the this compound derivative.

Other In Vivo Arrhythmia Models
  • CaCl2-Induced Arrhythmia: This model involves the intravenous injection of calcium chloride to induce ventricular arrhythmias.[9] The efficacy of a test compound is assessed by its ability to prevent the occurrence of these arrhythmias.

  • Ouabain-Induced Arrhythmia: Ouabain, a cardiac glycoside, is administered to induce ventricular tachycardia.[8] The antiarrhythmic potential of a compound is evaluated by its ability to convert the arrhythmia back to a normal sinus rhythm.

Conclusion

This compound-type diterpenoid alkaloids represent a valuable class of natural products with demonstrated antiarrhythmic potential. Their multi-ion channel blocking activity, with a particular selectivity for the late sodium current, provides a promising mechanistic basis for the development of safer and more effective antiarrhythmic drugs. The application notes and protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives in the ongoing search for novel treatments for cardiac arrhythmias.

References

Investigating the Antitumor Potential of Hetisine Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine alkaloids, a class of C20-diterpenoid alkaloids primarily isolated from plants of the Aconitum and Delphinium genera, have demonstrated a range of pharmacological activities.[1][2] Recent studies have highlighted their potential as antitumor agents, exhibiting cytotoxic effects against various human cancer cell lines.[3][4] Notably, certain synthetic derivatives of this compound alkaloids have shown significant suppressive effects, even in multidrug-resistant (MDR) cancer cells, suggesting a potential to overcome common challenges in chemotherapy.[3][5]

These application notes provide a summary of the current understanding of the antitumor activities of this compound alkaloids, detailed protocols for key experimental assays to evaluate their efficacy, and a visual representation of the proposed signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxicity of this compound Alkaloids

The antitumor activity of various this compound-type diterpenoid alkaloids and their derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic potential.

Alkaloid/DerivativeCancer Cell LineIC50 (µM)Reference
Kobusine (B1673741) DerivativesA549 (Lung)3.1 - 20.1[2]
DU145 (Prostate)3.1 - 20.1[2]
KB (Nasopharyngeal)3.1 - 20.1[2]
Pseudokobusine (B1213284) DerivativesA549 (Lung)3.1 - 20.1[2]
DU145 (Prostate)3.1 - 20.1[2]
KB (Nasopharyngeal)3.1 - 20.1[2]
11-m-trifluoromethylbenzoyl-pseudokobusine (Compound 96)Raji (Non-Hodgkin's lymphoma)Not specified[5]
This compound-type derivative 68-7Raji (Non-Hodgkin's lymphoma)Not specified[1]
This compound-type derivative 68-22Raji (Non-Hodgkin's lymphoma)Not specified[1]

Note: The broad range of IC50 values for kobusine and pseudokobusine derivatives reflects the evaluation of a series of synthetic modifications. Several of these derivatives displayed potent activity against the vincristine-resistant KB-VIN cell line, indicating their potential to circumvent P-glycoprotein-mediated multidrug resistance.[2]

Mechanism of Action: Signaling Pathways

Preliminary mechanism of action studies on specific this compound-type C20-diterpenoid alkaloid derivatives have shed light on their molecular targets. For instance, the derivative 11-m-trifluoromethylbenzoyl-pseudokobusine has been shown to exert its antitumor effects by modulating key signaling pathways involved in cell proliferation and survival.[2][5] Specifically, this compound was found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) while simultaneously inducing the phosphorylation of phosphoinositide 3-kinase (PI3K).[1][2][5] This dual action leads to the accumulation of cancer cells in the G1 or sub-G1 phase of the cell cycle, ultimately triggering apoptosis.[1][2][5]

Proposed Signaling Pathway of a this compound Alkaloid Derivative

Hetisine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates ERK ERK RTK->ERK Activates This compound This compound Alkaloid Derivative This compound->PI3K Enhances Phosphorylation This compound->ERK Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Proliferation Promotes

Caption: Proposed mechanism of a this compound alkaloid derivative.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antitumor potential of this compound alkaloids.

Experimental Workflow Overview

Experimental_Workflow cluster_assays In Vitro Assays Cytotoxicity Cytotoxicity Assay (MTT) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Induce Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Induce Cell Cycle Arrest WesternBlot Mechanism of Action (Western Blot) Apoptosis->WesternBlot Confirm Molecular Mechanism CellCycle->WesternBlot Data Data Analysis & Interpretation WesternBlot->Data Start This compound Alkaloid Treatment of Cancer Cells Start->Cytotoxicity Determine IC50

Caption: General workflow for in vitro evaluation.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound alkaloids on cancer cells and calculate the IC50 value.

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound alkaloid stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound alkaloid in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted alkaloid solutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound alkaloids.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with this compound alkaloid (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the desired concentration of this compound alkaloid for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound alkaloids on cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. By analyzing the DNA content of a cell population using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Materials:

  • Cancer cells treated with this compound alkaloid

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Treat cells with the this compound alkaloid for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To investigate the effect of this compound alkaloids on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and ERK.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Materials:

  • Cancer cells treated with this compound alkaloid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with the this compound alkaloid for the desired time and concentrations.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound alkaloids represent a promising class of natural products with demonstrated antitumor potential. The data and protocols presented here provide a framework for researchers to further investigate the efficacy and mechanisms of action of these compounds. Future studies should focus on identifying the most potent derivatives, elucidating the detailed molecular mechanisms underlying their anticancer effects, and evaluating their therapeutic potential in preclinical in vivo models. The ability of some derivatives to overcome multidrug resistance is particularly noteworthy and warrants further exploration for the development of novel cancer therapeutics.

References

Hetisine as a Tool for Studying Voltage-Gated Sodium Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine, a C20-diterpenoid alkaloid, and its structural analogs, represent a class of molecules with significant activity on voltage-gated sodium channels (VGSCs). These channels are fundamental to the initiation and propagation of action potentials in excitable cells, making them critical targets in cardiovascular and neurological research. This compound-type alkaloids have demonstrated potential as antiarrhythmic agents by modulating sodium channel function. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as tools to investigate the pharmacology and biophysics of VGSCs. The information presented is intended to guide researchers in designing and executing experiments to explore the mechanism of action of these compounds.

Mechanism of Action

This compound and its derivatives function as blockers of voltage-gated sodium channels. Their primary mechanism involves the inhibition of sodium ion influx, which in turn modulates cellular excitability.

State-Dependent Binding: Evidence suggests that this compound-type alkaloids exhibit state-dependent binding to sodium channels. Specifically, Guan-fu base S, a close structural analog of this compound, has been shown to bind to the open state of the channel.[1] This mode of action implies that the inhibitory effect of these compounds is more pronounced when the channels are actively conducting ions, a characteristic often seen in rapidly firing cells under pathological conditions.

Selective Inhibition of Late Sodium Current: A key feature of some this compound-type alkaloids is their selective inhibition of the late component of the sodium current (INaL) over the transient peak current (INaT). Guan-fu base A, for instance, demonstrates a significantly higher potency for INaL.[2] The late sodium current, although small in amplitude, plays a crucial role in setting the duration of the action potential, and its enhancement is associated with arrhythmogenic conditions. The selective inhibition of INaL is a desirable therapeutic profile as it can reduce cellular hyperexcitability with a lower risk of disrupting normal cardiac conduction.

Binding Site (Inferred): While the precise binding site for this compound on the sodium channel alpha-subunit has not been definitively elucidated, its action as an open-channel blocker suggests an interaction with the inner pore of the channel. Diterpenoid alkaloids, such as lappaconitine (B608462), have been shown to interact with neurotoxin receptor site 2, which is located within the channel pore.[3] This region is a common binding site for local anesthetics and other channel-blocking drugs. Further site-directed mutagenesis studies are required to confirm the specific residues involved in this compound binding.

Data Presentation

The following tables summarize the quantitative data available for this compound and its derivatives on voltage-gated sodium channels.

Table 1: Inhibitory Activity of this compound and its Derivatives on Total Sodium Current

CompoundIC50 (µM)Test SystemReference
This compound75.72Guinea pig ventricular myocytes[1]
Guan-fu base A41.17Guinea pig ventricular myocytes[1]
Guan-fu base G23.81Guinea pig ventricular myocytes[1]
Guan-fu base Q82.65Guinea pig ventricular myocytes[1]
Guan-fu base S3.48Guinea pig ventricular myocytes[1]

Table 2: Selective Inhibition of Late vs. Transient Sodium Current by Guan-fu Base A

Current ComponentIC50 (µM)Test SystemReference
Late Sodium Current (INaL)1.57 ± 0.14Guinea pig ventricular myocytes[2]
Transient Sodium Current (INaT)21.17 ± 4.51Guinea pig ventricular myocytes[2]

Mandatory Visualizations

Hetisine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_states Channel States Na_Channel Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ (intracellular) Na_Channel->Na_ion_in Influx (Action Potential) Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Block Channel Block Open->Block Inhibits Na+ influx Inactivated->Resting Repolarization This compound This compound This compound->Open Binds to open state Na_ion_out Na+ (extracellular) Na_ion_out->Na_Channel Enters channel

Caption: Proposed mechanism of this compound as an open-channel blocker of VGSCs.

Experimental_Workflow_Electrophysiology cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture cells expressing target Nav subtype (e.g., HEK293 with Nav1.5) Plating Plate cells onto glass coverslips Cell_Culture->Plating Patch_Clamp Establish whole-cell patch-clamp configuration Plating->Patch_Clamp Baseline Record baseline Na+ currents Patch_Clamp->Baseline Compound_Application Perfuse with this compound (various concentrations) Baseline->Compound_Application Steady_State Record currents until steady-state effect Compound_Application->Steady_State IV_Curve Generate I-V curves Steady_State->IV_Curve IC50_Curve Construct concentration- response curve Steady_State->IC50_Curve Boltzmann_Fit Fit data with Boltzmann function IV_Curve->Boltzmann_Fit Determine_IC50 Determine IC50 value IC50_Curve->Determine_IC50

Caption: Workflow for electrophysiological characterization of this compound.

Experimental Protocols

The following protocols are adapted from standard methodologies for studying voltage-gated sodium channels and can be applied to investigate the effects of this compound.

Protocol 1: Characterization of this compound's Effect on Peak Sodium Current (INaT)

Objective: To determine the concentration-dependent inhibitory effect of this compound on the transient peak sodium current and to assess its effects on the voltage-dependence of channel activation and steady-state inactivation.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human voltage-gated sodium channel subtype of interest (e.g., Nav1.5 for cardiac studies).
  • Plate cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent (e.g., DMSO). Dilute to final concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording (Whole-Cell Patch-Clamp):

  • Perform recordings at room temperature (20-22°C).
  • Use an appropriate amplifier and data acquisition system.
  • Pipette resistance should be 2-4 MΩ when filled with internal solution.
  • Hold the membrane potential at -120 mV to ensure channels are in the resting state.

4. Voltage Protocols:

  • Current-Voltage (I-V) Relationship and Activation:
  • From the holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments for 50 ms (B15284909).
  • Record the peak inward current at each voltage step.
  • To analyze the voltage-dependence of activation, convert peak currents to conductance (G) using the formula: G = I / (Vm - Vrev), where I is the peak current, Vm is the test potential, and Vrev is the reversal potential for Na+.
  • Normalize conductance values (G/Gmax) and plot against the test potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
  • Steady-State Inactivation:
  • Apply a 500 ms prepulse to potentials ranging from -140 mV to -10 mV, followed by a 20 ms test pulse to -10 mV.
  • Normalize the peak current during the test pulse to the maximum current and plot against the prepulse potential.
  • Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
  • Concentration-Response:
  • Apply a depolarizing pulse to the voltage that elicits the maximal peak current (determined from the I-V relationship) at a frequency of 0.1 Hz.
  • After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound.
  • Measure the percentage of current inhibition at each concentration and plot against the log of the concentration.
  • Fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Investigating the Effect of this compound on Late Sodium Current (INaL)

Objective: To determine the inhibitory effect of this compound on the late sodium current.

1. Cell Preparation and Solutions: As described in Protocol 1. The use of cardiac myocytes (e.g., isolated guinea pig ventricular myocytes) is also highly recommended for studying the native late sodium current.

2. Electrophysiological Recording: As described in Protocol 1.

3. Voltage Protocol:

  • From a holding potential of -120 mV, apply a long depolarizing pulse (e.g., 500 ms) to a voltage near the peak of the I-V curve (e.g., -30 mV).
  • Measure the peak transient current (INaT) at the beginning of the pulse and the sustained or late current (INaL) towards the end of the pulse (e.g., averaged over the last 50 ms).
  • Apply this protocol in the absence and presence of various concentrations of this compound to determine its effect on both current components.

4. Data Analysis:

  • Calculate the percentage of inhibition of both INaT and INaL at each concentration of this compound.
  • Construct separate concentration-response curves for INaT and INaL to determine and compare their respective IC50 values, thereby quantifying the selectivity of this compound for the late sodium current.

Conclusion

This compound and its analogs are valuable pharmacological tools for the investigation of voltage-gated sodium channels. Their mechanism as open-channel blockers, with potential selectivity for the late sodium current, makes them particularly interesting for studies related to cardiac arrhythmias and other hyperexcitability disorders. The protocols outlined in this document provide a framework for researchers to characterize the electrophysiological effects of this compound and to further elucidate its precise mechanism of action and binding site on VGSCs. Such studies will contribute to a deeper understanding of sodium channel pharmacology and may aid in the development of novel therapeutic agents.

References

Synthetic Routes to the Hetisine Skeleton: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the hetisine skeleton, a complex heptacyclic core structure of a large family of C20-diterpenoid alkaloids. These compounds, isolated from plants of the Aconitum and Delphinium genera, exhibit a range of biological activities, with some members like Guanfu base A showing promise as antiarrhythmic agents. The intricate and densely functionalized architecture of the this compound skeleton has made it a challenging and attractive target for total synthesis.

This guide summarizes key synthetic strategies, providing detailed experimental protocols for pivotal transformations and quantitative data to allow for comparison between different approaches.

Key Synthetic Strategies Overview

Several innovative strategies have been developed to conquer the structural complexity of the this compound skeleton. The following sections detail some of the most significant and successful approaches, highlighting their key bond disconnections and strategic transformations.

The Gin/Peese Dual Cycloaddition Strategy

A highly efficient and convergent approach to the this compound core, demonstrated in the total synthesis of (±)- and (+)-nominine, relies on a powerful dual cycloaddition strategy.[1][2][3] The key transformations are an intramolecular 1,3-dipolar cycloaddition of a 4-oxido-isoquinolinium betaine (B1666868) to construct the bridged pyrrolidine (B122466) ring system, followed by a late-stage intramolecular Diels-Alder reaction to forge the bicyclo[2.2.2]octane substructure.

Retrosynthetic Analysis (Gin/Peese Strategy)

This compound This compound Skeleton (e.g., Nominine) DA_Intermediate Diels-Alder Precursor This compound->DA_Intermediate Diels-Alder Cycloaddition Dipolar_Adduct Dipolar Cycloaddition Adduct DA_Intermediate->Dipolar_Adduct Functional Group Interconversion Betaine 4-Oxido-isoquinolinium Betaine Dipolar_Adduct->Betaine Intramolecular 1,3-Dipolar Cycloaddition

Caption: Retrosynthetic analysis of the Gin/Peese dual cycloaddition strategy.

The Sarpong Benzyne (B1209423) Insertion Approach

Targeting this compound alkaloids with A-ring oxygenation, such as cossonidine, this strategy utilizes a benzyne insertion reaction as a key step to construct a fused 6-7-6 tricyclic intermediate.[4][5] Subsequent transformations, including a photochemical hydroamination, are employed to assemble the characteristic embedded azabicycle of the this compound core.

Synthetic Workflow (Sarpong Strategy)

start Hydrindanone Precursor tricycle Fused 6-7-6 Tricycle start->tricycle Benzyne Acyl-Alkylation azabicycle Embedded Azabicycle Intermediate tricycle->azabicycle Reductive Cyclization & Photochemical Hydroamination This compound This compound Skeleton (e.g., Cossonidine) azabicycle->this compound Diels-Alder Cycloaddition

Caption: Key stages of the Sarpong benzyne insertion approach.

The Sorensen Unified C-H Functionalization Approach

This strategy aims to provide a unified entry to various related diterpenoid alkaloids, including the this compound skeleton, from a common precursor derived from the natural product ent-kaurane (−)-steviol.[6][7][8] A key feature is the strategic use of C-H activation reactions, such as a Suárez modification of the Hofmann-Löffler-Freytag (HLF) reaction, to forge crucial C-N bonds at late stages of the synthesis.

Logical Relationships (Sorensen Unified Approach)

Kaurane ent-Kaurane Precursor (e.g., Steviol) Atisane Atisane Skeleton Kaurane->Atisane Mukaiyama Peroxygenation/ Fragmentation Hetidine Hetidine Skeleton Atisane->Hetidine Mannich Cyclization This compound This compound Skeleton Hetidine->this compound Hofmann-Löffler-Freytag Reaction (Proposed)

Caption: Unified approach from a common precursor to related alkaloid skeletons.

Quantitative Data Summary

The following tables summarize key quantitative data for the pivotal reactions in the discussed synthetic routes, allowing for a direct comparison of their efficiencies.

Table 1: Key Reaction Yields in the Gin/Peese Synthesis of (±)-Nominine

StepReactantProductYield (%)
Intramolecular 1,3-Dipolar Cycloaddition4-Oxido-isoquinolinium BetaineBridged Pyrrolidine Cycloadduct78
Pyrrolidine-induced Dienamine Isomerization/Diels-Alder CascadeBridged Pyrrolidine IntermediateHeptacyclic this compound Core65

Table 2: Key Reaction Yields in the Sarpong Synthesis of (±)-Cossonidine

StepReactantProductYield (%)
Benzyne Acyl-AlkylationKetoester & Benzyne PrecursorFused 6-7-6 Tricycle55
Photochemical HydroaminationUnsaturated AmineEmbedded Azabicycle75
Intramolecular Diels-Alder ReactionDiene PrecursorThis compound Core85

Experimental Protocols

Protocol 1: Intramolecular 1,3-Dipolar Cycloaddition (Gin/Peese)

This protocol describes the key bond-forming reaction to generate the bridged pyrrolidine substructure of the this compound skeleton.

Materials:

  • 4-Oxido-isoquinolinium betaine precursor

  • Toluene (B28343), anhydrous

  • Standard glassware for reflux under an inert atmosphere (Argon or Nitrogen)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the 4-oxido-isoquinolinium betaine precursor (1.0 eq) in anhydrous toluene (0.01 M) is prepared in a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • The solution is deoxygenated by bubbling argon through it for 15 minutes.

  • The reaction mixture is heated to reflux (110 °C) under an argon atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 12-18 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the bridged pyrrolidine cycloadduct.

  • Expected Yield: 78%.[2]

Protocol 2: Photochemical Hydroamination (Sarpong)

This protocol details the construction of the embedded azabicycle via an intramolecular photochemical hydroamination.

Materials:

  • Unsaturated amine precursor

  • Benzophenone (B1666685) (photosensitizer)

  • Benzene (B151609), anhydrous

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • In a Pyrex reaction vessel, the unsaturated amine precursor (1.0 eq) and benzophenone (0.3 eq) are dissolved in anhydrous benzene (0.005 M).

  • The solution is sparged with argon for 30 minutes to remove dissolved oxygen.

  • The reaction vessel is placed in a photochemical reactor and irradiated with a medium-pressure mercury lamp. The temperature is maintained at 20 °C using a cooling fan.

  • The reaction is monitored by TLC or LC-MS.

  • After complete consumption of the starting material (typically 4-6 hours), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the product containing the embedded azabicycle.

  • Expected Yield: 75%.[4]

Biological Activity of this compound Alkaloids: Antiarrhythmic Effects

Certain this compound-type alkaloids, most notably Guanfu base A (GFA), have been investigated for their antiarrhythmic properties.[1][2] The primary mechanism of action for GFA is the modulation of cardiac ion channels. Specifically, it acts as a potent and selective inhibitor of the late sodium current (INaL) mediated by the Nav1.5 channel.[1] This selective inhibition is crucial as an elevated late sodium current is implicated in the pathophysiology of various arrhythmias. By blocking this current, GFA helps to stabilize the cardiac action potential and suppress arrhythmogenic activity.

Signaling Pathway: Antiarrhythmic Action of Guanfu Base A

GFA Guanfu Base A Nav1_5 Cardiac Sodium Channel (Nav1.5) GFA->Nav1_5 Inhibits Late_INa Late Sodium Current (I_NaL) GFA->Late_INa Reduces Nav1_5->Late_INa Generates AP Cardiac Action Potential Late_INa->AP Prolongs & Destabilizes Suppression Suppression of Arrhythmia Late_INa->Suppression Reduction leads to Arrhythmia Arrhythmia AP->Arrhythmia Leads to

Caption: Proposed mechanism of antiarrhythmic action of Guanfu base A.

References

Application Notes and Protocols for Hetisine in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine is a C20-diterpenoid alkaloid derived from plants of the Aconitum genus. Like other compounds in its class, it has garnered interest for its potential pharmacological activities, particularly its antiarrhythmic effects. The primary mechanism underlying these effects is believed to be the modulation of ion channel function. Patch-clamp electrophysiology is the gold-standard technique for elucidating the detailed interactions between a compound like this compound and various ion channels, providing crucial information on its potency, selectivity, and mechanism of action.

These application notes provide a comprehensive guide for utilizing whole-cell patch-clamp electrophysiology to study the effects of this compound on key voltage-gated ion channels, primarily in cardiac myocytes, with adaptable protocols for other excitable cells.

Summary of Quantitative Data

Quantitative data on the electrophysiological effects of this compound are still emerging. The following table summarizes the known inhibitory concentrations (IC50) of this compound and its close structural analog, Guanfu Base A (GFA), on various cardiac ion channels. This data is essential for designing effective concentration-response experiments.

CompoundIon ChannelCurrentCell TypeIC50Reference(s)
This compound Voltage-Gated Sodium ChannelINaGuinea Pig Ventricular Myocytes75.72 µM[1]
Guanfu Base ALate Sodium ChannelINa,LGuinea Pig Ventricular Myocytes1.57 ± 0.14 µM[2][3]
Guanfu Base ATransient Sodium ChannelINa,TGuinea Pig Ventricular Myocytes21.17 ± 4.51 µM[2][3]
Guanfu Base AhERG Potassium ChannelIhERGGuinea Pig Ventricular Myocytes273 ± 34 µM[2][3]
Guanfu Base AKv1.5 Potassium ChannelIKv1.5Guinea Pig Ventricular Myocytes>200 µM (20.6% inhibition at 200 µM)[2][3]

Signaling Pathways and Mechanisms of Action

This compound and related alkaloids are known to exert their effects by directly interacting with the pore of voltage-gated ion channels. The primary proposed mechanism is a state-dependent block, where the affinity of the drug for the channel depends on its conformational state (resting, open, or inactivated). For many sodium channel blockers, the affinity is highest for the open and/or inactivated states, leading to a use-dependent or frequency-dependent block. This means the block becomes more pronounced with increased channel activity, a desirable property for antiarrhythmic drugs that selectively target over-active cardiac tissue.

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav15 Nav1.5 Channel (Sodium) Vmax_decrease Decreased Vmax of Action Potential Nav15->Vmax_decrease hERG hERG Channel (Potassium) AP_prolong Action Potential Prolongation hERG->AP_prolong Cav12 Cav1.2 Channel (Calcium) This compound This compound This compound->Nav15 Inhibits (I_Na) (State-dependent block) This compound->hERG Potential weak inhibition (I_Kr) This compound->Cav12 Potential weak inhibition (I_Ca,L) arrhythmia_suppress Suppression of Arrhythmias AP_prolong->arrhythmia_suppress Vmax_decrease->arrhythmia_suppress A Cell Preparation (e.g., isolated cardiomyocytes or transfected HEK293 cells) C Approach Cell and Form Giga-ohm Seal A->C B Pipette Preparation (2-5 MΩ resistance) B->C D Establish Whole-Cell Configuration C->D E Record Baseline Currents (Apply Voltage Protocols) D->E F Perfuse with this compound (Varying Concentrations) E->F G Record Steady-State Currents F->G H Washout and Record Recovery G->H I Data Analysis (IC50, kinetics, etc.) H->I cluster_tonic Tonic Block Protocol cluster_use Use-Dependent Block Protocol cluster_inactivation Steady-State Inactivation Protocol a1 a2 a1->a2 -120mV a3 a2->a3 -20mV a4 a3->a4 a5 a4->a5 -120mV b1 b2 b1->b2 -120mV b3 b2->b3 -20mV b4 b3->b4 b5 b4->b5 -120mV b6 b5->b6 b7 b6->b7 -20mV b8 b7->b8 b9 b8->b9 -120mV c1 c2 c1->c2 -120mV c3 c2->c3 -140mV to -20mV c4 c3->c4 c5 c4->c5 -20mV c6 c5->c6 c7 c6->c7 -120mV

References

Application Notes and Protocols for the Isolation of Hetisine from Aconitum coreanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum coreanum, a plant belonging to the Ranunculaceae family, is a known source of various diterpenoid alkaloids, including the C20-hetisine type. Hetisine and its analogues have garnered interest for their potential pharmacological activities. The isolation of these compounds from the plant matrix is a critical first step for further research and drug development. This document provides detailed protocols for the extraction and purification of this compound from the roots of Aconitum coreanum, based on established scientific literature. The methodologies described herein are intended to guide researchers in obtaining this compound of high purity.

Safety Precautions: All species of Aconitum are highly toxic. Handling of plant material, extracts, and isolated compounds must be performed in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Accidental exposure can be life-threatening.

Experimental Protocols

Part 1: Plant Material Preparation and Crude Alkaloid Extraction

This section details two common methods for extracting total alkaloids from the dried and powdered roots of Aconitum coreanum.

1.1 Plant Material Preparation

  • Collection: Collect the roots of Aconitum coreanum during the appropriate growth stage to ensure a high concentration of alkaloids.

  • Cleaning and Drying: Thoroughly wash the collected roots to remove soil and other debris. Dry the roots in a well-ventilated oven at 40-50°C until a constant weight is achieved to prevent enzymatic degradation of the target compounds.[1]

  • Grinding: Grind the dried roots into a fine powder (approximately 40-60 mesh).[1]

1.2 Extraction Method A: Heat Reflux Extraction with Ethanol (B145695)

  • Place 1 kg of the powdered Aconitum coreanum root into a large round-bottom flask.

  • Add 10 L of 95% ethanol (w/v ratio of 1:10).[1] Some protocols suggest adding a small amount of hydrochloric acid to the ethanol solution to improve extraction efficiency.[2]

  • Heat the mixture to reflux for 2 hours with continuous stirring.[1]

  • After cooling, filter the mixture through cheesecloth or a Büchner funnel.[1]

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.[1]

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

1.3 Extraction Method B: Acidified Ethanol Maceration

  • Macerate 1 kg of the powdered root material in 10 L of 95% ethanol containing 0.1% hydrochloric acid for 24 hours at room temperature.[1]

  • Filter the mixture and concentrate the filtrate as described in Method A.[1]

  • Dissolve the crude extract in 2 L of 1% aqueous hydrochloric acid.[1]

  • To remove neutral and weakly basic compounds, wash the acidic solution three times with an equal volume of diethyl ether or dichloromethane (B109758). Discard the organic layer.[1]

  • Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia (B1221849) solution.[1]

  • Extract the alkaline solution three times with an equal volume of dichloromethane or chloroform.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude total alkaloid extract.[1]

Part 2: Chromatographic Purification of this compound

The crude alkaloid extract contains a complex mixture of compounds. The following chromatographic techniques can be employed for the isolation and purification of this compound.

2.1 Method A: Silica (B1680970) Gel Column Chromatography This is a standard method for the initial fractionation of the crude alkaloid extract.

  • Column Preparation: Prepare a silica gel (100-200 mesh) column with a suitable diameter-to-height ratio (e.g., 1:10).[1]

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.[1]

  • Elution: Elute the column with a gradient of dichloromethane and methanol.[1] The polarity of the mobile phase is gradually increased to separate the alkaloids based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing this compound may require further purification using techniques like Sephadex LH-20 column chromatography with a mobile phase of chloroform:methanol (50:50) followed by recrystallization from methanol.[3]

2.2 Method B: Preparative High-Speed Counter-Current Chromatography (HSCCC) HSCCC is an effective one-step separation technique for obtaining multiple alkaloids, including this compound.

  • Two-Phase Solvent System: A two-phase solvent system of ethyl acetate-n-butanol-methanol-0.2 M HCl (7:2:2:7, v/v) is prepared.[4]

  • HSCCC Operation: The crude extract is subjected to preparative HSCCC coupled with an evaporative light scattering detector (ELSD).[4] The specific operational parameters (flow rate, rotational speed) should be optimized for the instrument being used.

  • Compound Collection: Fractions corresponding to individual peaks are collected. This method has been shown to yield this compound with a purity of 96.2%.[4]

2.3 Method C: pH-Zone-Refining Counter-Current Chromatography (CCC) This technique is highly efficient for the preparative separation of alkaloids from Aconitum coreanum.

  • Two-Phase Solvent System: A two-phase solvent system of petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) is used.[2][5] Triethylamine (10 mM) is added to the upper phase (stationary phase) and hydrochloric acid (10 mM) is added to the lower phase (mobile phase).[2][5]

  • CCC Operation: 3.5 g of the crude extract can be loaded for separation.[2][5] The separation is performed at a specific flow rate (e.g., 2 mL/min) and revolution speed (e.g., 850 rpm).[2]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the purity of the isolated compounds.[2] Although this compound is not explicitly mentioned as one of the seven alkaloids isolated in the cited study, this method is highly effective for other diterpenoid alkaloids from the same plant and could be adapted for this compound isolation.

Data Presentation

Table 1: Purity of Alkaloids from Aconitum coreanum Isolated by HSCCC

CompoundPurity (%)
GFO97.6
GFQ93.8
GFZ91.8
Hetisinone91.9
This compound 96.2
GFAA91.1

Source: Data from a study on the isolation of alkaloids from the stems and leaves of Aconitum coreanum.[4]

Table 2: Yield and Purity of Diterpenoid Alkaloids from Aconitum coreanum Isolated by pH-Zone-Refining CCC

CompoundAmount from 3.5 g Crude Extract (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4

Source: Data from a study on the preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum.[2][5]

Mandatory Visualization

G cluster_0 Part 1: Extraction cluster_1 Part 2: Purification Aconitum_coreanum_roots Dried & Powdered Aconitum coreanum Roots Crude_Extraction Crude Alkaloid Extraction (Ethanol Reflux or Acidified Maceration) Aconitum_coreanum_roots->Crude_Extraction Crude_Alkaloid_Extract Crude Alkaloid Extract Crude_Extraction->Crude_Alkaloid_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HSCCC, or pH-Zone-Refining CCC) Crude_Alkaloid_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Analysis Purity Analysis (TLC, HPLC) Fractions->Analysis Pure_this compound Isolated this compound Analysis->Pure_this compound

Caption: General workflow for the isolation of this compound.

G Powdered_Root Powdered Aconitum coreanum Root Acidified_Ethanol Macerate with Acidified Ethanol Powdered_Root->Acidified_Ethanol Filtration Filter and Concentrate Acidified_Ethanol->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Dissolve_HCl Dissolve in 1% HCl (aq) Crude_Extract->Dissolve_HCl Wash_Organic Wash with Diethyl Ether/Dichloromethane Dissolve_HCl->Wash_Organic Aqueous_Layer Acidic Aqueous Layer Wash_Organic->Aqueous_Layer Adjust_pH Adjust pH to 9-10 with NH3·H2O Aqueous_Layer->Adjust_pH Alkaline_Solution Alkaline Aqueous Solution Adjust_pH->Alkaline_Solution Extract_Organic Extract with Dichloromethane/Chloroform Alkaline_Solution->Extract_Organic Organic_Layer Combined Organic Layers Extract_Organic->Organic_Layer Dry_Concentrate Dry and Concentrate Organic_Layer->Dry_Concentrate Crude_Alkaloids Crude Total Alkaloids Dry_Concentrate->Crude_Alkaloids

Caption: Acid-base extraction workflow for total alkaloids.

References

Synthesis of the Hetidine Framework: Application Notes and Protocols for Hetisine Alkaloid Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the hetidine framework, a core structural motif in the complex family of hetisine-type diterpenoid alkaloids. These alkaloids have garnered significant interest due to their diverse and potent biological activities. The synthetic strategies outlined herein offer robust pathways to access the intricate hetidine core, enabling further derivatization and the development of novel therapeutic agents.

Introduction to the Hetidine Framework

The hetidine and this compound classes of C20-diterpenoid alkaloids are characterized by a complex, caged polycyclic skeleton. The synthesis of this intricate architecture presents a formidable challenge to synthetic chemists. This document details several successful strategies that have been employed to construct the hetidine framework, a versatile precursor that can be elaborated into various this compound alkaloids. Key to these strategies is the stereocontrolled formation of the characteristic bridged-ring systems.

Key Synthetic Strategies and Protocols

Several innovative synthetic strategies have been developed to tackle the complexities of the hetidine framework. Below are detailed protocols for some of the most effective and widely cited methods.

Dual Cycloaddition Strategy for the Synthesis of Nominine (B1204822)

A powerful approach for the asymmetric total synthesis of the this compound alkaloid (+)-nominine utilizes a dual cycloaddition strategy. This method features an intramolecular 1,3-dipolar cycloaddition of a 4-oxido-isoquinolinium betaine (B1666868), followed by a late-stage pyrrolidine-induced dienamine isomerization/Diels-Alder cascade.[1][2][3][4] This strategy allows for the rapid construction of the complex carbon-nitrogen polycyclic skeleton.

Experimental Workflow: Dual Cycloaddition Strategy

dual_cycloaddition cluster_start Starting Materials cluster_cycloaddition Key Cycloadditions cluster_intermediate Intermediate cluster_product Final Product start Substituted Isoquinoline (B145761) and Ene-Nitrile dipolar Intramolecular 1,3-Dipolar Cycloaddition start->dipolar Formation of 4-oxido-isoquinolinium betaine intermediate Bridged Pyrrolidine (B122466) Intermediate dipolar->intermediate da Dienamine Isomerization/ Diels-Alder Cascade product (+)-Nominine da->product intermediate->da Pyrrolidine

Caption: Workflow for the dual cycloaddition strategy.

Protocol: Intramolecular 1,3-Dipolar Cycloaddition

  • Preparation of the 4-oxido-isoquinolinium betaine precursor: Synthesize the precursor containing both the isoquinoline moiety and the tethered ene-nitrile dipolarophile through standard organic synthesis methods.

  • Generation of the betaine and cycloaddition: Treat the precursor with a suitable base (e.g., a hindered amine base) in an appropriate solvent (e.g., toluene) and heat to induce the formation of the 4-oxido-isoquinolinium betaine and facilitate the intramolecular 1,3-dipolar cycloaddition.

  • Purification: After the reaction is complete, cool the mixture and purify the resulting cycloadduct using column chromatography.

Protocol: Dienamine Isomerization/Diels-Alder Cascade

  • Dienamine formation: To a solution of the bridged pyrrolidine intermediate in a suitable solvent (e.g., methanol), add pyrrolidine.

  • Diels-Alder reaction: Heat the reaction mixture to facilitate the dienamine isomerization and subsequent intramolecular Diels-Alder cycloaddition. The reaction progress can be monitored by TLC or LC-MS.

  • Hydrolysis and purification: Upon completion, hydrolyze the resulting product and purify by column chromatography to yield the this compound skeleton.

Reaction StageReagents and ConditionsYieldReference
Asymmetric Total Synthesis of (+)-Nominine16 steps1.3%[4]
Racemic Total Synthesis of (±)-Nominine15 steps6.1%[4]
Ga(III)-Catalyzed Cycloisomerization and Michael/Aldol (B89426) Cascade

This strategy focuses on the construction of a key [6–7–6] tricyclic framework through a Gallium(III)-catalyzed cycloisomerization of an alkynylindene.[5][6] This intermediate is then elaborated to the hetidine skeleton by forming the characteristic bicyclo[2.2.2]octane system via a Michael/aldol sequence.[5][7]

Experimental Workflow: Ga(III)-Catalyzed Cycloisomerization

ga_catalyzed_cycloisomerization cluster_start Starting Material cluster_reaction Key Reactions cluster_intermediate Intermediate cluster_product Core Structure start Alkynylindene ga_cyclo Ga(III)-Catalyzed Cycloisomerization start->ga_cyclo GaI₃ or GaCl₃ intermediate [6-7-6] Tricycle ga_cyclo->intermediate michael_aldol Michael/Aldol Sequence product Hetidine Framework (Bicyclo[2.2.2]octane) michael_aldol->product intermediate->michael_aldol

Caption: Workflow for the Ga(III)-catalyzed strategy.

Protocol: Ga(III)-Catalyzed Cycloisomerization

  • Reaction setup: In a flame-dried flask under an inert atmosphere, dissolve the alkynylindene substrate in dry toluene.

  • Catalyst addition: Add powdered 4 Å molecular sieves followed by Gallium(III) iodide (GaI₃) or Gallium(III) chloride (GaCl₃) (25 mol%).

  • Reaction execution: Heat the reaction mixture at 100 °C for 48 hours. Monitor the reaction progress by TLC.

  • Workup and purification: Upon completion, cool the reaction mixture, filter through a pad of Celite, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol: Michael/Aldol Sequence for Bicyclo[2.2.2]octane Formation

  • Michael addition: Treat the enone precursor with a suitable nucleophile under basic conditions (e.g., silica (B1680970) gel in methylene (B1212753) chloride) to initiate the Michael addition.

  • Aldol condensation: Subject the resulting intermediate to mildly basic conditions (e.g., K₂CO₃ in methanol) to promote an intramolecular aldol condensation, thereby constructing the bicyclo[2.2.2]octane system.

  • Purification: Purify the final product by column chromatography.

ReactionReagents and ConditionsYieldReference
Ga(III)-Catalyzed CycloisomerizationGaCl₃ (0.25 equiv), 100 °C, 48 h91%[8]
Ga(III)-Catalyzed CycloisomerizationGaI₃ (25 mol %), 4 Å MS, toluene, 100 °C, 48 h89%[5]
Michael/Aldol Sequence1. Silica gel, CH₂Cl₂; 2. K₂CO₃, MeOH-[5]
Benzyne (B1209423) Insertion Approach for Cossonidine Synthesis

A benzyne insertion strategy has been successfully applied to the synthesis of the this compound-type alkaloid cossonidine.[9][10] A key step in this approach is the acyl-alkylation of a β-ketoester with an aryne precursor to construct a fused 6-7-6 tricycle.[9]

Logical Relationship: Benzyne Insertion Strategy

benzyne_insertion cluster_reactants Reactants ketoester β-Ketoester reaction Benzyne Acyl-Alkylation ketoester->reaction aryne Aryne Precursor aryne->reaction tricycle Fused 6-7-6 Tricycle reaction->tricycle elaboration Further Elaboration tricycle->elaboration product Cossonidine elaboration->product

Caption: Key steps in the benzyne insertion strategy.

Protocol: Benzyne Acyl-Alkylation

  • Reaction setup: Combine the β-ketoester and the aryne precursor in acetonitrile.

  • Initiation: Add cesium fluoride (B91410) (CsF) to the mixture.

  • Reaction execution: Heat the reaction at 70 °C and monitor its progress.

  • Workup and purification: After completion, perform an appropriate aqueous workup and purify the tricyclic product by column chromatography.

ReactionReagents and ConditionsYieldReference
Benzyne Acyl-AlkylationCsF, MeCN, 70 °C38-45%[9]
Unified Approach from ent-Kaurane Diterpenes

A unified strategy has been developed to access the ent-atisane, atisine (B3415921), and hetidine skeletons from the readily available ent-kaurane, (-)-steviol.[11][12][13] This approach highlights the biosynthetic relationships between these alkaloid families and offers a versatile platform for their synthesis.

Experimental Workflow: Unified Approach

unified_approach cluster_skeletons Target Skeletons start (-)-Steviol (ent-Kaurane) atisane ent-Atisane start->atisane Mukaiyama Peroxygenation atisine Atisine start->atisine Suárez Modification of HLF Reaction hetidine Hetidine atisine->hetidine Azomethine Ylide Isomerization/ Mannich Cyclization

Caption: Unified synthesis from a common precursor.

Protocol: Conversion of ent-Kaurane to ent-Atisane Skeleton

  • Mukaiyama Peroxygenation: Treat the ent-kaurane precursor with oxygen in the presence of a cobalt(II) complex and a silane (B1218182) to induce cleavage of the C13-C16 bond and form the bicyclo[2.2.2]octane system characteristic of the ent-atisane skeleton.

Protocol: Conversion to Atisine and Hetidine Skeletons

  • C-H Activation: Employ a Suárez modification of the Hofmann-Löffler-Freytag (HLF) reaction for a C20-selective C-H activation to install the nitrogen atom required for the atisine skeleton.[12]

  • Cascade Reaction: A subsequent cascade sequence involving an azomethine ylide isomerization followed by a Mannich cyclization forms the C14-C20 bond, leading to the hetidine framework.[11][12]

Target ProductStarting MaterialNumber of StepsReference
(-)-Isoatisine(-)-Steviol13[11]
(-)-Methyl Atisenoate(-)-Steviol6[11]

Conclusion

The synthetic strategies presented provide powerful and versatile tools for the construction of the hetidine framework. These methodologies open avenues for the synthesis of a wide range of this compound alkaloids and their analogues, facilitating further investigation into their biological properties and potential as therapeutic leads. The detailed protocols and comparative data tables are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Dual-Cycloaddition Synthesis of Nominine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dual-cycloaddition strategy for the total synthesis of the hetisine-type diterpenoid alkaloid, nominine (B1204822). The content includes a summary of the synthetic approach, tabulated quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic workflow and a putative biological signaling pathway.

Introduction to the Dual-Cycloaddition Approach

The total synthesis of (±)-nominine, a complex heptacyclic natural product, has been accomplished in a concise 15-step sequence by Gin and coworkers, employing a powerful dual-cycloaddition strategy.[1] A subsequent asymmetric synthesis of (+)-nominine was also developed.[2] This approach is characterized by two key intramolecular cycloaddition reactions that rapidly construct the intricate polycyclic core of the molecule. The first is an intramolecular 1,3-dipolar cycloaddition of a 4-oxido-isoquinolinium betaine (B1666868), and the second is a late-stage pyrrolidine-induced dienamine isomerization followed by a Diels-Alder cycloaddition.[1][2] This innovative strategy significantly improves upon earlier, longer synthetic routes and offers a valuable methodology for the synthesis of related complex alkaloids.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the dual-cycloaddition synthesis of nominine.

Synthesis TargetNumber of StepsOverall YieldReference
(±)-Nominine15Not explicitly stated in abstracts[1]
(+)-Nominine17 (from a known compound)Not explicitly stated in abstracts[2][3]

Note: Detailed step-by-step yields are not fully available in the reviewed literature abstracts. The protocols below are based on the described chemical transformations.

Experimental Protocols

The following are detailed experimental protocols for the two key cycloaddition reactions in the synthesis of nominine.

Protocol 1: Intramolecular 1,3-Dipolar Cycloaddition of the 4-Oxido-isoquinolinium Betaine

This reaction constructs the bridged pyrrolidine (B122466) core of nominine. The 4-oxido-isoquinolinium betaine intermediate is generated in situ and undergoes a spontaneous intramolecular [3+2] cycloaddition.

Materials:

  • Bridged acetal (B89532) precursor (prepared from 3-methylcyclohexenone and a suitable isoquinoline (B145761) derivative)[3]

  • Aldehyde coupling partner[3]

  • Reductive amination conditions (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the bridged acetal precursor in dichloromethane (B109758) under an inert atmosphere, add the aldehyde coupling partner.

  • Add the reductive amination reagent (e.g., sodium triacetoxyborohydride) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting materials and formation of the desired cycloadducts.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product contains a mixture of two diastereomeric cycloadducts which can be separated by flash column chromatography on silica (B1680970) gel.[3] The undesired diastereomer can be equilibrated to the desired one by heating.[3]

Protocol 2: Pyrrolidine-Induced Dienamine Isomerization/Diels-Alder Cascade

This key cascade reaction forms three new rings in a single operation to complete the heptacyclic core of nominine.

Materials:

  • Advanced pentacyclic intermediate from Protocol 1 (after further functional group manipulations)

  • Pyrrolidine

  • Methanol (B129727)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the advanced pentacyclic intermediate in methanol under an inert atmosphere.

  • Add a catalytic amount of pyrrolidine to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess pyrrolidine.

  • The crude product can be purified by flash column chromatography on silica gel to yield the heptacyclic core of nominine.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the dual-cycloaddition approach to nominine.

G cluster_start Starting Materials cluster_key_intermediates Key Intermediates cluster_reactions Key Reactions 3-Methylcyclohexenone 3-Methylcyclohexenone Synthesis of Precursors Synthesis of Precursors 3-Methylcyclohexenone->Synthesis of Precursors Isoquinoline Derivative Isoquinoline Derivative Isoquinoline Derivative->Synthesis of Precursors Bridged Acetal Bridged Acetal Reductive Amination Reductive Amination Bridged Acetal->Reductive Amination Aldehyde Aldehyde Aldehyde->Reductive Amination 4-Oxido-isoquinolinium Betaine 4-Oxido-isoquinolinium Betaine Intramolecular 1,3-Dipolar Cycloaddition Intramolecular 1,3-Dipolar Cycloaddition 4-Oxido-isoquinolinium Betaine->Intramolecular 1,3-Dipolar Cycloaddition Pentacyclic Intermediate Pentacyclic Intermediate Functional Group Manipulations Functional Group Manipulations Pentacyclic Intermediate->Functional Group Manipulations Heptacyclic Core Heptacyclic Core Final Steps Final Steps Heptacyclic Core->Final Steps Synthesis of Precursors->Bridged Acetal Synthesis of Precursors->Aldehyde Reductive Amination->4-Oxido-isoquinolinium Betaine Intramolecular 1,3-Dipolar Cycloaddition->Pentacyclic Intermediate Dienamine Isomerization/Diels-Alder Cascade Dienamine Isomerization/Diels-Alder Cascade Functional Group Manipulations->Dienamine Isomerization/Diels-Alder Cascade Dienamine Isomerization/Diels-Alder Cascade->Heptacyclic Core Nominine Nominine Final Steps->Nominine

Caption: Synthetic workflow for the dual-cycloaddition approach to nominine.

Hypothetical Signaling Pathway for Antiarrhythmic Activity

Nominine is a this compound-type diterpenoid alkaloid and has been reported to possess antiarrhythmic activity.[4] While the precise mechanism of action for nominine is not yet fully elucidated, related alkaloids have been shown to modulate key signaling pathways involved in cellular growth and survival. For instance, derivatives of pseudokobusine, a structurally related alkaloid, have been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and activate phosphoinositide 3-kinase (PI3K) signaling.[4] Based on this, a hypothetical signaling pathway for the potential antiarrhythmic action of nominine is proposed below.

G Nominine Nominine Cell Surface Receptor Cell Surface Receptor Nominine->Cell Surface Receptor PI3K PI3K Cell Surface Receptor->PI3K RAF RAF Cell Surface Receptor->RAF Akt Akt PI3K->Akt Downstream Effectors (Ion Channels, etc.) Downstream Effectors (Ion Channels, etc.) Akt->Downstream Effectors (Ion Channels, etc.) MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream Effectors (Ion Channels, etc.) Antiarrhythmic Effect Antiarrhythmic Effect Downstream Effectors (Ion Channels, etc.)->Antiarrhythmic Effect

Caption: Hypothetical signaling pathway for nominine's antiarrhythmic activity.

References

Application Notes and Protocols: Benzyne Insertion Approach for Cossonidine (Davisine) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cossonidine (davisine), a complex diterpenoid alkaloid, utilizing a key benzyne (B1209423) insertion reaction. This methodology offers a novel approach to constructing the intricate core structure of hetisine-type alkaloids.

Introduction

Cossonidine (davisine) is a member of the this compound-type diterpenoid alkaloids, a class of natural products known for their complex polycyclic skeletons and interesting biological activities.[1][2] The synthesis of these molecules presents a significant challenge to synthetic chemists. The strategy outlined here employs a benzyne acyl-alkylation reaction as a pivotal step to construct a key fused 6-7-6 tricyclic system, which serves as a central intermediate in the total synthesis of cossonidine.[1][3][4] This approach has proven effective in accessing the complex architecture of this natural product.[5][6]

Core Synthetic Strategy

The total synthesis of (±)-cossonidine is a multi-step process.[4][5] A key feature of this synthetic route is the use of a benzyne insertion reaction to form a crucial tricyclic intermediate. The overall strategy can be summarized as follows:

  • Preparation of the β-ketoester precursor: Synthesis of the substrate for the benzyne insertion reaction.

  • Benzyne Acyl-Alkylation: The cornerstone of the synthesis, where a benzyne intermediate reacts with the β-ketoester to form the 6-7-6 fused tricycle.[1]

  • Elaboration of the Tricyclic Intermediate: A series of transformations to introduce further complexity and necessary functional groups.

  • Formation of the Azabicycle: Construction of the embedded nitrogen-containing ring system.[1]

  • Final Cyclization and Completion: Late-stage intramolecular Diels-Alder reaction to forge the final heptacyclic core of cossonidine.[1]

Key Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of cossonidine.

Protocol 1: Benzyne Acyl-Alkylation to Form Tricycle 19

This protocol describes the critical benzyne insertion step to construct the 6-7-6 tricycle 19 .

Reaction Scheme:

cluster_reagents Reagents & Conditions cluster_product Product r1 β-ketoester 12 p1 Tricycle 19 r1->p1 Benzyne Insertion r2 Aryne precursor 18 r2->p1 reagent CsF, MeCN, 70 °C cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_product Product r1 Carboxylic acid 20 p1 Styrenyl derivative 21 r1->p1 Oxidative Decarboxylation reagent 1,3-diiodo-5,5-dimethylhydantoin (DIH) Photochemical conditions cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_product Product r1 Diels-Alder precursor 24 p1 Heptacyclic product 25 r1->p1 Intramolecular Diels-Alder reagent Microwave irradiation, 110 °C 9:1 MeOH/pyrrolidine start Hydrindanone 13 step1 Preparation of β-ketoester 12 start->step1 step2 Benzyne Acyl-Alkylation step1->step2 step3 Formation of Tricycle 19 step2->step3 step4 Elaboration and Formation of Azabicycle step3->step4 step5 Photochemical Hydroamination step4->step5 step6 Intramolecular Diels-Alder step5->step6 end Cossonidine (Davisine) step6->end

References

Application Notes and Protocols for the Synthesis of the Hetisine Core via Intramolecular Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hetisine alkaloids are a complex family of C20-diterpenoid natural products with a formidable heptacyclic molecular architecture.[1] Many members of this family, such as nominine (B1204822), kobusine, and this compound itself, exhibit a wide range of biological activities, including antiarrhythmic, vasodilating, immunomodulating, and analgesic properties.[1] The intricate structure of the this compound core has posed a significant challenge to synthetic chemists. A particularly elegant and efficient strategy for the construction of this core involves a key intramolecular [3+2] dipolar cycloaddition reaction. This approach rapidly assembles the bridged pyrrolidine (B122466) ring system characteristic of the this compound framework.[1][2][3]

This document provides detailed application notes and protocols for the synthesis of the this compound core, focusing on the intramolecular dipolar cycloaddition of a 4-oxidoisoquinolinium betaine (B1666868), a pivotal transformation in the total synthesis of (±)-nominine.[1][4][5]

Overall Synthetic Strategy

The synthesis of the this compound core is achieved through a convergent dual-cycloaddition strategy.[1][4] The key steps involve the synthesis of a precursor molecule containing both a 1,3-dipole (an oxidoisoquinolinium betaine) and a dipolarophile (an ene-nitrile). This precursor then undergoes a thermally induced intramolecular 1,3-dipolar cycloaddition to form the core azabicyclo[3.2.1]octane system. A subsequent intramolecular Diels-Alder reaction can then be employed to construct the remaining carbocyclic framework of the this compound alkaloids.[1]

G cluster_0 Synthesis of Dipole Precursor cluster_1 Synthesis of Dipolarophile cluster_2 Assembly and Cycloaddition cluster_3 Post-Cycloaddition Modifications Aryl_Ketone Aryl Ketone (6) Cyclic_Bis_acetal Cyclic Bis(acetal) (7) Aryl_Ketone->Cyclic_Bis_acetal 1. NaN3 2. AcCl, MeOH Coupling Staudinger-aza-Wittig Coupling (11) Cyclic_Bis_acetal->Coupling 3_Methylcyclohexenone 3-Methyl- cyclohexenone (8) Enol_Triflate Enol Triflate (9) 3_Methylcyclohexenone->Enol_Triflate 1. Et2AlCN 2. Tf2O Ene_Nitrile Ene-Nitrile (10) Enol_Triflate->Ene_Nitrile 1. DIBAL-H 2. Pd(PPh3)4, Zn(CN)2 Ene_Nitrile->Coupling Betaine_Formation Oxidoisoquinolinium Betaine (12) Coupling->Betaine_Formation TFA Cycloaddition Intramolecular [3+2] Cycloaddition Betaine_Formation->Cycloaddition Heat (180 °C) Hetisine_Core This compound Core (15) Cycloaddition->Hetisine_Core Diels_Alder Intramolecular Diels-Alder Hetisine_Core->Diels_Alder Series of steps Nominine (±)-Nominine Diels_Alder->Nominine

Caption: Synthetic workflow for the this compound core.

Experimental Protocols

The following protocols are adapted from the work of Gin and co-workers in the total synthesis of (±)-nominine.[1]

Synthesis of the Dipolarophile (Ene-Nitrile 10)

a) Synthesis of Enol Triflate (9): To a solution of 3-methylcyclohexenone (8) in a suitable solvent, diethylaluminum cyanide (Et2AlCN) is added to perform a conjugate cyanation.[2] The resulting enolate is then trapped in situ with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to yield the enol triflate 9.[2]

b) Synthesis of Ene-Nitrile (10): The nitrile group in enol triflate 9 is reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H).[1] The crude aldehyde is then subjected to a palladium-catalyzed cross-coupling reaction with zinc cyanide (Zn(CN)2) to afford the ene-nitrile dipolarophile 10.[1]

Synthesis of the Dipole Precursor (Cyclic Bis(acetal) 7)

a) Synthesis of Aryl Ketone (6): p-Anisaldehyde dimethyl acetal (B89532) (5) undergoes ortho-lithiation with t-butyllithium, followed by nucleophilic addition to 2-chloro-N-methoxy-N-methylacetamide to provide the aryl ketone 6.[1]

b) Synthesis of Cyclic Bis(acetal) (7): The α-chloro substituent in 6 is displaced with an azide (B81097) group using sodium azide (NaN3).[1] Subsequent acid-catalyzed rearrangement with acetyl chloride in methanol (B129727) yields the cyclic bis(acetal) 7 as a mixture of diastereomers.[1]

Assembly of the Cycloaddition Precursor (11)

A convergent Staudinger-aza-Wittig reaction is employed to couple the dipole precursor 7 and the dipolarophile 10.[1] This is followed by an in situ reduction of the resulting imine with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to furnish the amine 11 as a mixture of four diastereomers.[1]

Intramolecular 1,3-Dipolar Cycloaddition

a) Formation of the 4-Oxidoisoquinolinium Betaine (12): The amine 11 is treated with 10% trifluoroacetic acid (TFA) in dichloromethane (B109758) to generate the 4-oxidoisoquinolinium betaine 12 in situ.[1]

b) Thermal Cycloaddition: A solution of the betaine 12 in THF (5 mM) is heated in a sealed tube at 180 °C.[1] This induces the intramolecular 1,3-dipolar cycloaddition to provide a mixture of the desired cycloadduct 15 and its isomer 16.[1]

G Start Cycloaddition Precursor (11) Betaine Formation of 4-Oxidoisoquinolinium Betaine (12) (10% TFA in CH2Cl2, 0 °C) Start->Betaine Heating Heating in a Sealed Tube (THF, 180 °C) Betaine->Heating Products Mixture of Cycloadducts (15 and 16) Heating->Products Separation Chromatographic Separation Products->Separation Desired_Product Desired this compound Core (15) Separation->Desired_Product Isomer Isomer (16) Separation->Isomer Recycling Thermal Re-equilibration of Isomer 16 Isomer->Recycling Recycling->Heating G cluster_0 Intramolecular [3+2] Dipolar Cycloaddition cluster_1 Reversibility and Thermodynamic Control Betaine 4-Oxidoisoquinolinium Betaine (1,3-Dipole) Transition_State Concerted Transition State Betaine->Transition_State Ene_Nitrile Tethered Ene-Nitrile (Dipolarophile) Ene_Nitrile->Transition_State Cycloadducts Formation of Pyrrolidine Ring (Cycloadducts 15 and 16) Transition_State->Cycloadducts Equilibrium 15 <=> 16 Cycloadducts->Equilibrium Thermodynamic_Product Thermodynamically Favored Isomer (via Re-equilibration) Equilibrium->Thermodynamic_Product Heating

References

Troubleshooting & Optimization

Navigating the Complexities of Hetisine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of hetisine, a complex diterpenoid alkaloid, presents a significant challenge in synthetic organic chemistry. Its intricate heptacyclic framework demands a sophisticated and robust synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers may encounter during their experimental work, with the goal of improving the overall yield and success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common yield-limiting steps in this compound total synthesis?

A1: Based on published synthetic routes, several steps are consistently reported as challenging and yield-limiting. These include:

  • Late-stage C-H functionalization: Specifically, the formation of the N–C6 bond to complete the heptacyclic core is notoriously difficult.[1][2]

  • Construction of the bicyclo[2.2.2]octane core: This structural motif requires precise stereochemical control, and its formation can be low-yielding.

  • Selective oxidation and reduction reactions: Achieving the desired oxidation state at specific carbon atoms without affecting other sensitive functional groups is a common hurdle.

  • Purification of complex intermediates: The structural similarity of intermediates and byproducts can make purification challenging, leading to material loss.

Q2: Are there alternative strategies to the classical Hofmann–Löffler–Freytag (HLF) reaction for the N-C6 bond formation?

A2: Yes, while the HLF reaction is a key strategy, its success is highly substrate-dependent.[1][2] Researchers have explored alternative approaches, including:

  • Radical-mediated C-H amination: Utilizing different radical initiators and directing groups to improve selectivity and yield.

  • Transition metal-catalyzed C-H amination: Palladium and rhodium catalysts have been investigated to achieve the desired transformation under milder conditions.

  • Reversing the order of bond formation: Some strategies focus on forming the N–C6 bond prior to other key ring closures.[1][2]

Q3: How can I improve the diastereoselectivity of the Diels-Alder reaction for constructing the bicyclo[2.2.2]octane core?

A3: The diastereoselectivity of the intramolecular Diels-Alder reaction is critical for establishing the correct stereochemistry of the this compound core. Strategies to improve selectivity include:

  • Use of Lewis acid catalysts: To enhance the endo/exo selectivity and facial selectivity of the cycloaddition.

  • Substrate modification: Introducing bulky substituents or conformational constraints on the diene or dienophile to favor a specific transition state.

  • Solvent and temperature optimization: Systematically screening different solvents and reaction temperatures can significantly impact the diastereomeric ratio. One study noted that elevated temperatures were required for a key cycloaddition.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Suárez Reaction for C20-Selective C-H Activation

The Suárez modification of the Hofmann–Löffler–Freytag (HLF) reaction is a powerful tool for C20-selective C-H activation, but it can be plagued by low yields and side reactions.[1][2]

Symptom Possible Cause Suggested Solution
Formation of C14 iodinated side products. [2]Lack of selectivity in the radical iodination step.- Carefully control the reaction temperature and light source intensity. - Screen different iodine sources and radical initiators. - Modify the directing group to enhance selectivity for C20.
Incomplete reaction or recovery of starting material. Insufficient radical generation or decomposition of the N-iodo species.- Ensure the light source is of the appropriate wavelength and intensity. - Use freshly prepared reagents, particularly the iodine source and PIDA. - Degas the solvent to remove oxygen, which can quench radical reactions.
Formation of elimination products (imines). Instability of the intermediate chloramine (B81541) or iodoamine.- Use milder reaction conditions (lower temperature). - Explore alternative methods for generating the N-centered radical that avoid harsh oxidants.
Problem 2: Poor Conversion in the Intramolecular Diels-Alder Cycloaddition

The intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core can be sluggish and require harsh conditions.

Symptom Possible Cause Suggested Solution
Reaction requires significantly elevated temperatures (e.g., 110 °C with microwave irradiation). [3]Steric hindrance or unfavorable orbital overlap in the transition state.- Synthesize analogs with modified tether lengths or geometries to facilitate the cycloaddition. - Employ high-pressure conditions to promote the reaction. - Investigate the use of Lewis acid or organocatalysts to lower the activation energy.
Formation of undesired regioisomers or stereoisomers. Competing reaction pathways or lack of facial selectivity.- Introduce chiral auxiliaries to control the stereochemical outcome. - Modify the diene or dienophile electronically to favor the desired regiochemistry.

Key Experimental Protocols

Suárez Modification of the HLF Reaction for C20-Selective C-H Activation

This protocol is adapted from the work of the Sarpong group.[1][2]

Reagents and Conditions:

  • Substrate: Phosphoramidate-directed amine

  • Reagents: Phenyliodine diacetate (PIDA, 4 equiv.), Iodine (I₂, 5 equiv.)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Light Source: 90-W sunlamp

  • Temperature: 35 °C

  • Reaction Time: 1 hour

  • Reported Yield: 58–71%

Procedure:

  • Dissolve the substrate in anhydrous DCE in a reaction vessel transparent to the light source.

  • Add PIDA and I₂ to the solution.

  • Irradiate the mixture with a 90-W sunlamp while maintaining the internal temperature at 35 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Dienamine Isomerization/Diels-Alder Cascade

This protocol is based on the synthesis of nominine (B1204822) by the Gin group.[4]

Reagents and Conditions:

  • Substrate: β,γ-unsaturated cyclohexenone

  • Reagents: Pyrrolidine

  • Solvent: Methanol (MeOH)

  • Temperature: 60 °C

  • Reported Yield: 78%

Procedure:

  • Dissolve the β,γ-unsaturated cyclohexenone substrate in a 9:1 mixture of MeOH and pyrrolidine.[3]

  • Heat the reaction mixture to 60 °C.

  • Monitor the formation of the intramolecular Diels-Alder adduct by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by silica (B1680970) gel chromatography.

Data Summary

Table 1: Comparison of Key Reaction Yields in Different this compound Synthesis Approaches

Reaction Step Sarpong et al. (Hetidine Skeleton) [1][2]Gin et al. (Nominine Synthesis) [4]Sarpong et al. (Cossonidine Synthesis) [3]
Suárez C-H Activation 58–71%--
Diels-Alder Cycloaddition -78%54% (2 steps)
Wittig Methylenation -77%85%
Allylic Hydroxylation/Oxidation -66% (SeO₂)39% (SeO₂)

Visualizing Synthetic Logic

To aid in understanding the strategic challenges, the following diagrams illustrate key decision-making processes and workflows in this compound synthesis.

retrosynthesis_logic This compound This compound Core hetidine Hetidine Skeleton This compound->hetidine N-C6 Disconnection (HLF Reaction) atisane Atisane Skeleton hetidine->atisane C14-C20 Disconnection (Mannich Reaction) core_intermediate Core Intermediate atisane->core_intermediate N-C20 Disconnection (Suárez Reaction)

Caption: Retrosynthetic analysis of the this compound skeleton.

troubleshooting_workflow start Low Yield in Key Step check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp success Yield Improved check_reagents->success Issue Resolved optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_temp->success Issue Resolved change_catalyst Investigate Alternative Catalysts/Reagents optimize_solvent->change_catalyst optimize_solvent->success Issue Resolved modify_substrate Consider Substrate Modification change_catalyst->modify_substrate change_catalyst->success Issue Resolved modify_substrate->optimize_temp Re-optimize modify_substrate->success Issue Resolved

Caption: General workflow for troubleshooting low-yield reactions.

References

Overcoming challenges in the purification of hetisine alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of hetisine and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound-type alkaloids?

A1: The purification of this compound and other C20-diterpenoid alkaloids presents several distinct challenges:

  • Structural Similarity: Crude plant extracts often contain a complex mixture of alkaloids with very similar structures and physicochemical properties, making them difficult to separate using standard chromatographic techniques.[1][2]

  • Low UV Absorbance: Many this compound-type alkaloids lack a strong chromophore, resulting in very low absorbance values (around 200 nm), which complicates detection during chromatographic separation.[1]

  • Chemical Instability: Certain diterpenoid alkaloids, particularly diester-diterpenoid alkaloids (DDAs), are susceptible to hydrolysis at their ester positions during extraction and purification. This can convert them into different, less toxic compounds, leading to an inaccurate representation of the plant's native alkaloid profile.[3][4]

  • Strong Adsorption: The basic nature of alkaloids can lead to strong, sometimes irreversible, interactions with acidic stationary phases like silica (B1680970) gel, resulting in poor recovery, low yield, and peak tailing in chromatography.[5][6]

Q2: Which purification techniques are most effective for this compound alkaloids?

A2: While traditional methods like silica gel column chromatography are used, they often fall short. Advanced liquid-liquid partition chromatography techniques are highly recommended:

  • High-Speed Counter-Current Chromatography (HSCCC): This technique avoids the use of solid supports, thereby minimizing the irreversible adsorption of alkaloids and improving recovery rates.[4]

  • pH-Zone-Refining Counter-Current Chromatography (pH-zone-refining CCC): This is a powerful variation of HSCCC that is exceptionally effective for separating ionizable compounds like alkaloids. It can achieve high resolution and sample loading capacity, making it ideal for preparative separation from a crude extract.[1][4]

Q3: How can I prevent the chemical degradation of my target alkaloids during extraction?

A3: Alkaloid structures can be altered during extraction, particularly when using acid.[3] Hetidine-type and vakognavine-type alkaloids can transform into salt forms in the presence of acids.[3] To minimize degradation, carefully control the pH and temperature throughout the extraction and purification process. Consider using milder extraction methods and be aware that some isolated compounds may be artifacts of the extraction process itself.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your purification experiments.

Problem: I am failing to separate two or more structurally similar alkaloids.

  • Potential Cause: Your current chromatographic technique (e.g., standard silica gel column or RP-HPLC) lacks sufficient resolving power for the isomers.[4]

  • Solution: Employ a more advanced separation technique like pH-zone-refining counter-current chromatography (CCC). This method has been successfully used to separate multiple this compound-type alkaloids from a crude extract in a single step with high purity.[1] You can also optimize the mobile phase in your current system; for CCC, reducing the proportion of a bridging solvent like methanol (B129727) can increase resolution, though it may also increase separation time.[1]

Problem: My final yield of the target alkaloid is very low.

  • Potential Cause 1: Irreversible Adsorption. The basic alkaloid may be binding permanently to the acidic sites on your silica gel stationary phase.[6]

  • Solution 1: Switch to a purification method that does not use a solid support, such as HSCCC or pH-zone-refining CCC.[4] Alternatively, use a more inert stationary phase, like basic aluminum oxide, which is better suited for basic compounds.[5]

  • Potential Cause 2: Compound Degradation. The alkaloid may be unstable under the purification conditions (e.g., harsh pH, high temperature).

  • Solution 2: Review your extraction and purification protocols to identify and mitigate harsh conditions. Ensure the pH is controlled and avoid excessive heating.

Problem: I'm observing poor peak shape (tailing) in my HPLC analysis.

  • Potential Cause: Strong interactions between the basic alkaloid and residual acidic silanol (B1196071) groups on the C18 column are a common cause of peak tailing.[6]

  • Solution: Add a competing base, such as triethylamine (B128534) (e.g., 10 mM), to the mobile phase. The triethylamine will interact with the active silanol sites, masking them from your target analyte and leading to more symmetrical peaks.[4]

Data Presentation

Table 1: Purification of this compound Alkaloids from Aconitum coreanum using pH-Zone-Refining CCC

This table summarizes the results from a one-step preparative separation of seven alkaloids from 3.5 g of crude extract.[1]

Compound NameWeight Obtained (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4

Experimental Protocols

Protocol 1: Crude Alkaloid Extraction via Acid-Base Method

This protocol is adapted from a method used for extracting alkaloids from the root of Aconitum coreanum.[1]

  • Maceration & Extraction: Grind the dried plant material into a powder. Extract the powder using a heat reflux method with 95% ethanol (B145695) containing a small amount of HCl (e.g., 10 mL for 5 kg of material). Repeat the extraction three times.

  • Solvent Removal: Combine the extracts and evaporate to dryness using a rotary evaporator under reduced pressure.

  • Acid Dissolution: Dissolve the resulting residue in a dilute acid solution (e.g., 1% HCl).

  • Defatting: Extract the acidic solution with petroleum ether to remove lipids and other non-polar impurities. Discard the petroleum ether layer.

  • Basification: Basify the acidic aqueous layer to approximately pH 9.5 with an ammonia (B1221849) solution. This will precipitate the free alkaloid bases.

  • Final Extraction: Extract the alkaloid bases from the aqueous solution using an organic solvent like chloroform.

  • Concentration: Combine the organic layers and evaporate the solvent to dryness to obtain the crude alkaloid extract.

Protocol 2: Purification by pH-Zone-Refining CCC

This protocol provides a general framework based on the successful separation of this compound alkaloids.[1]

  • Solvent System Preparation: Prepare a two-phase solvent system. A system of petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) has been shown to be effective.[1] Add a retainer base (e.g., 10 mM triethylamine) to the upper organic phase and a retainer acid (e.g., 10 mM hydrochloric acid) to the lower aqueous phase.[1] Mix thoroughly in a separatory funnel and allow the phases to equilibrate. Degas both phases before use.

  • Apparatus Setup:

    • Fill the entire CCC column with the stationary phase (the lower aqueous phase containing HCl).

    • Set the apparatus to the desired rotation speed (e.g., 850 rpm).

  • Sample Loading: Dissolve the crude alkaloid extract in the stationary phase or a mixture of both phases and inject it into the column.

  • Elution: Pump the mobile phase (the upper organic phase containing triethylamine) through the column at a specific flow rate. The alkaloids will separate into distinct pH zones as they elute.

  • Fraction Collection: Monitor the effluent using a UV detector and collect fractions as peaks are detected.

  • Analysis: Analyze the purity of the collected fractions using HPLC and confirm the structures of the isolated compounds using methods like MS and NMR.[1]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Powdered Plant Material acid_extraction Acid-Base Extraction plant->acid_extraction crude_extract Crude Alkaloid Extract acid_extraction->crude_extract ccc pH-Zone-Refining CCC crude_extract->ccc fractions Collected Fractions ccc->fractions hplc HPLC Purity Check fractions->hplc ms_nmr Structural Identification (MS, NMR) hplc->ms_nmr pure_alkaloid Purified this compound Alkaloid ms_nmr->pure_alkaloid troubleshooting_flowchart start Poor Separation of Alkaloids cause1 Are peaks co-eluting or severely overlapping? start->cause1 solution1a Optimize Mobile Phase (e.g., adjust solvent ratios) cause1->solution1a Yes solution1b Switch to High-Resolution Technique (e.g., pH-Zone-Refining CCC) cause1->solution1b cause2 Is peak tailing observed in HPLC? cause1->cause2 No solution1a->cause2 solution2 Add Competing Base to Mobile Phase (e.g., 10 mM Triethylamine) cause2->solution2 Yes cause3 Is yield consistently low? cause2->cause3 No solution2->cause3 solution3 Use Support-Free Method (CCC) or an Inert Stationary Phase (Alumina) cause3->solution3 Yes end_node Improved Purification cause3->end_node No solution3->end_node alkaloid_hydrolysis dda Diester-Diterpenoid Alkaloids (e.g., Aconitine) - Most Toxic mda Monoester-Diterpenoid Alkaloids - Less Toxic dda->mda Hydrolysis of one ester group nda Non-Ester Diterpenoid Alkaloids (e.g., Atisine) - Least Toxic mda->nda Hydrolysis of second ester group

References

Technical Support Center: Optimizing HPLC-MS for Hetisine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of hetisine using HPLC-MS. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC column for this compound analysis?

A1: this compound is a polar alkaloid. Due to its polarity, it is often poorly retained on traditional reversed-phase (RP) columns like C18, leading to elution near the solvent front along with matrix components.[1][2] For better retention and separation from interferences, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended.[3][4] Alternatively, a polar-embedded RP column can offer a balance of retention mechanisms.[5]

Q2: Which ionization mode is best for sensitive this compound detection in MS?

A2: Electrospray Ionization (ESI) in positive ion mode is the optimal choice for analyzing this compound and similar alkaloids.[6][7] The nitrogen atoms in the this compound structure are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

A3: For Multiple Reaction Monitoring (MRM) experiments, you must first determine the precursor ion, which is the protonated molecule [M+H]⁺. Then, you need to optimize the collision energy to generate stable and abundant product ions.[8] The fragmentation of isoquinoline (B145761) alkaloids often involves the loss of substituent groups and cleavage of the alkaloid skeleton.[7][9] While specific transitions for this compound must be determined empirically by infusing a standard, you would look for characteristic losses from the parent molecule.

Q4: Why am I seeing low sensitivity even with an optimized method?

A4: Low sensitivity can stem from several factors beyond basic HPLC-MS parameters. Common causes include:

  • Ion Suppression: Co-eluting matrix components from the sample can compete with this compound for ionization in the MS source, reducing its signal.[10][11]

  • Poor Sample Preparation: Inefficient extraction or insufficient cleanup can lead to both ion suppression and instrument contamination.[12]

  • Mobile Phase Issues: The pH of the mobile phase can significantly affect ionization efficiency. Also, using additives from plastic containers or preparing mobile phases in large batches can introduce contaminants like PEG or result in acid degradation, causing signal loss.[13]

  • Instrument Contamination: A dirty ion source, capillary, or ion optics can drastically reduce signal intensity.[14][15]

Troubleshooting Guide

This guide addresses specific issues encountered during the analysis of this compound.

Problem 1: Low or No Signal/Sensitivity

Possible Cause Troubleshooting Step Recommendation
Ion Suppression Analyze a post-extraction spiked sample and compare the analyte response to a standard in a clean solvent. A significantly lower response in the matrix indicates suppression.Improve chromatographic separation to move this compound away from interfering peaks. Enhance the sample cleanup procedure (e.g., switch from protein precipitation to SPE).[10][12]
Incorrect MS Source Parameters Systematically optimize key ESI source parameters: capillary voltage, nebulizing gas pressure, drying gas flow rate, and gas temperature.[16]Infuse a standard solution of this compound (~1 µg/mL) and manually tune each parameter to maximize the signal for the [M+H]⁺ ion. Avoid setting parameters at a maximum value where small changes cause large response fluctuations.[8]
Inefficient Ionization The mobile phase pH and additives are critical for ESI.For positive mode ESI, adding a small amount of an acid like formic acid (0.1%) to the mobile phase is crucial for promoting protonation. Ensure you use high-purity, LC-MS grade solvents and additives from glass containers.[10][13]
Sample Degradation This compound may be unstable in the prepared sample matrix or under certain storage conditions.Prepare fresh samples and standards and analyze them immediately.[15] If necessary, perform a stability study at different temperatures.
Instrument Malfunction The issue might be with the instrument itself (e.g., detector, vacuum system).Check the MS tune report and system suitability tests.[14] If the instrument fails its performance checks with its own calibration solution, contact the manufacturer for service.

Problem 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

Possible Cause Troubleshooting Step Recommendation
Column Contamination/Degradation Contaminants from the sample matrix can build up on the column.Flush the column with a strong solvent recommended by the manufacturer.[10] If performance does not improve, replace the column. Always use a guard column to protect the analytical column.[14]
Inappropriate Sample Solvent Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Dilute or reconstitute the final sample extract in a solvent that is the same as or weaker than the initial mobile phase composition.[10]
Secondary Interactions The analyte may have secondary interactions with the stationary phase.Adjust the mobile phase pH or the concentration of the acidic modifier (e.g., formic acid) to ensure the analyte is in a single ionic state.
Column Overload Injecting too much analyte can saturate the stationary phase.Reduce the injection volume or dilute the sample.[14]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for extracting this compound from biological matrices like plasma or serum, providing a cleaner extract than protein precipitation.[12][17]

  • Select SPE Cartridge: Use a strong cation exchange (SCX) or a hydrophilic-lipophilic balanced (HLB) copolymer SPE cartridge.[2][5] SCX is often effective for retaining basic compounds like alkaloids.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pretreat the plasma/serum sample (e.g., 200 µL) by diluting it 1:1 with the equilibration buffer. Load the pretreated sample onto the cartridge.

  • Washing: Wash the cartridge to remove interferences. First, use 1 mL of the acidic buffer, followed by 1 mL of methanol.

  • Elution: Elute this compound from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[18]

Protocol 2: General HPLC-MS/MS Method

This method uses a HILIC column for optimal retention of polar compounds like this compound.[3][4]

Parameter Recommended Setting
HPLC System UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Column HILIC Column (e.g., Silica-based, 2.1 x 100 mm, <2 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase B (e.g., 95%), then ramp down to increase the aqueous portion. A typical gradient might be: 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL
MS Ionization ESI, Positive Mode
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Temp. 350 - 500 °C
Desolvation Gas Flow 600 - 1000 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Data Summary Tables

Table 1: HPLC Parameter Optimization Ranges
ParameterStarting ValueOptimized RangeRationale for Optimization
Column Chemistry C18HILIC / Polar-Embedded RPImproves retention for polar analytes like this compound, moving them away from the solvent front and matrix interferences.[3][5]
Mobile Phase pH NeutralpH 2.5 - 4.0An acidic pH ensures this compound (a basic compound) is fully protonated, leading to better peak shape and ionization efficiency.[8]
Gradient Time (tG) 10 min5 - 8 minAn optimized gradient provides sufficient resolution while minimizing peak broadening and analysis time.[19]
Flow Rate 0.5 mL/min0.3 - 0.6 mL/minMust be optimized based on column internal diameter to maintain chromatographic efficiency and compatibility with the ESI source.
Table 2: MS Parameter Optimization Ranges
ParameterStarting ValueOptimized RangeRationale for Optimization
Capillary Voltage 3.5 kV3.0 - 4.5 kVOptimizes the electric field for efficient droplet charging and ion formation.[16]
Desolvation Gas Temp. 400 °C350 - 500 °CCrucial for efficient solvent evaporation; too low results in poor sensitivity, too high can cause analyte degradation.[6]
Nebulizing Gas Pressure Instrument DefaultVaries by instrumentAffects droplet size and solvent nebulization. Higher flow rates require higher nebulizer pressures.[16]
Collision Energy (CE) 20 eV15 - 40 eVMust be optimized for each MRM transition to achieve the most stable and abundant product ion for quantification.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for this compound quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma/Serum) SPE Solid-Phase Extraction (SPE) Sample->SPE Load Recon Evaporation & Reconstitution SPE->Recon Elute HPLC HILIC Separation Recon->HPLC Inject MS ESI+ Source HPLC->MS MSMS MRM Detection MS->MSMS Integration Peak Integration MSMS->Integration Quant Quantification Integration->Quant

Caption: Workflow for this compound Analysis in Biological Samples.

Troubleshooting Logic for Low Sensitivity

This flowchart provides a logical sequence of steps to diagnose and resolve low sensitivity issues.

G Start Low Sensitivity Observed CheckStandard Analyze Fresh Standard in Clean Solvent Start->CheckStandard SystemIssue System Issue: - Check MS Tune - Clean Ion Source - Call Service CheckStandard->SystemIssue Signal is Low MethodIssue Method/Sample Issue CheckStandard->MethodIssue Signal is OK CheckMatrix Analyze Post-Spike Sample. Compare to Standard. MethodIssue->CheckMatrix IonSuppression Ion Suppression Issue: - Improve Chromatography - Enhance Sample Cleanup CheckMatrix->IonSuppression Signal Suppressed OptimizeMethod Optimize Method: - Tune Source Parameters - Check Mobile Phase pH - Verify Sample Prep CheckMatrix->OptimizeMethod No Suppression Resolved Sensitivity Restored IonSuppression->Resolved OptimizeMethod->Resolved

Caption: Diagnostic Flowchart for Low MS Sensitivity.

References

Technical Support Center: Troubleshooting Hetisine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hetisine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent instability issues when working with this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a C20-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera.[1][2][3][4] It is investigated for its potential pharmacological properties, notably its antiarrhythmic effects.[2][3][4] Like many alkaloids, this compound's complex structure can be susceptible to degradation in aqueous environments, and its solubility can be limited. Instability, such as precipitation or chemical degradation, can lead to inaccurate experimental results by altering the effective concentration of the compound.

Q2: What is this compound hydrochloride and how does it differ from this compound freebase?

A2: this compound hydrochloride (C₂₀H₂₇NO₃·HCl) is the salt form of this compound.[1][5] It is commonly used in research to improve the aqueous solubility of the compound. The hydrochloride salt is generally more stable and easier to handle than the freebase form, especially when preparing aqueous stock solutions.

Q3: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The solubility and degradation rate of alkaloids are often pH-dependent.

  • Temperature: Higher temperatures typically accelerate chemical degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of complex organic molecules.[6][7][8]

  • Buffer Composition: The choice of buffer can impact solubility and stability.[9][10][11][12][13]

  • Presence of Oxidizing Agents: this compound may be susceptible to oxidation.

Q4: How should solid this compound hydrochloride be stored?

A4: Solid this compound hydrochloride should be stored at a controlled room temperature, typically between 10°C and 25°C, in a tightly sealed container to protect it from moisture.[1]

Troubleshooting Guide: Precipitation and Degradation

This guide provides a systematic approach to resolving common instability issues encountered during the preparation and use of this compound solutions.

Issue 1: Precipitate Forms Immediately Upon Diluting an Organic Stock Solution into an Aqueous Buffer
  • Question: Is the pH of your aqueous buffer optimized for this compound solubility? Action: this compound, as an alkaloid, is a weak base. Its solubility is expected to be higher in acidic conditions. Attempt to prepare your working solution in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5).

  • Question: Are you adding the organic stock to the buffer correctly? Action: Always add the concentrated organic stock solution (e.g., in DMSO) to the aqueous buffer, not the other way around. Add the stock solution dropwise while vortexing or stirring the buffer to promote rapid and even dispersion.[14]

  • Question: Is the final concentration of the organic solvent in your working solution too high? Action: While a small amount of an organic co-solvent like DMSO can aid solubility, high concentrations in the final aqueous solution can sometimes lead to precipitation of buffer salts. Aim to keep the final concentration of the organic solvent as low as possible, typically below 1% (v/v).

Issue 2: Solution is Initially Clear but Becomes Cloudy or Shows Precipitate Over Time
  • Question: Is your this compound solution degrading due to temperature? Action: Degradation can lead to the formation of less soluble byproducts. Prepare fresh solutions for each experiment and avoid storing diluted aqueous solutions for extended periods, even at 4°C. If storage is necessary, perform a stability test to determine the acceptable storage duration at a specific temperature.

  • Question: Is your solution sensitive to light? Action: this compound may be photosensitive.[6][7][8] Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Question: Is the buffer itself unstable or interacting with the this compound? Action: Some buffers can be unstable over time or may interact with the compound.[9][10][11][12][13] Ensure your buffer is freshly prepared and filtered. Consider trying an alternative buffer system if precipitation persists.

Data Presentation: Physicochemical Properties and Stability Data (Illustrative Examples)

The following tables provide hypothetical, yet plausible, data for this compound hydrochloride based on the general properties of similar alkaloids. This data should be used as a guideline for experimental design.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueImplication for Aqueous Stability
Molecular FormulaC₂₀H₂₇NO₃·HCl-
Molecular Weight365.89 g/mol [1]High molecular weight can contribute to lower aqueous solubility.
AppearanceWhite to off-white solidVisual inspection is important for assessing purity and degradation.
pKa (Estimated)~8.5As a weak base, solubility is pH-dependent; more soluble at acidic pH.
Organic Solvent SolubilitySoluble in DMSO, EthanolUseful for preparing concentrated stock solutions.

Table 2: Illustrative pH-Dependent Solubility of this compound Hydrochloride in Aqueous Buffers at 25°C

Buffer pHEstimated Solubility (µg/mL)
4.0> 1000
5.0850
6.0500
7.0150
7.4100
8.050

Table 3: Illustrative Degradation of this compound Hydrochloride (100 µg/mL) in pH 7.4 Buffer Under Different Conditions

ConditionDurationRemaining this compound (%)
4°C, Protected from Light24 hours98%
25°C, Protected from Light24 hours92%
25°C, Exposed to Ambient Light24 hours85%
37°C, Protected from Light24 hours80%

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution (10 mM in DMSO)
  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of solid this compound hydrochloride.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials.

Protocol 2: Preparation of a this compound Hydrochloride Working Solution (10 µM in PBS, pH 7.4)
  • Buffer Preparation: Prepare a 1X Phosphate Buffered Saline (PBS) solution and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter.

  • Pre-warming: Pre-warm the PBS to your experimental temperature (e.g., 37°C).

  • Dilution: While gently vortexing the pre-warmed PBS, add the required volume of the 10 mM this compound hydrochloride DMSO stock solution drop-wise. For a 10 µM final concentration, this would be a 1:1000 dilution.

  • Mixing: Continue to vortex for a few seconds to ensure the solution is homogenous.

  • Usage: Use the final working solution immediately. Do not store diluted aqueous solutions for extended periods.

Protocol 3: Forced Degradation Study of this compound Hydrochloride

A forced degradation study can help identify potential degradation products and determine the stability-indicating nature of an analytical method.[15][16][17][18]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C, protected from light, for 24 hours.

    • Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a suitable stability-indicating method, such as HPLC-UV, to quantify the remaining this compound and profile the degradation products.[19][20][21][22][23]

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow start Start: Precipitation Observed check_pH Is buffer pH < 6.5? start->check_pH adjust_pH Adjust buffer to a lower pH (e.g., pH 5.0-6.5) check_pH->adjust_pH No check_dilution Was stock added dropwise to vortexing buffer? check_pH->check_dilution Yes adjust_pH->start correct_dilution Re-prepare solution using correct dilution technique check_dilution->correct_dilution No check_cosolvent Is final organic solvent concentration < 1%? check_dilution->check_cosolvent Yes correct_dilution->start lower_cosolvent Decrease amount of organic stock solution check_cosolvent->lower_cosolvent No check_time Does precipitation occur over time? check_cosolvent->check_time Yes lower_cosolvent->start prepare_fresh Prepare fresh solution immediately before use check_time->prepare_fresh Yes solution_stable Solution is Stable check_time->solution_stable No protect_light Protect solution from light prepare_fresh->protect_light check_temp Is solution stored at an elevated temperature? protect_light->check_temp store_cold Store at 4°C for short periods if necessary check_temp->store_cold Yes check_temp->solution_stable No store_cold->solution_stable Hetisine_Signaling_Pathway This compound This compound Na_Channel Voltage-Gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks Na_Influx Reduced Na+ Influx during Phase 0 Na_Channel->Na_Influx Depolarization Slower Rate of Depolarization Na_Influx->Depolarization Refractory_Period Prolonged Effective Refractory Period Na_Influx->Refractory_Period Conduction Decreased Conduction Velocity Depolarization->Conduction Antiarrhythmic_Effect Antiarrhythmic Effect (Suppression of Re-entry) Conduction->Antiarrhythmic_Effect Refractory_Period->Antiarrhythmic_Effect

References

Technical Support Center: Strategies to Mitigate the Toxicity of Hetisine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for researchers working with hetisine-type diterpenoid alkaloids. The following information is intended to aid in the development of safer, more effective therapeutic agents by offering strategies to understand and reduce the inherent toxicity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for this compound-type alkaloids?

A1: The toxicity of this compound-type alkaloids is primarily linked to their activity as sodium channel blockers. While this action is also responsible for their therapeutic antiarrhythmic effects, excessive blockade can lead to cardiotoxicity. Some this compound compounds may also interact with other cardiac ion channels, such as calcium and potassium channels, which can contribute to their toxic profile.

Q2: Are this compound-type alkaloids as toxic as other diterpenoid alkaloids like aconitine?

A2: No, this compound-type (C20-diterpenoid) alkaloids are generally considered to be significantly less toxic than C19-diterpenoid alkaloids such as aconitine.[1][2] The structural differences between these two classes of compounds lead to different potencies and toxicological profiles.

Q3: What are the key structural features of this compound-type alkaloids that influence their toxicity?

A3: The toxicity of this compound-type alkaloids is influenced by the type and position of substituent groups on the core heptacyclic skeleton. For instance, acylation at the C-11 and C-15 positions has been shown to increase cytotoxicity in cancer cell lines, suggesting that modifications at these sites can modulate the biological activity and toxicity of the compound.[3] The presence of a hydroxyl group at the C-6 position has also been noted as important for cytotoxic effects in some derivatives.[3]

Q4: How can I assess the toxicity of my this compound-based compound?

A4: A tiered approach is recommended. Initial in vitro cytotoxicity assays, such as the MTT assay, can be used to determine the half-maximal inhibitory concentration (IC50) against various cell lines. This is followed by in vivo acute toxicity studies in animal models (e.g., mice or rats) to determine the median lethal dose (LD50) and observe for any clinical signs of toxicity.

Q5: What are some general strategies to reduce the toxicity of this compound-based compounds?

A5: Strategies include chemical modification of the alkaloid structure and the use of advanced drug delivery systems. Specific modifications to the this compound skeleton, such as altering the substituents at key positions (e.g., C-6, C-11, C-15), may lead to a better safety profile. Encapsulation in nanoparticle-based delivery systems is another approach being explored to reduce systemic toxicity.

Troubleshooting Guides

Problem: High Cytotoxicity Observed in Initial MTT Assays
  • Possible Cause 1: Inherent Toxicity of the Compound.

    • Solution: Consider synthesizing analogs with modifications at positions known to influence toxicity. For example, if your parent compound has acyl groups at C-11 and C-15, consider derivatives with hydroxyl groups at these positions, as acylation has been linked to increased cytotoxicity.[3]

  • Possible Cause 2: Off-Target Effects.

    • Solution: Profile your compound against a panel of relevant receptors and ion channels to identify potential off-target interactions that may contribute to cytotoxicity.

  • Possible Cause 3: Assay Interference.

    • Solution: Run a control with your compound in cell-free media to ensure it does not directly reduce the MTT reagent, leading to a false-positive result.

Problem: Unexpected Adverse Effects or Mortality in Animal Studies
  • Possible Cause 1: Acute Cardiotoxicity.

    • Solution: The primary mechanism of toxicity is likely related to the compound's effect on cardiac ion channels. Consider co-administration with agents that can mitigate cardiotoxic effects, or redesign the compound to reduce its affinity for cardiac sodium channels while preserving its therapeutic activity.

  • Possible Cause 2: Unfavorable Pharmacokinetics.

    • Solution: A high peak plasma concentration (Cmax) can lead to acute toxicity. Consider alternative formulations or routes of administration to slow down absorption and reduce Cmax.

  • Possible Cause 3: Off-Target Toxicity in Other Organs.

    • Solution: Perform a full histopathological analysis of major organs from the in vivo toxicity study to identify any other potential target organs for toxicity.

Quantitative Data on this compound-Type Alkaloid Toxicity

The following table summarizes the reported acute toxicity (LD50) of several this compound-type alkaloids. This data can be used as a reference for comparing the relative toxicity of different structural analogs.

AlkaloidStructure Number (from source)LD50 (mg/kg)Route of AdministrationSpeciesReference
Guan-fu Base A49185.5Intraperitoneal (i.p.)Mouse[3]
Tadzhaconine5912.8Intraperitoneal (i.p.)Mouse[3]
Zeravshanisine5234.1Intraperitoneal (i.p.)Mouse[3]
This compound1326.2Intraperitoneal (i.p.)Mouse[3]
Nominine468.0Intraperitoneal (i.p.)Mouse[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound-based compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • 96-well plates

  • This compound-based compound stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound-based compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Acute Toxicity Assessment (Up-and-Down Procedure)

This protocol provides a general framework for determining the acute toxicity (LD50) of a this compound-based compound in rodents.

Materials:

  • Rodents (e.g., Swiss albino mice)

  • This compound-based compound formulation

  • Vehicle control (e.g., saline, carboxymethylcellulose)

  • Oral gavage needles or appropriate injection supplies

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Dose Selection: Select a starting dose based on in vitro cytotoxicity data or literature on similar compounds.

  • Dosing: Administer a single dose of the compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This process is continued until the LD50 can be estimated.

  • Data Analysis: Use appropriate statistical methods to calculate the LD50 and its confidence intervals.

Visualizations

Signaling Pathways and Experimental Workflows

Toxicity_Reduction_Strategy Logical Workflow for Toxicity Reduction of this compound-Based Compounds A Initial Compound (this compound Analog) B In Vitro Cytotoxicity (e.g., MTT Assay) A->B C High Toxicity (Low IC50) B->C D Acceptable Toxicity (High IC50) B->D E Structure-Activity Relationship (SAR) Analysis C->E G In Vivo Acute Toxicity (LD50 Determination) D->G F Chemical Modification (e.g., at C-6, C-11, C-15) E->F F->B H High In Vivo Toxicity (Low LD50) G->H I Acceptable In Vivo Toxicity (High LD50) G->I H->E J Lead Optimization I->J

Workflow for this compound Compound Toxicity Reduction.

Hetisine_Cardiotoxicity_Pathway Potential Signaling Pathway for this compound-Induced Cardiotoxicity cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Prolonged Depolarization Na_channel->Depolarization Ca_channel Calcium Channel K_channel Potassium Channel This compound This compound Compound This compound->Na_channel Blockade This compound->Ca_channel Modulation This compound->K_channel Modulation AP_prolongation Action Potential Prolongation Depolarization->AP_prolongation Ca_overload Intracellular Ca2+ Overload AP_prolongation->Ca_overload Arrhythmia Arrhythmia Ca_overload->Arrhythmia ROS Reactive Oxygen Species (ROS) Production Ca_overload->ROS Apoptosis Apoptosis Arrhythmia->Apoptosis ROS->Apoptosis

This compound-Induced Cardiotoxicity Pathway.

References

Technical Support Center: Method Development for Separating Complex Hetisine Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of complex hetisine-type diterpenoid alkaloid mixtures. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in overcoming common challenges during the purification and analysis of these intricate compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating complex mixtures of this compound-type alkaloids?

This compound-type diterpenoid alkaloids, often isolated from Aconitum and Delphinium species, present significant separation challenges due to their structural complexity and the presence of numerous closely related analogues within a single extract.[1][2] Key difficulties include the co-elution of isomers and the similar physicochemical properties of these compounds, which complicates their resolution by conventional chromatographic techniques.[3]

Q2: Which chromatographic techniques are most effective for the separation of this compound alkaloids?

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is a powerful tool for both analytical and preparative-scale separation of this compound alkaloids.[4] Additionally, High-Speed Counter-Current Chromatography (HSCCC) and its variant, pH-zone-refining Counter-Current Chromatography (CCC), are highly effective for the large-scale preparative isolation of these alkaloids, as they minimize sample loss and can handle crude extracts.[5][6][7]

Q3: How can I improve the peak shape of my this compound alkaloids in reversed-phase HPLC?

Peak tailing is a common issue when separating basic compounds like alkaloids on silica-based columns. This is often due to interactions between the basic nitrogen atoms of the alkaloids and acidic residual silanol (B1196071) groups on the stationary phase.[8] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., around 3.0) can protonate the alkaloids and suppress silanol ionization.[8]

  • Use of a Competing Base: Adding a small amount of an amine modifier, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[4][8]

  • End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column is highly recommended as they have fewer accessible silanol groups.[8]

Q4: What is a good starting point for developing an HPLC method for a novel this compound mixture?

A good starting point is to use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) with a gradient elution.[8] A mobile phase consisting of (A) an aqueous buffer such as 0.1% formic acid or 0.1% triethylamine and (B) acetonitrile (B52724) is a common choice.[4][6] A typical starting gradient could be from a low to a high percentage of acetonitrile over 30-40 minutes with a flow rate of 1.0 mL/min.[8] UV detection is often performed around 200 nm or, if the compounds lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.[4][5]

Q5: When should I consider using Counter-Current Chromatography (CCC) over preparative HPLC?

CCC is particularly advantageous for the large-scale purification of alkaloids from crude extracts. It is a liquid-liquid partition technique that avoids irreversible adsorption of the sample onto a solid stationary phase, leading to high sample recovery.[7] The pH-zone-refining CCC technique is especially powerful for separating ionizable compounds like alkaloids, offering high loading capacity and excellent resolution.[5][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound alkaloids.

HPLC Troubleshooting
IssuePotential CauseRecommended ActionExpected Outcome
Poor Resolution / Co-elution Inadequate mobile phase composition.Modify the gradient slope, change the organic modifier (e.g., methanol (B129727) instead of acetonitrile), or adjust the pH.[3]Improved separation of target peaks.
Incorrect column chemistry.Screen different stationary phases (e.g., Phenyl-Hexyl, Cyano) to leverage alternative separation mechanisms.[3]Enhanced selectivity and resolution.
Peak Tailing Secondary interactions with residual silanols on the stationary phase.Add a competing base (e.g., 0.1% triethylamine) to the mobile phase or use a mobile phase with a low pH (e.g., 3.0) to suppress silanol activity.[8]Symmetrical peak shape.
Column overload.Reduce the injection volume or dilute the sample.[8]Sharper, more symmetrical peaks.
Retention Time Shifts Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and thorough degassing.[8]Consistent and reproducible retention times.
Inadequate column equilibration.Increase the column equilibration time between injections, especially when running a gradient.Stable baseline and consistent retention times.
Column degradation.Use a guard column to protect the analytical column. If performance does not improve, the column may need to be replaced.[8]Restored peak shape and resolution.
Peak Fronting Sample solvent and mobile phase mismatch.Dissolve the sample in a solvent that is weaker than or has a similar strength to the initial mobile phase.[3]Improved peak shape.

Experimental Protocols

General Sample Preparation: Acid-Base Extraction of this compound Alkaloids

This protocol describes a typical acid-base extraction method for enriching this compound-type alkaloids from plant material (e.g., Aconitum or Delphinium species).[5]

  • Pulverization: Grind the dried plant material into a fine powder.

  • Acidic Extraction: Extract the powdered material multiple times with an acidified hydroalcoholic solution (e.g., 95% ethanol (B145695) containing a small amount of HCl) using heat reflux.

  • Filtration and Concentration: Combine the extracts, filter, and evaporate the solvent under reduced pressure to obtain a concentrated residue.

  • Acid-Base Partitioning:

    • Dissolve the residue in an acidic aqueous solution (e.g., 1% HCl).

    • Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether) to remove fats and pigments.

    • Basify the aqueous phase to approximately pH 9.5 with an aqueous ammonia (B1221849) solution.

    • Extract the free alkaloids into a chlorinated organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Final Concentration: Combine the organic extracts and evaporate to dryness to yield the crude alkaloid mixture.

Analytical HPLC Method for this compound-Type Alkaloids

This protocol is a starting point for the analytical separation of this compound alkaloids, based on a method for the analysis of alkaloids from Delphinium trichophorum.[4]

  • HPLC System: Standard HPLC system with a gradient pump, autosampler, column oven, and ELSD or UV detector.

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Triethylamine in water

  • Gradient Program:

    • 0–21 min: 30% A

    • 21–30 min: 30%–45% A

    • 30–55 min: 45%–55% A

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Room temperature.[4]

  • Detection: ELSD (Nebulizing gas flow rate: 1.0 L/min, Drift tube temperature: 75 °C).[4]

Preparative pH-Zone-Refining CCC for this compound-Type Alkaloids

This protocol is based on a successful method for the preparative isolation of diterpenoid alkaloids, including atisine, from Aconitum coreanum.[5][7]

  • CCC System: High-speed counter-current chromatograph with a preparative coil.

  • Two-Phase Solvent System: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).[5]

  • Stationary Phase: Upper organic phase containing 10 mM triethylamine.[5]

  • Mobile Phase: Lower aqueous phase containing 10 mM hydrochloric acid.[5]

  • Revolution Speed: 850 rpm.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Loading: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases for injection.

Data Presentation

Table 1: HPLC Method Parameters for this compound-Type Alkaloid Separation
ParameterMethod 1 (Delphinium trichophorum)[4]Method 2 (Aconitum coreanum)[5]Method 3 (Aconitum coreanum)[6]
Column Kromasil C18 (250 x 4.6 mm, 5 µm)Waters SymmetryShield™ RP18 (250 x 4.6 mm, 5 µm)Agilent Zorbax SB-C18
Mobile Phase A AcetonitrileAcetonitrileAcetonitrile
Mobile Phase B 0.1% Triethylamine in water2 mg/mL Sodium 1-heptanesulfonate, 0.2% Triethylamine, pH 3.00.2% Formic acid, 0.1% Triethylamine in water
Gradient 30% A (0-21 min), 30-45% A (21-30 min), 45-55% A (30-55 min)10-30% A (0-10 min), 30-60% A (10-20 min), 60-10% A (20-21 min)Gradient elution (details not specified)
Flow Rate 1.0 mL/min1.0 mL/minNot specified
Detection ELSDUV at 200 nmQ-TOF Mass Spectrometry
Table 2: Counter-Current Chromatography (CCC) Parameters for Preparative Separation
ParameterpH-Zone-Refining CCC (Aconitum coreanum)[5][7]HSCCC (Aconitum coreanum)[6]
Solvent System Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v)Ethyl acetate–n-butanol–methanol–0.2 M HCl (7:2:2:7, v/v)
Stationary Phase Upper phase + 10 mM TriethylamineNot specified
Mobile Phase Lower phase + 10 mM Hydrochloric acidNot specified
Revolution Speed 850 rpmNot specified
Flow Rate 2.0 mL/minNot specified
Detection UV at 254 nmEvaporative Light Scattering Detection (ELSD)
Isolated Compounds Atisine, Guanfu bases A, F, G, I, P, RHetisinone, this compound, Guanfu bases FAA, O, Q, Z

Visualizations

HPLC_Method_Development start Define Separation Goals (e.g., resolution, speed) col_select Select Initial Column (e.g., C18, 5µm) start->col_select mob_phase_select Select Mobile Phase (e.g., ACN/H2O with modifier) col_select->mob_phase_select gradient_dev Develop Initial Gradient mob_phase_select->gradient_dev first_run Perform Initial Injection gradient_dev->first_run eval_res Evaluate Chromatogram (Peak shape, Resolution) first_run->eval_res opt_gradient Optimize Gradient (Slope, Time) eval_res->opt_gradient Poor Resolution opt_mob_phase Optimize Mobile Phase (Modifier, pH) eval_res->opt_mob_phase Peak Tailing success Method Optimized eval_res->success Goals Met opt_gradient->first_run fail Re-evaluate Approach opt_gradient->fail No Improvement opt_mob_phase->first_run opt_col Screen Alternative Columns (Phenyl, C8, etc.) opt_mob_phase->opt_col opt_col->mob_phase_select

Caption: A typical workflow for HPLC method development and optimization.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Is Column Overloaded? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_ph Is Mobile Phase pH Optimized? check_overload->check_ph No resolved Peak Shape Improved reduce_conc->resolved adjust_ph Adjust pH (e.g., pH 3) or Add Competing Base (TEA) check_ph->adjust_ph No check_column Using an End-Capped Column? check_ph->check_column Yes adjust_ph->resolved use_endcapped Switch to a High-Purity End-Capped Column check_column->use_endcapped No check_dead_vol Minimize Extra-Column Dead Volume check_column->check_dead_vol Yes use_endcapped->resolved check_dead_vol->resolved

Caption: A logical flowchart for troubleshooting peak tailing issues.

References

Technical Support Center: Bioanalysis of Hetisine - Addressing Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of hetisine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest, this compound.[1] Matrix effects occur when these co-eluting endogenous components, such as phospholipids (B1166683), salts, and proteins, interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the quantitative results.[1]

Q2: What are the common indicators that matrix effects may be affecting my this compound assay?

A2: Common signs of matrix effects include:

  • Poor reproducibility of quality control (QC) samples across different batches.

  • Inaccurate quantification and high variability in results.[2]

  • Non-linear calibration curves.

  • A noticeable decrease in the assay's sensitivity.[1]

  • Inconsistent peak areas for the analyte.

Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify at what points during the chromatographic run ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal for this compound indicates the presence of a matrix effect at that retention time.

  • Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect.[4] It involves comparing the response of this compound spiked into a pre-extracted blank matrix sample to the response of this compound in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated, and a value significantly different from 1.0 indicates a matrix effect.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Significant Ion Suppression Co-eluting endogenous components, most commonly phospholipids in plasma or serum.[2]Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[6] Consider using SPE cartridges specifically designed for phospholipid removal.Modify Chromatography: Adjust the chromatographic gradient to better separate this compound from the interfering matrix components. Experiment with different column chemistries (e.g., C18, phenyl-hexyl).
High Variability in Results Between Sample Lots Inconsistent matrix composition between different biological sample lots.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it will be affected similarly to the analyte.[7]Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effect.[8]
Low Recovery of this compound Suboptimal sample preparation conditions for the basic alkaloid structure of this compound.Adjust pH during Extraction: this compound is a basic compound. Adjusting the pH of the sample and extraction solvent to a more basic pH can improve its extraction efficiency during LLE or SPE.[9]Evaluate Different Extraction Solvents/Sorbents: Test a range of organic solvents for LLE or different sorbent types (e.g., mixed-mode cation exchange) for SPE to find the optimal conditions for this compound.
Signal Drift or Decreasing Sensitivity During an Analytical Run Accumulation of matrix components on the analytical column or in the mass spectrometer's ion source.Implement a Column Wash Step: Introduce a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components.Optimize Ion Source Parameters: Adjust ion source temperature and gas flows to minimize the impact of matrix buildup.[10]Regular Instrument Maintenance: Perform regular cleaning of the ion source components.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a low and a high concentration (e.g., corresponding to your LLOQ and ULOQ).

    • Set B (Blank Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from each of the six lots in Set B and spike it with this compound to achieve the same final concentrations as in Set A.

  • Analysis: Analyze all samples from Set A and Set C by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of this compound in Post-Spiked Matrix) / (Mean Peak Area of this compound in Neat Standard)

    • An MF value between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effect.

Protocol 2: Comparison of Sample Preparation Techniques for this compound Bioanalysis
  • Sample Spiking: Spike a pooled lot of blank biological matrix with this compound at a known concentration (e.g., mid-QC level).

  • Sample Preparation: Aliquot the spiked matrix and process the samples using three different methods in parallel:

    • Method 1: Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, and centrifuge. Evaporate the supernatant and reconstitute.

    • Method 2: Liquid-Liquid Extraction (LLE): Adjust the sample pH to 9-10. Add 4 volumes of an appropriate organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Separate the organic layer, evaporate, and reconstitute.

    • Method 3: Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge, load the pre-treated sample, wash with an appropriate solvent to remove interferences, and elute this compound with a methanolic solution containing a small percentage of ammonia (B1221849) or formic acid. Evaporate the eluate and reconstitute.

  • Analysis and Comparison: Analyze the final extracts from all three methods by LC-MS/MS. Compare the peak area, signal-to-noise ratio, and overall cleanliness of the chromatograms to determine the most effective sample preparation technique for minimizing matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation Method Mean Recovery (%) RSD (%) Mean Matrix Factor (MF) RSD (%) Notes
Protein Precipitation (PPT)85.212.50.6815.2Simple and fast, but often results in significant ion suppression.
Liquid-Liquid Extraction (LLE)92.78.90.899.8Good recovery, moderate reduction of matrix effects.
Solid-Phase Extraction (SPE)98.54.31.035.1Highest recovery and most effective at minimizing matrix effects.

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with this compound & Internal Standard Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UPLC/HPLC Separation Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Results Quantification->Reporting Troubleshooting_Logic Start Inconsistent or Inaccurate Results Check_ME Assess Matrix Effect (Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effect > 15%? Check_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., use SPE) ME_Present->Optimize_SP Yes No_ME Investigate Other Causes (e.g., instrument issues, standard stability) ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Pass Method Acceptable Revalidate->Pass Pass Fail Further Optimization Required Revalidate->Fail Fail

References

Technical Support Center: Refining Protocols for the Large-Scale Extraction of Hetisine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in refining protocols for the large-scale extraction of hetisine. The information is designed to address specific issues encountered during experimental work, from initial extraction to final purification.

Frequently Asked questions (FAQs)

Q1: What is the most effective general method for large-scale extraction of this compound?

A1: The most common and effective method for large-scale extraction of this compound, a diterpenoid alkaloid, is a multi-step acid-base extraction. This process begins with the extraction of the raw plant material (typically from Aconitum or Delphinium species) with an acidified polar solvent, followed by a series of pH adjustments and liquid-liquid partitioning to separate the alkaloids from other plant constituents.

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: Acidified ethanol (B145695) or methanol (B129727) are highly recommended for the initial extraction. These polar solvents can effectively dissolve this compound salts that are formed in the acidic environment. For instance, reflux extraction with 95% ethanol acidified with hydrochloric acid has been successfully used for extracting alkaloids from Aconitum coreanum.

Q3: What are the critical parameters to optimize for maximizing this compound yield?

A3: The critical parameters to optimize include:

  • Solvent-to-solid ratio: A higher ratio can improve extraction efficiency but may lead to a more dilute extract requiring more energy for concentration. A common starting point is a 1:10 to 1:20 (w/v) ratio.

  • Extraction temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.

  • Extraction time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds.

  • Particle size of the plant material: A smaller particle size increases the surface area for extraction, but excessively fine powders can impede solvent flow and filtration.

Q4: How can I minimize the degradation of this compound during extraction?

A4: this compound, like many alkaloids, can be sensitive to high temperatures and extreme pH levels. To minimize degradation, it is advisable to use moderate temperatures during solvent evaporation (e.g., using a rotary evaporator at or below 50°C) and to avoid prolonged exposure to strong acids or bases. Protecting extracts from light is also a good practice.

Q5: What are the most effective methods for purifying crude this compound extract?

A5: A combination of chromatographic techniques is typically employed for the purification of this compound. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step. For higher purity, advanced techniques such as counter-current chromatography (CCC) and preparative high-performance liquid chromatography (HPLC) are effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the large-scale extraction and purification of this compound.

Extraction Phase
Issue Potential Cause Troubleshooting Steps
Low Yield of Crude Alkaloid Extract 1. Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material. 2. Improper Solvent Choice: The polarity of the solvent may not be optimal for this compound. 3. Suboptimal pH: The pH of the extraction solvent may not be acidic enough to efficiently form this compound salts. 4. Degradation of this compound: Exposure to high temperatures or extreme pH for extended periods.1. - Reduce the particle size of the plant material. - Increase the solvent-to-solid ratio. - Increase the extraction time or the number of extraction cycles. 2. - Experiment with different polar solvents (e.g., methanol, ethanol) and varying concentrations of water. 3. - Ensure the pH of the solvent is sufficiently acidic (pH 2-3) to facilitate the formation of alkaloid salts. 4. - Use moderate temperatures for extraction and concentration. - Minimize the duration of exposure to acidic and basic conditions.
Co-extraction of a High Amount of Impurities 1. Non-selective Solvent: The initial extraction solvent may be dissolving a wide range of other plant compounds. 2. Presence of Pigments and Fats: Chlorophyll, lipids, and other non-alkaloidal compounds are often co-extracted.1. - Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction. 2. - Incorporate a defatting step in your protocol. After the initial extraction and concentration, partition the aqueous acidic extract with a non-polar solvent to remove fats and pigments.
Purification Phase
Issue Potential Cause Troubleshooting Steps
Poor Separation in Column Chromatography 1. Inappropriate Stationary Phase: The choice of adsorbent (e.g., silica gel, alumina) may not be optimal. 2. Suboptimal Mobile Phase: The solvent system does not provide adequate resolution. 3. Irreversible Adsorption: Basic alkaloids like this compound can bind strongly to acidic silica gel.1. - Test both silica gel and alumina. Alumina, being basic, can sometimes provide better results for alkaloid separation. 2. - Systematically vary the polarity of the mobile phase. A gradient elution is often more effective than isocratic elution. 3. - Add a small amount of a basic modifier (e.g., triethylamine (B128534), ammonia) to the mobile phase to reduce tailing and improve recovery from silica gel columns.
Low Recovery from Purification Steps 1. Product Loss During Liquid-Liquid Partitioning: The pH may not be optimal for the complete transfer of this compound between aqueous and organic phases. 2. Degradation on Chromatographic Media: Some stationary phases can cause degradation of sensitive compounds.1. - Carefully monitor and adjust the pH during acid-base partitioning steps. - Perform back-extractions to recover any compound remaining in the aqueous or organic layers. 2. - If degradation is suspected, consider using a less acidic or basic stationary phase or a different purification technique like counter-current chromatography.
Presence of Co-eluting Impurities in Final Product 1. Insufficient Resolution of the Chromatographic System: The chosen method may not be powerful enough to separate structurally similar alkaloids.1. - Employ high-resolution techniques such as preparative HPLC or counter-current chromatography for the final purification steps. - Optimize the mobile phase composition and gradient profile in preparative HPLC. For CCC, experiment with different solvent systems.

Data Presentation

The following tables summarize quantitative data on the extraction of diterpenoid alkaloids from Aconitum species under various conditions. While specific data for this compound is limited in the literature, these tables provide a comparative baseline for optimizing extraction parameters.

Table 1: Comparison of Extraction Methods for Guanfu Base A (a this compound-type Alkaloid) from Aconitum coreanum

Extraction MethodSolventSolid-to-Solvent RatioTemperatureTimeYield (mg/g)Reference
Pulsed Electric Field90% Ethanol1:12Ambient< 1 min3.94[1]
Heat Reflux Extraction90% Ethanol1:12Reflux10 hNot specified[1]
Ultrasonic-Assisted Extraction90% Ethanol1:12Ambient40 minNot specified[1]
Cold Maceration90% Ethanol1:12AmbientNot specifiedNot specified[1]
Percolation90% Ethanol1:12AmbientNot specifiedNot specified[1]

Table 2: Optimization of Extraction Parameters for Total Alkaloids from Actinidia arguta

ParameterLevels TestedOptimal Condition
Ethanol Concentration60%, 70%, 80%70%
Solid-to-Liquid Ratio1:20, 1:25, 1:30 g/mL1:30 g/mL
Extraction Time20, 30, 40 min20 min
Extraction Temperature50, 60, 70 °C60 °C
Optimized Yield 1.021 mg/g

Note: This data is for total alkaloids from a different plant but provides insight into the optimization of similar parameters.[2]

Table 3: Influence of Extraction Parameters on Total Triterpenoids from Lactuca indica (Microwave-Assisted Extraction)

ParameterLevels TestedOptimal Condition
Solid-to-Liquid Ratio1:15, 1:20, 1:25 g/mL1:20 g/mL
Microwave Power300, 400, 500 W400 W
Extraction Time40, 50, 60 min60 min
Optimized Yield 29.17 mg/g

Note: This data is for a different class of compounds but illustrates the optimization of microwave-assisted extraction.[3]

Experimental Protocols

Protocol 1: Large-Scale Acid-Base Extraction of Crude this compound

This protocol is a general procedure for the large-scale extraction of crude this compound from dried and powdered plant material (e.g., roots of Aconitum species).

  • Maceration and Extraction:

    • Place 1 kg of finely powdered plant material into a large vessel.

    • Add 10 L of 95% ethanol acidified with concentrated HCl to a pH of 2-3.

    • Stir the mixture for 24 hours at room temperature.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times with fresh acidified ethanol.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Acid-Base Partitioning:

    • Dissolve the resulting aqueous residue in 2 L of 1% HCl.

    • Wash the acidic solution with an equal volume of petroleum ether three times to remove non-polar impurities. Discard the petroleum ether layers.

    • Adjust the pH of the aqueous layer to 9-10 with an ammonia (B1221849) solution.

    • Extract the alkaline solution with an equal volume of chloroform (B151607) three times.

    • Combine the chloroform extracts.

  • Final Concentration:

    • Dry the combined chloroform extracts over anhydrous sodium sulfate.

    • Filter and evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract containing this compound.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a general procedure for the initial purification of this compound from the crude alkaloid extract.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Pour the slurry into a glass column to pack the stationary phase.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Load the sample solution onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by the addition of methanol).

    • To improve the elution of the basic this compound, a small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant_material Powdered Plant Material maceration Maceration/Reflux plant_material->maceration acidified_ethanol Acidified Ethanol (pH 2-3) acidified_ethanol->maceration filtration1 Filtration maceration->filtration1 crude_extract Crude Ethanolic Extract filtration1->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration acidification Acidification (1% HCl) concentration->acidification petroleum_ether_wash Wash with Petroleum Ether acidification->petroleum_ether_wash basification Basification (NH4OH) (pH 9-10) petroleum_ether_wash->basification chloroform_extraction Extraction with Chloroform basification->chloroform_extraction crude_alkaloids Crude Alkaloid Extract chloroform_extraction->crude_alkaloids column_chromatography Column Chromatography (Silica Gel/Alumina) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC/HPLC Analysis column_chromatography->fraction_collection preparative_hplc Preparative HPLC / CCC fraction_collection->preparative_hplc pure_this compound Pure this compound preparative_hplc->pure_this compound

Caption: Experimental workflow for the large-scale extraction and purification of this compound.

troubleshooting_workflow cluster_extraction_issues Extraction Phase cluster_partitioning_issues Partitioning Phase cluster_purification_issues Purification Phase cluster_stability_issues Stability Issues start Low this compound Yield incomplete_extraction Incomplete Extraction? start->incomplete_extraction optimize_extraction Optimize Parameters: - Particle Size - Solvent:Solid Ratio - Time/Temperature incomplete_extraction->optimize_extraction Yes ph_issue Incorrect pH during Partitioning? incomplete_extraction->ph_issue No end Yield Improved optimize_extraction->end adjust_ph Monitor & Adjust pH; Perform Back-Extraction ph_issue->adjust_ph Yes adsorption_issue Irreversible Adsorption on Column? ph_issue->adsorption_issue No adjust_ph->end change_stationary_phase - Use Alumina - Add Base to Mobile Phase - Use CCC adsorption_issue->change_stationary_phase Yes degradation_issue Degradation of This compound? adsorption_issue->degradation_issue No change_stationary_phase->end milder_conditions - Lower Temperature - Protect from Light - Minimize Time at Extreme pH degradation_issue->milder_conditions Yes milder_conditions->end

Caption: Troubleshooting workflow for addressing low yield in this compound extraction.

References

Solving co-elution issues in the chromatographic analysis of hetisine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of hetisine and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it in my chromatogram when analyzing this compound?

A1: Co-elution occurs when two or more compounds elute from the chromatographic column at or very near the same time, resulting in overlapping peaks. Signs of co-elution include:

  • Asymmetrical peaks: Look for peak fronting or tailing.

  • Shoulders on peaks: A small, unresolved peak appearing on the side of a larger peak.

  • Broader than expected peaks: Peaks that are significantly wider than other peaks in the chromatogram under similar conditions.

  • Inconsistent peak purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), variations in the spectra across a single peak are a strong indicator of co-elution.

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual silanol (B1196071) groups on silica-based C18 columns.[1] Here are some solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0) with an additive like formic acid or phosphoric acid can protonate the basic nitrogen on this compound, reducing its interaction with silanol groups.[1][2][3]

  • Add a Competing Base: Incorporate a small amount of an amine modifier, such as triethylamine (B128534) (TEA), into your mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, minimizing peak tailing for your analyte.[1][3]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol groups and are highly recommended for the analysis of basic compounds.[1]

Q3: I am observing poor resolution between this compound and other diterpenoid alkaloids. How can I improve the separation?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method. Here are key strategies:

  • Optimize the Mobile Phase Gradient: For complex mixtures of alkaloids, a gradient elution is typically necessary. Adjusting the gradient slope to be shallower around the elution time of the target compounds can significantly improve separation.[1]

  • Change the Organic Modifier: Switching the organic solvent in your mobile phase, for example from acetonitrile (B52724) to methanol (B129727) or vice versa, can alter the selectivity of the separation and resolve co-eluting peaks.

  • Modify the Mobile Phase pH: As with peak tailing, adjusting the pH can change the ionization state of the alkaloids, which in turn affects their retention and selectivity.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider trying a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18 column.

Q4: My retention times for this compound are shifting between injections. What could be the cause?

A4: Retention time instability can be caused by several factors:

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and that the pH and solvent ratios are consistent. Always degas the mobile phase before use.[1]

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially important when running a gradient.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[1]

  • Column Contamination: If the column becomes contaminated, it can lead to retention time shifts. Regularly flush your column and use a guard column to protect it.

Troubleshooting Guides

Guide 1: Resolving Co-elution of this compound with a Structurally Similar Alkaloid in Reversed-Phase HPLC

Issue: Incomplete separation between this compound and a co-eluting impurity or related alkaloid.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow A Co-elution Observed B Is Retention Factor (k') between 2 and 10? A->B C Adjust Mobile Phase Strength (e.g., decrease % organic solvent) B->C No D Change Organic Solvent (e.g., Acetonitrile to Methanol) B->D Yes C->B E Adjust Mobile Phase pH (e.g., from neutral to pH 3.0) D->E F Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) E->F G Resolution Achieved F->G

Caption: Troubleshooting workflow for co-elution issues.

Detailed Steps:

  • Evaluate Retention Factor (k'): If the peaks are eluting too early (k' < 2), decrease the organic solvent percentage in your mobile phase to increase retention and allow for better separation.

  • Change Mobile Phase Selectivity (Organic Modifier): If increasing retention is not sufficient, change the organic solvent. Acetonitrile and methanol have different selectivities and can resolve compounds that co-elute in one or the other.

  • Adjust Mobile Phase pH: The ionization of this compound and other alkaloids is highly dependent on pH. Adjusting the pH can significantly alter the selectivity of the separation.

  • Change Stationary Phase: If the above steps do not provide adequate resolution, the issue may be a lack of selectivity between the analytes on the current stationary phase. Switching to a column with a different chemistry, such as a phenyl-hexyl column, can provide the necessary change in selectivity.

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Resolution of Diterpenoid Alkaloids

MethodMobile Phase AMobile Phase BGradient Program (%B)Target AlkaloidsObserved Resolution (Rs)Reference
125 mM Triethylamine buffer (pH 3.0)Acetonitrile0-20 min, 13-18%; 20-40 min, 18-21%; 40-45 min, 21-22%; 45-50 min, 22-70%Benzoylmesaconine (B1261751) and related compounds> 1.5 for key pairs[3]
210 mM Ammonium BicarbonateAcetonitrileOptimized for separationAconitine, Mesaconitine, Hypaconitine> 2.0 for all pairs[4]
30.1% Phosphoric Acid + 0.1% Triethylamine (pH 3.0)AcetonitrileMulti-step gradientBenzoylmesaconine> 1.8[3]

Note: The resolution values are generalized from the literature for closely related diterpenoid alkaloids and serve as a guide. Actual resolution will depend on the specific compounds and chromatographic system.

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound and Related Alkaloids

This protocol provides a starting point for developing an HPLC method for the analysis of this compound in plant extracts.

1. Sample Preparation:

  • Extraction:

    • Weigh 1.0 g of powdered plant material into a centrifuge tube.

    • Add 10 mL of 70% methanol.[5]

    • Sonicate for 30 minutes.[5]

    • Centrifuge and collect the supernatant.

    • Repeat the extraction twice more.

    • Combine the supernatants, evaporate to dryness, and reconstitute in 2 mL of the initial mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC with a pump, autosampler, column oven, and DAD.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 25 mM Triethylamine buffer, adjusted to pH 3.0 with phosphoric acid.[2][3]

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 45 °C.[2]

  • Detection: DAD at 238 nm.[2]

  • Injection Volume: 20 µL.[3]

3. Example Gradient Elution Program:

Time (min)% Acetonitrile (B)
013
2018
4021
4522
5070

This gradient is a starting point and should be optimized for your specific separation needs.[3]

Protocol 2: UPLC-MS/MS Method for Sensitive Detection of this compound

This protocol is suitable for the trace-level quantification of this compound in complex matrices.

1. Sample Preparation: As described in Protocol 1.

2. UPLC-MS/MS Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Example Gradient Elution Program:

Time (min)% Acetonitrile (B)
05
895
1095
10.15
125

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and the most abundant product ions.

Mandatory Visualizations

cluster_0 HPLC Method Development Workflow A Sample Preparation (Extraction, Cleanup) B Select Initial Conditions (Column, Mobile Phase) A->B D Optimize Gradient B->D C Standard Preparation C->B E Optimize Other Parameters (Flow Rate, Temp, pH) D->E F Method Validation E->F G Routine Analysis F->G cluster_1 Logical Relationship for Peak Tailing A Basic Analyte (this compound) C Secondary Interaction A->C B Silanol Groups on C18 Column B->C D Peak Tailing C->D E Solution: - Lower Mobile Phase pH - Add Competing Base (TEA) - Use End-Capped Column D->E

References

Technical Support Center: Synthesis of the Hetisine Polycyclic Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hetisine-type diterpenoid alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the complex this compound polycyclic skeleton.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound polycyclic skeleton so challenging to synthesize?

A1: The primary challenge lies in its extreme structural complexity. The this compound framework is a cage-like, heptacyclic system featuring a dense array of stereocenters, a bicyclo[2.2.2]octane core, and a tertiary amine embedded within a bridged azabicycle.[1][2][3] Key difficulties include:

  • Construction of the Heptacyclic Core: Assembling the seven rings with correct stereochemistry is a formidable task.[4]

  • Formation of Key C-N Bonds: Specifically, the late-stage installation of the N-C6 bond to complete the characteristic azabicycle is notoriously difficult.[2][5]

  • Stereochemical Control: The molecule has numerous contiguous stereocenters, and controlling the relative and absolute stereochemistry throughout a long synthetic sequence is a major hurdle.[6]

  • Bridged Ring Systems: The synthesis requires the formation of highly strained, bridged structures like the bicyclo[2.2.2]octane moiety.[1][6]

Q2: What are the most common strategies for constructing the core of the this compound skeleton?

A2: Synthetic chemists have pursued several innovative strategies, often focusing on building a key intermediate that can be elaborated into the final heptacyclic structure. Common approaches include:

  • Fused 6-7-6 Tricyclic Core Strategy: This involves the initial assembly of a fused 6-7-6 tricyclic system, which serves as a versatile precursor to the this compound core.[6][7]

  • Intramolecular Cycloadditions: Key transformations such as intramolecular Diels-Alder or 1,3-dipolar cycloadditions are used to rapidly build polycyclic complexity and form multiple bonds in a single step.[8][9]

  • Unified Approach from Natural Precursors: Some routes begin with more readily available natural products like (-)-steviol and employ skeletal rearrangements to form the desired atisane (B1241233) or hetidine skeletons, which are precursors to the this compound framework.[5][10]

  • Benzyne Insertion/Acyl-Alkylation: This method has been successfully used to construct the key 6-7-6 tricycle intermediate.[2]

Q3: Why does the Hofmann-Löffler-Freytag (HLF) reaction often fail in the final N-C6 cyclization step?

A3: The Hofmann-Löffler-Freytag (HLF) reaction and its Suárez modification are theoretically ideal for forging the crucial N-C6 bond via a C-H activation/amination cascade.[5][10] However, this late-stage cyclization is often unsuccessful for several reasons:

  • Substrate Rigidity: The advanced polycyclic intermediate is highly rigid, which can prevent the nitrogen-centered radical from adopting the required 1,5-hydrogen atom transfer (HAT) geometry.

  • Steric Hindrance: The target C6 hydrogen is sterically hindered within the cage-like structure, making it inaccessible to the radical.

  • Competing Side Reactions: Instead of the desired cyclization, elimination to form imines or oxidation at other, more accessible C-H bonds (e.g., C18 or C19) are common competing pathways.[5][10] In several reported attempts, a variety of HLF conditions and directing groups failed to yield the desired product, returning only starting material or side products.[5]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Diels-Alder Cycloaddition for Core Construction
  • Issue: A Diels-Alder reaction to form an early-stage bicyclic or tricyclic intermediate shows poor diastereoselectivity, leading to difficult-to-separate mixtures and low yields of the desired isomer.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Suggestion
Suboptimal Thermal Conditions Optimize the reaction temperature. Lower temperatures often favor the kinetic product and can increase selectivity. Consider microwave heating for shorter reaction times, which may minimize side reactions.
Lack of Steric or Electronic Bias Introduce a bulky protecting group or a directing group on the diene or dienophile to sterically block one face of the molecule, favoring cycloaddition from the less hindered face.
Ineffective Catalyst Screen a variety of Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, SnCl₄). Lewis acid catalysis can lock the conformation of the dienophile and enhance facial selectivity.
Problem 2: Failure of Intramolecular Cyclization via Magnesium-Halogen Exchange
  • Issue: An attempted intramolecular cyclization to form the 6-7-6 tricycle via magnesium-halogen exchange on an aryl iodide fails, returning only starting material.[7]

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Suggestion
Low Reactivity of Grignard Reagent Standard Grignard reagents like i-PrMgCl may be insufficiently reactive. Switch to a more potent "Turbo Grignard" reagent (i-PrMgCl·LiCl) or, more effectively, to a lithium trialkylmagnesiate species, which has been shown to facilitate both the halogen exchange and the subsequent 1,2-addition.[7]
Poor Solubility Ensure all components are fully dissolved. Experiment with different ethereal solvents (THF, 2-MeTHF, DME) or solvent mixtures to improve solubility and reagent reactivity.
Inhibition by Starting Material/Product Run the reaction under high dilution conditions to favor the intramolecular pathway and minimize potential intermolecular side reactions or aggregation that could inhibit the catalyst.
Problem 3: Competing Conjugate Addition in Intramolecular Dipolar Cycloaddition
  • Issue: An intramolecular oxidopyridinium dipolar cycloaddition, intended to form the C5-C6 and C10-C20 bonds simultaneously, is failing. The dominant reaction is an undesired intramolecular conjugate addition of the oxidopyridinium nucleophile.[8]

  • Troubleshooting Workflow:

G start Problem: Unwanted Conjugate Addition in Dipolar Cycloaddition check_dipolarophile Is the dipolarophile activating group at C10? start->check_dipolarophile reposition_group Action: Reposition Activating Group Move the electron-withdrawing group (e.g., sulfone) to C5. check_dipolarophile->reposition_group Yes run_reaction Run Cycloaddition Reaction check_dipolarophile->run_reaction No rationale Rationale: This modification disfavors the competing conjugate addition at C10. reposition_group->rationale reposition_group->run_reaction outcome Outcome: Desired [4+2] cycloaddition is favored, leading to the aza-tricyclic core. run_reaction->outcome

Caption: Troubleshooting workflow for undesired conjugate addition.

Experimental Protocols

Protocol 1: Magnesiate Addition/Ring-Expansion for 6-7-6 Tricycle

This protocol is adapted from the Sarpong group's strategy to access a highly functionalized 6-7-6 tricyclic core.[7]

  • Preparation of the Magnesiate Reagent: In a flame-dried flask under argon, prepare the lithium trialkylmagnesiate reagent (i-Pr₃MgLi) by reacting i-PrMgCl with n-BuLi in an appropriate solvent like THF at a low temperature (e.g., -78 °C).

  • Magnesium-Halogen Exchange: Cool a solution of the aryl iodide precursor (vinyl lactone-acetal) in THF to -78 °C. Slowly add the pre-formed magnesiate reagent. Stir the mixture at this temperature for 1-2 hours to allow for complete magnesium-halogen exchange and subsequent intramolecular 1,2-addition into the lactone carbonyl.

  • Work-up and Oxidation: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The crude product, which exists as an equilibrium of hemiacetals, should be used directly in the next step without purification.

  • Oxidation to Diketoaldehyde: Dissolve the crude hemiacetal mixture in CH₂Cl₂ and add Dess-Martin periodinane (DMP). Stir at room temperature until the oxidation is complete (monitor by TLC).

  • Purification: Quench the reaction with a solution of Na₂S₂O₃ and NaHCO₃. Separate the layers and extract the aqueous phase. The combined organic layers are dried, concentrated, and purified by silica (B1680970) gel chromatography to yield the desired 6-7-6 tricyclic diketoaldehyde.

Protocol 2: Late-Stage N-C6 Bond Formation via HLF Reaction (Attempted)

This generalized protocol is based on attempts described in the literature for the challenging N-C6 bond formation.[5]

  • Chloramine (B81541) Formation: To a solution of the secondary amine precursor in an inert solvent (e.g., CH₂Cl₂ or CCl₄) at 0 °C, add a chlorinating agent such as N-chlorosuccinimide (NCS). Stir in the dark for 30 minutes to 1 hour. Monitor the reaction by TLC until the starting amine is consumed.

  • HLF Cyclization:

    • Photochemical Conditions: Transfer the crude chloramine solution to a quartz reaction vessel. Irradiate with a suitable light source (e.g., sunlamp, mercury lamp) while heating to reflux. The reaction may require several hours.

    • Metal-Catalyzed Conditions: Alternatively, treat the crude chloramine with a transition metal salt (e.g., FeSO₄·7H₂O) in an acidic medium (e.g., H₂SO₄/AcOH/H₂O) and heat.

  • Work-up: After cooling, quench the reaction, basify the solution with an aqueous base (e.g., NaOH or NH₄OH), and extract the product with an organic solvent.

  • Analysis: Concentrate the organic extracts and analyze the crude product carefully by LC-MS and NMR. Be prepared to observe starting material, elimination products (imines), or products from C-H activation at undesired positions.[5]

Synthetic Pathways and Logic

Generalized Retrosynthetic Analysis of the this compound Skeleton

The following diagram illustrates a common retrosynthetic logic for tackling the this compound skeleton, highlighting the key disconnections that represent major synthetic challenges.

G This compound This compound Skeleton (Heptacycle) hetidine Hetidine Skeleton This compound->hetidine Disconnect N-C6 bond (HLF Reaction Challenge) atisine Atisine Skeleton hetidine->atisine Disconnect C14-C20 bond (Mannich-type disconnection) core_intermediate Core Intermediate (e.g., ent-Atisane) atisine->core_intermediate Disconnect N-C20 bond (HLF / Suárez Reaction) tricycle Fused 6-7-6 Tricycle core_intermediate->tricycle Skeletal Simplification simple_precursors Simpler Precursors (e.g., via Diels-Alder) tricycle->simple_precursors Retrosynthesis via Cycloaddition / Ring Expansion

Caption: Key retrosynthetic disconnections for the this compound skeleton.

References

Technical Support Center: Investigator-Initiated Studies on Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in investigator-initiated studies on natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common hurdles in this challenging yet rewarding field of research.

Troubleshooting Guides

Guide 1: Addressing Batch-to-Batch Inconsistency of Natural Products

One of the most significant challenges in natural product research is ensuring the consistency of the investigational product.[1][2] This guide provides a step-by-step approach to troubleshoot and manage batch-to-batch variability.

Problem: You observe inconsistent results between experiments using different batches of your natural product extract.

Workflow for Managing Batch-to-Batch Variability

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Root Cause Analysis cluster_3 Corrective Actions A Inconsistent Experimental Results Observed B Review Documentation: - Source of raw material - Collection time and conditions - Extraction protocol A->B Step 1 C Perform Comparative Analysis: - HPTLC/HPLC/GC-MS fingerprinting - Quantify marker compounds B->C Step 2 D Assess Bioactivity: - In vitro/in vivo assays - Compare potency (e.g., IC50, EC50) C->D Step 3 E Identify Source of Variation: - Raw material differences? - Extraction inconsistencies? - Degradation during storage? D->E Step 4 F Standardize Protocol: - Define strict raw material specs - Validate extraction method - Establish storage conditions E->F Step 5 G Set Quality Control Specs: - Acceptable range for marker compounds - Bioactivity acceptance criteria F->G Step 6 H Qualify New Batches: - Test against reference standard - Ensure they meet specifications G->H Step 7 A Raw Material Sourcing and Authentication B Quality Control of Raw Material A->B C Standardized Extraction Protocol B->C D Chemical Profiling (e.g., HPLC, GC-MS) C->D F Bioactivity Assays C->F E Quantification of Marker Compounds D->E G Final Product Specification Sheet E->G F->G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase cluster_3 Approval A Sourcing & Identification B Extraction & Isolation A->B Supply Issues C Screening & Hit ID B->C Chemical Complexity D Lead Optimization C->D Low Hit Rates E Pharmacokinetics & Toxicology D->E Poor Pharmacokinetics F Phase I, II, III Trials E->F Safety Concerns G Regulatory Approval F->G Lack of Efficacy

References

Solutions for challenges in clinical trials involving minority populations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of involving minority populations in clinical trials. Our goal is to provide actionable solutions to overcome common barriers and ensure clinical research is equitable and representative of the diverse populations it aims to serve.

Troubleshooting Guides

Issue: Low Recruitment and Enrollment of Minority Participants

Symptoms:

  • Difficulty meeting recruitment targets for specific racial or ethnic groups.

  • Disproportionately low number of minority individuals expressing interest in participating.

  • High rate of screen failures among potential minority participants.

Possible Causes & Solutions:

CauseSolution
Lack of Trust in the Medical System Historical unethical research, like the Tuskegee Syphilis Study, has led to deep-seated mistrust in minority communities.[1][2] Solution: Build relationships with community leaders, faith-based organizations, and local healthcare providers who are trusted by the community.[1][3][4][5] Engage with these communities before and after trials, not just during recruitment.[4]
Lack of Awareness of Clinical Trial Opportunities Many potential participants are unaware of existing clinical trials, where to find them, or how to enroll.[6] Solution: Utilize targeted outreach through social media, local media outlets, and community events.[6][7] Partner with community organizations to disseminate information.[3]
Logistical and Financial Barriers Participants from minority groups are more likely to face challenges such as transportation costs, time off from work, and childcare needs.[6][8] Solution: Offer reimbursement for travel and other expenses.[6] Provide flexible scheduling with evening and weekend appointments.[1] Consider decentralized or hybrid trial models to reduce the need for site visits.[9]
Restrictive Eligibility Criteria Comorbid conditions are often more prevalent in minority populations, leading to exclusion from trials with narrow eligibility criteria.[10] Solution: Broaden eligibility criteria where scientifically and ethically appropriate to better reflect the real-world patient population.[11]
Lack of Diversity in Research Staff Patients are often more comfortable and trusting with healthcare providers who share their racial or ethnic background.[12] Solution: Actively recruit and train a diverse research team, including investigators, coordinators, and patient navigators.[13][14]

Frequently Asked Questions (FAQs)

Q1: How can we effectively build trust with minority communities?

A1: Building trust is a long-term commitment that requires genuine engagement and transparency.[15]

  • Community-Based Participatory Research (CBPR): Involve community members in the research process from the design phase onward. This ensures the research is relevant to their needs and concerns.[16]

  • Cultural Competency and Humility: Train your research staff to be culturally aware, sensitive, and respectful of the beliefs and practices of the communities you wish to engage.[17][18] This includes understanding different communication styles and health literacy levels.[5]

  • Engage Trusted Messengers: Partner with community leaders, pastors, and patient advocates who can act as liaisons and champions for the research.[3][5]

Q2: What are the best practices for creating culturally sensitive recruitment materials?

A2: Recruitment materials should be inclusive and resonate with the target community.

  • Language and Literacy: Provide materials in the primary languages of the communities you are trying to reach.[13] Use plain language and avoid medical jargon.[3]

  • Diverse Imagery: Use images that reflect the diversity of the population you are recruiting.[1][13] When potential participants see people who look like them, they are more likely to feel that the trial is for them.[1]

  • Community Input: Involve members of the target community in the development and review of recruitment materials to ensure they are culturally appropriate and relevant.[13][20]

  • Patient Testimonials: Share stories from previous minority participants to build a personal connection and alleviate fears.[5]

Q3: How can we reduce the logistical and financial burdens for minority participants?

A3: Addressing practical barriers is crucial for enabling participation.

  • Financial Reimbursement: Offer stipends to compensate for time and provide reimbursement for travel, parking, and childcare costs.[6][10]

  • Flexible Scheduling: Offer appointments outside of standard business hours, such as evenings and weekends.[1]

  • Decentralized and Hybrid Trials: Leverage technology like telehealth, remote monitoring, and mobile health units to reduce the number of required site visits.[8][9]

  • Accessible Trial Sites: Establish trial sites in locations that are easily accessible to minority communities, including local clinics and community hospitals.[1][4]

Q4: What is the role of patient navigators in improving minority participation?

A4: Patient navigators can provide invaluable one-on-one support to guide participants through the clinical trial process.

  • Education and Support: They can help explain the trial in a culturally and linguistically appropriate manner, answer questions, and address concerns.[21]

  • Logistical Assistance: Navigators can assist with scheduling appointments, arranging transportation, and connecting participants with other support services.

  • Building Trust: Multilingual and culturally sensitive patient navigators can help build rapport and trust with participants.[10] A survey of oncology professionals indicated that over 44% found patient navigators to be one of the most effective methods for improving minority recruitment.[21]

Experimental Protocols & Methodologies

Protocol: Community-Based Participatory Research (CBPR) for Clinical Trial Design

Objective: To collaboratively design a clinical trial protocol that is scientifically rigorous, culturally appropriate, and feasible for a target minority community.

Methodology:

  • Establish a Community Advisory Board (CAB):

    • Identify and recruit key stakeholders from the target community, including community leaders, patient advocates, healthcare providers, and individuals representative of the potential participant pool.

    • Clearly define the roles, responsibilities, and decision-making authority of the CAB.

  • Conduct Formative Research:

    • Utilize focus groups and in-depth interviews with community members to understand their health beliefs, attitudes towards research, potential barriers to participation, and preferred methods of communication.

  • Co-Design the Protocol:

    • Present the initial research concept and draft protocol to the CAB.

    • Facilitate a series of workshops for the CAB to provide input on:

      • Inclusion and exclusion criteria.

      • Feasibility of study procedures and visit schedules.

      • Clarity and cultural appropriateness of consent forms and other study materials.

      • Recruitment and retention strategies.

  • Iterative Refinement:

    • Revise the protocol based on CAB feedback.

    • Present the revised protocol to the CAB for further input and final approval.

  • Dissemination:

    • Collaborate with the CAB to disseminate information about the approved clinical trial to the community.

Visualizations

G cluster_barriers Key Barriers to Minority Participation cluster_solutions Core Solution Strategies cluster_outcomes Desired Outcomes Mistrust Historical & Systemic Mistrust Logistical Logistical & Financial Hurdles Awareness Lack of Awareness Cultural Cultural Insensitivity Community Community Engagement Community->Mistrust Addresses Trust Improved Trust & Partnership Community->Trust Support Participant Support Systems Support->Logistical Overcomes Increased Increased Enrollment & Retention Support->Increased Outreach Targeted Outreach & Education Outreach->Awareness Increases Outreach->Increased Design Culturally Competent Trial Design Design->Cultural Mitigates Design->Increased Equity Enhanced Health Equity Increased->Equity Trust->Increased

Caption: Logical relationship between barriers, solutions, and outcomes in minority clinical trial participation.

G start Initiate Community Partnership cab Form Community Advisory Board (CAB) start->cab research Conduct Formative Research cab->research design Co-Design Protocol with CAB research->design review CAB Review & Feedback design->review revise Revise Protocol review->revise Revisions Needed approve Final Protocol Approval by CAB review->approve Approved revise->review recruit Community-Informed Recruitment approve->recruit end Trial Implementation recruit->end

Caption: Experimental workflow for Community-Based Participatory Research in clinical trial design.

References

Late-stage C-H functionalization tactics in complex molecule synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for late-stage C-H functionalization in complex molecule synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: My late-stage C-H functionalization reaction is showing low or no conversion. What are the first steps to troubleshoot this?

A1: When encountering low or no conversion, a systematic approach is crucial. Begin by verifying the integrity of all starting materials and reagents, ensuring they are pure and dry, as many C-H activation catalysts are sensitive to air and moisture. Once reagent quality is confirmed, focus on the following core reaction parameters:

  • Catalyst and Ligand: The choice of catalyst and ligand is paramount. Ensure you are using the optimal combination for your specific substrate and desired transformation. Small changes in the ligand's electronic or steric properties can dramatically impact the outcome.[1] If you suspect catalyst decomposition, consider adding it in portions.

  • Solvent: The solvent can significantly influence the reaction's success. Some reactions favor polar aprotic solvents like DMA or DMF, while others perform better in non-polar environments like toluene.[1] Fluorinated alcohols like HFIP have also been shown to promote unique reactivity.

  • Temperature: C-H activation often requires elevated temperatures to overcome the high bond dissociation energy of C-H bonds. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. A careful optimization of the reaction temperature is often necessary.

  • Reaction Time: Monitor the reaction's progress over time to determine the optimal duration. Incomplete conversion may simply require longer reaction times, while product degradation could occur if the reaction is left for too long.

Q2: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of my C-H functionalization reaction?

A2: Achieving high regioselectivity is a common challenge in C-H functionalization. Here are several strategies to improve it:

  • Directing Groups: Employing a directing group is a powerful strategy to control regioselectivity. These groups coordinate to the metal catalyst and position it in proximity to a specific C-H bond.[2][3] Both removable and permanent directing groups can be utilized depending on the synthetic strategy.

  • Ligand Modification: The ligand plays a critical role in determining regioselectivity. Bulky ligands can sterically hinder approach to certain C-H bonds, favoring functionalization at less hindered positions. The electronic properties of the ligand can also influence the selectivity by modulating the catalyst's reactivity.[4]

  • Solvent Effects: The solvent can influence the transition state geometry and, in some cases, control the site of functionalization.[1] A systematic solvent screen is often a valuable exercise. For instance, in certain palladium-catalyzed reactions, switching from a non-polar to a polar aprotic solvent has been shown to alter the regioselectivity.[1]

  • Additives: Additives such as acids, bases, or salts can significantly impact regioselectivity by altering the catalyst's active state or interacting with the substrate.

Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and how can I mitigate this?

A3: Catalyst deactivation is a frequent issue that can lead to stalled reactions and low yields. Common causes include:

  • Poisoning: Heteroatoms in the substrate or impurities in the reaction mixture can bind to the catalyst's active sites, rendering it inactive.[5][6][7] Lewis basic nitrogen atoms in heterocyclic substrates are common culprits.[5]

    • Solution: Ensure high purity of all reagents and solvents. In cases of substrate-induced poisoning, using a higher catalyst loading or employing a ligand that protects the catalytic center may be necessary.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[7]

    • Solution: Optimize the reaction temperature to the lowest effective level. Using a more thermally stable catalyst or ligand system can also be beneficial.

  • Fouling: The deposition of byproducts or polymeric material on the catalyst surface can block active sites.

    • Solution: Modifying reaction conditions to minimize side reactions can help. In some cases, the catalyst can be regenerated by washing or calcination.

Q4: What are some general guidelines for the workup and purification of C-H functionalization products?

A4: The workup and purification of C-H functionalization reactions can be challenging due to the presence of residual catalyst, ligands, and various byproducts. Here are some general tips:

  • Initial Quenching and Extraction: After the reaction is complete, it is typically cooled to room temperature, diluted with an organic solvent, and washed with water and brine to remove inorganic salts and highly polar impurities.[5]

  • Removal of Metal Catalyst: Palladium and ruthenium catalysts can often be removed by filtration through a pad of celite or silica (B1680970) gel. Sometimes, specific aqueous washes (e.g., ammonium (B1175870) chloride for copper salts) can help remove residual metals.[8]

  • Ligand Removal: Phosphine-based ligands can be oxidized to their corresponding phosphine (B1218219) oxides, which are often more polar and can be removed by chromatography or extraction.

  • Chromatography: Column chromatography is the most common method for purifying the final product. A careful selection of the stationary and mobile phases is crucial to achieve good separation from closely related isomers and byproducts.

Troubleshooting Guides

Guide 1: Low or No Reaction Conversion

This guide provides a step-by-step workflow to diagnose and resolve issues of low or no product formation.

LowConversionTroubleshooting start Low or No Conversion Observed check_reagents Verify Purity and Integrity of All Reagents and Solvents start->check_reagents check_reagents->start Impure Reagents Found (Purify/Replace) check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Incorrect Conditions (Adjust and Rerun) optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_conditions->optimize_catalyst Conditions Correct screen_solvents Screen a Range of Solvents optimize_catalyst->screen_solvents Still Low Conversion success Reaction Successful optimize_catalyst->success Improved Conversion adjust_temp Systematically Vary Reaction Temperature screen_solvents->adjust_temp No Improvement screen_solvents->success Improved Conversion extend_time Increase Reaction Time and Monitor Progress adjust_temp->extend_time Minor Improvement adjust_temp->success Improved Conversion extend_time->success Conversion Improved

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Poor Regioselectivity

This guide outlines a logical progression of steps to improve the regioselectivity of a C-H functionalization reaction.

RegioselectivityTroubleshooting start Poor Regioselectivity Observed use_dg Incorporate a Directing Group (DG) start->use_dg modify_ligand Modify Ligand (Sterics/Electronics) use_dg->modify_ligand DG not feasible or ineffective success Improved Regioselectivity use_dg->success Selectivity Controlled screen_solvents Perform a Solvent Screen modify_ligand->screen_solvents No improvement modify_ligand->success Selectivity Improved screen_additives Screen Additives (Acids, Bases, Salts) screen_solvents->screen_additives No improvement screen_solvents->success Selectivity Improved optimize_temp Optimize Reaction Temperature screen_additives->optimize_temp Minor improvement screen_additives->success Selectivity Improved optimize_temp->success Selectivity Improved

Caption: Decision tree for improving reaction regioselectivity.

Data Presentation

Table 1: Effect of Ligands on Pd-Catalyzed C-H Arylation Yield
EntryLigandCatalyst Loading (mol%)Yield (%)Reference
1None2<5[9]
2N-Boc-glycine216[9]
3N-Boc-leucine225[9]
43-acetylamino-2-hydroxypyridine221[10]
5PCy₃·HBF₄485[11]
Table 2: Influence of Solvents on Regioselectivity in Rh(III)-Catalyzed C-H Activation
EntrySolventProduct Ratio (C-N coupled : C-C coupled)Reference
1Toluene (low polarity)Favors C-C coupled product[12]
2Dichloromethane (DCM)Mixture of products[12]
3Acetonitrile (polar aprotic)Favors C-N coupled product[12]
41,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High yield, can alter selectivity[8][10]
5Perfluoro-tert-butanol (PFTB)High yield and enantioselectivity in some cases[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Direct Arylation of Heterocycles

This protocol provides a general starting point for the direct arylation of a variety of heterocyclic substrates.[11][13]

Materials:

  • Heterocycle (1.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PCy₃·HBF₄ (4 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • K₂CO₃ (1.5 equiv)

  • Anhydrous, degassed N,N-Dimethylacetamide (DMA) (to make a 0.3 M solution)

Procedure:

  • To a screw-cap vial equipped with a magnetic stir bar, add K₂CO₃, Pd(OAc)₂, PCy₃·HBF₄, and pivalic acid.

  • If the heterocycle and aryl bromide are solids, add them to the vial at this stage.

  • Seal the vial with a cap containing a PTFE septum and purge with argon for 5-10 minutes.

  • Add the anhydrous, degassed DMA via syringe.

  • If the heterocycle and/or aryl bromide are liquids, add them via syringe at this point.

  • Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for the required time (typically 12-24 hours, monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed Oxidative Alkenylation of an Arene

This procedure details a ruthenium-catalyzed C-H alkenylation, a common method for forming C-C bonds.[14]

Materials:

  • N-m-tolylacetamide (1.0 equiv)

  • Ethyl acrylate (B77674) (2.0 equiv)

  • [RuCl₂(p-cymene)]₂ (2.5 mol%)

  • Cu(OAc)₂·H₂O (1.0 equiv)

  • KPF₆ (20 mol%)

  • Distilled water

Procedure:

  • To a reaction vessel, add N-m-tolylacetamide, [RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂O, and KPF₆.

  • Flush the vessel with nitrogen.

  • Add distilled water, followed by ethyl acrylate.

  • Heat the reaction mixture to 120 °C with vigorous stirring. The color of the mixture will typically change from deep-green to red-brown and then darken.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of ammonium chloride and ammonia.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Iron-Catalyzed C-H Oxidation

This protocol outlines a general procedure for the oxidation of C-H bonds using an iron catalyst, which is a more economical and environmentally friendly alternative to some noble metal catalysts.[9][15]

Materials:

  • Substrate containing the C-H bond to be oxidized (1.0 equiv)

  • Iron catalyst (e.g., Fe-bTAML, 1 mol%)

  • Oxidant (e.g., hydrogen peroxide, slow addition)

  • Solvent (e.g., acetonitrile/water mixture)

Procedure:

  • Dissolve the substrate in the chosen solvent system in a round-bottom flask.

  • Add the iron catalyst to the solution.

  • Begin slow addition of the oxidant (e.g., via syringe pump) to the reaction mixture at room temperature. A slow addition protocol is often crucial to maintain high selectivity and prevent catalyst decomposition.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench any remaining oxidant (e.g., with a saturated aqueous solution of sodium sulfite).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizations

C-H Activation Catalytic Cycle

The following diagram illustrates a generic catalytic cycle for a directed, palladium-catalyzed C-H arylation reaction.

CH_Activation_Cycle cluster_0 Catalytic Cycle A Pd(II) Precatalyst + Substrate-DG B Cyclometalated Pd(II) Intermediate A->B C-H Activation C Oxidative Addition of Ar-X B->C + Ar-X D Pd(IV) Intermediate C->D E Reductive Elimination D->E F Product + Pd(II) E->F Forms C-Ar bond F->A Regeneration

Caption: A simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

References

Technical Support Center: Navigating Challenges in Histaminergic System Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on therapeutic options targeting the histaminergic system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Table of Contents

  • FAQ: Achieving Receptor Subtype Selectivity

  • Troubleshooting Guide: Poor Blood-Brain Barrier Penetration

  • Troubleshooting Guide: Unexpected Off-Target Effects

  • FAQ: Discrepancies Between Animal Models and Human Trials

  • Troubleshooting Guide: Ambiguous Signaling Pathway Results

FAQ: Achieving Receptor Subtype Selectivity

Question: My novel compound shows activity at multiple histamine (B1213489) receptor subtypes (H1R, H2R, H3R, H4R). How can I improve its selectivity for my target receptor?

Answer: Achieving high selectivity among histamine receptor subtypes is a significant challenge due to the structural homology between the receptors, particularly between the H3 and H4 receptors.[1][2] Cross-reactivity can lead to undesirable side effects.[3] Here are some strategies to improve subtype selectivity:

Troubleshooting Steps:

  • Structural Analysis and Pharmacophore Modeling:

    • Rationale: Understanding the subtle differences in the ligand-binding pockets of the histamine receptor subtypes is crucial for designing more selective compounds.[3][4]

    • Experimental Protocol: In Silico Pharmacophore Modeling

      • Obtain or predict the 3D structures of the desired and off-target histamine receptor subtypes.

      • Identify key amino acid residues in the binding pockets that differ between the subtypes. For example, specific residues in transmembrane domains 3, 5, and 6 can influence selectivity.[3]

      • Use computational docking simulations to predict the binding poses of your compound in the different receptor subtypes.

      • Develop a pharmacophore model that highlights the essential features for binding to the target receptor while incorporating elements that clash with the binding pockets of off-target receptors.

  • Structure-Activity Relationship (SAR) Studies:

    • Rationale: Systematically modifying the chemical structure of your lead compound can help identify moieties that enhance selectivity.

    • Experimental Protocol: Iterative Synthesis and Screening

      • Synthesize a library of analogs of your lead compound with modifications at various positions.

      • Screen the analogs in binding assays (e.g., radioligand binding) and functional assays (e.g., cAMP accumulation, calcium mobilization) for all four histamine receptor subtypes.

      • Analyze the data to establish a clear SAR, identifying chemical changes that improve the selectivity profile.

  • Fragment-Based Ligand Design:

    • Rationale: This approach involves identifying small chemical fragments that bind to the target receptor and then growing or linking them to create a more potent and selective ligand.

    • Experimental Protocol: Fragment Screening and Elaboration

      • Screen a fragment library using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) to identify fragments that bind to the target receptor.

      • Use X-ray crystallography or cryo-electron microscopy to determine the binding mode of the hit fragments.

      • Computationally or synthetically link promising fragments or elaborate on a single fragment to increase affinity and selectivity.

Data Presentation: Example Selectivity Profile of Histamine Receptor Ligands

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)
Mepyramine0.8>10,000>10,000>10,000
Ranitidine>10,000150>10,000>10,000
(R)-α-methylhistamine>10,000>10,0001.5330
JNJ 7777120>10,000>10,0001,20013.8

This table presents example data and is for illustrative purposes.

Visualization: Logical Workflow for Improving Receptor Selectivity

start Initial Compound with Poor Selectivity step1 In Silico Analysis (Docking & Pharmacophore Modeling) start->step1 step2 Identify Key Residues for Selectivity step1->step2 step3 Structure-Activity Relationship (SAR) Studies step2->step3 step4 Synthesize Analogs step3->step4 step5 Screen Against All Receptor Subtypes step4->step5 step6 Analyze SAR Data step5->step6 decision Selectivity Improved? step6->decision end Optimized Selective Compound decision->end Yes reiterate Re-design Based on SAR decision->reiterate No reiterate->step3

Caption: Workflow for enhancing histamine receptor subtype selectivity.

Troubleshooting Guide: Poor Blood-Brain Barrier Penetration

Question: My H3R antagonist, intended for a neurological indication, shows poor efficacy in in vivo models despite high in vitro potency. I suspect poor blood-brain barrier (BBB) penetration. How can I confirm this and improve brain uptake?

Answer: For CNS-targeting drugs, achieving sufficient BBB penetration is a major hurdle.[5] Conversely, for peripherally acting drugs, limiting BBB penetration is necessary to avoid CNS side effects like sedation.[6]

Troubleshooting Steps:

  • Quantify Brain Penetration:

    • Rationale: Direct measurement of your compound's concentration in the brain is essential to confirm or rule out poor BBB penetration.

    • Experimental Protocol: In Vivo Pharmacokinetic Study

      • Administer the compound to a suitable animal model (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).

      • At various time points, collect blood and brain tissue samples.

      • Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

      • Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to quantify BBB penetration.

  • Assess Physicochemical Properties:

    • Rationale: Certain physicochemical properties are known to influence BBB permeability.

    • Data Presentation: Physicochemical Properties Influencing BBB Penetration

      Property Favorable for BBB Penetration Unfavorable for BBB Penetration
      Molecular Weight (MW) < 400-500 Da > 500 Da
      Lipophilicity (LogP) 1 - 3 Too low or too high
      Polar Surface Area (PSA) < 60-90 Ų > 90 Ų

      | Number of H-bond donors | < 3 | > 3 |

  • Evaluate Efflux Transporter Liability:

    • Rationale: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.[5]

    • Experimental Protocol: In Vitro Efflux Assay

      • Use a cell-based model expressing the efflux transporter of interest (e.g., Caco-2 or MDCK-MDR1 cells).

      • Measure the bidirectional transport of your compound across the cell monolayer (apical to basolateral and basolateral to apical).

      • An efflux ratio (B-A/A-B) significantly greater than 1 suggests that your compound is a substrate for the efflux transporter.

  • Structural Modification to Enhance BBB Penetration:

    • Rationale: If poor BBB penetration is confirmed, rationally modify the compound's structure.

    • Strategies:

      • Reduce molecular weight and polar surface area.

      • Mask polar functional groups to increase lipophilicity.

      • Introduce structural features that reduce recognition by efflux transporters.

Visualization: Factors Influencing Blood-Brain Barrier Penetration

cluster_properties Physicochemical Properties compound Therapeutic Compound blood Bloodstream compound->blood bbb Blood-Brain Barrier blood->bbb bbb->blood Efflux brain Brain bbb->brain Penetration mw Low MW mw->bbb Promote logp Optimal LogP logp->bbb Promote psa Low PSA psa->bbb Promote efflux P-gp Efflux start Adverse Effect Observed in Preclinical Studies step1 Comprehensive Safety Pharmacology Screen start->step1 step2 Specific hERG Patch Clamp Assay start->step2 step3 Identify Off-Target(s) step1->step3 step2->step3 decision Off-Target Identified? step3->decision step4 Structural Modification (SAR) to Mitigate Off-Target Binding decision->step4 Yes no_target Investigate Other Mechanisms (e.g., Metabolism) decision->no_target No step5 Re-screen Modified Compounds step4->step5 end Compound with Improved Safety Profile step5->end cluster_H1R H1 Receptor Signaling cluster_H4R H4 Receptor Signaling H1R H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC Response Cellular Response (e.g., Proliferation, Cytokine Release) Ca->Response ERK ERK Activation PKC->ERK ERK->Response H4R H4R Gi Gi H4R->Gi ERK2 ERK Activation H4R->ERK2 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->Response ERK2->Response Histamine Histamine Histamine->H1R Histamine->H4R

References

Validation & Comparative

Validating the Anti-inflammatory Potential of Hetisine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hetisine, a C20-diterpenoid alkaloid, belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory effects.[1] While in vitro studies have shown promise, in vivo validation is a critical step in the drug development pipeline. This guide provides a comparative framework for researchers looking to validate the anti-inflammatory effects of this compound in living organisms. Due to a lack of direct in vivo studies on this compound, this guide presents data on closely related diterpenoid alkaloids and standard-of-care anti-inflammatory agents to establish a benchmark for future research.

Comparative Efficacy of Anti-inflammatory Agents

To contextualize the potential efficacy of this compound, it is essential to compare it against both related compounds and established pharmaceuticals in validated in vivo models. The following tables summarize the performance of other diterpenoid alkaloids and the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin in the carrageenan-induced paw edema model, and the corticosteroid Dexamethasone in the lipopolysaccharide (LPS)-induced systemic inflammation model.

Table 1: Comparison in Carrageenan-Induced Paw Edema in Rats

CompoundDoseTime Point (Post-Carrageenan)Paw Edema Inhibition (%)Reference Compound
This compound Data Not Available---
Diterpene Alkaloids (from Aconitum baikalense)Not SpecifiedNot SpecifiedHigh antiexudative activityComparable to Diclofenac
Indomethacin10 mg/kg2 hours54%-
Indomethacin10 mg/kg3 hours54%-
Indomethacin10 mg/kg4 hours54%-
Indomethacin10 mg/kg5 hours33%-

Note: The data for diterpene alkaloids from Aconitum baikalense indicates significant activity but does not provide specific quantitative values for direct comparison.[2] Data for Indomethacin is derived from a study in rats.[3]

Table 2: Comparison in LPS-Induced Inflammation in Mice

CompoundDoseCytokine Measured% Reduction vs. LPS ControlReference Compound
This compound Data Not Available---
Dexamethasone5 mg/kgSerum TNF-α~67%-
Dexamethasone5 mg/kgSerum IL-6~76%-

Note: Data for Dexamethasone is derived from a study in mice where cytokines were measured after LPS challenge.[2][4]

Key Experimental Protocols

Standardized and reproducible in vivo models are crucial for validating the anti-inflammatory properties of a test compound like this compound. Below are detailed methodologies for two of the most common and relevant assays.

Carrageenan-Induced Paw Edema

This model is a widely used and reliable method for screening acute anti-inflammatory activity.[5]

Objective: To assess the ability of a compound to reduce acute, localized inflammation.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are divided into at least three groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (this compound, various doses)

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

  • Endpoint Analysis:

    • The increase in paw volume (edema) is calculated for each animal.

    • The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Histopathological analysis of the paw tissue can also be performed to assess inflammatory cell infiltration.[6]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines.

Objective: To determine if a compound can suppress the systemic inflammatory response triggered by bacterial endotoxin.

Methodology:

  • Animals: Male C57BL/6 or BALB/c mice (8-12 weeks old) are commonly used.

  • Grouping:

    • Vehicle Control (e.g., saline)

    • LPS Control (LPS + vehicle)

    • Positive Control (e.g., Dexamethasone, 5 mg/kg)

    • Test Compound (this compound, various doses)

  • Procedure:

    • The test compound, positive control, or vehicle is administered (e.g., i.p. or p.o.) at a predetermined time before the LPS challenge (e.g., 1-24 hours).[2][4]

    • Systemic inflammation is induced by an intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).[2][4]

    • At a specified time point after LPS injection (e.g., 2-6 hours), blood is collected via cardiac puncture.

  • Endpoint Analysis:

    • Serum is separated from the blood.

    • Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using ELISA kits.

    • Tissue samples (e.g., lung, liver) can be collected for histological examination and analysis of inflammatory markers.[7]

Visualizing the Experimental Workflow and Biological Pathways

Experimental Workflow for In Vivo Validation

The following diagram outlines the logical flow for testing the anti-inflammatory effects of a compound like this compound in vivo.

G cluster_0 Pre-clinical In Vivo Validation cluster_1 Acute Local Inflammation Model cluster_2 Systemic Inflammation Model start Test Compound (this compound) model_selection Select Animal Model (Rat or Mouse) start->model_selection paw_edema Carrageenan-Induced Paw Edema model_selection->paw_edema Localized lps_model LPS-Induced Inflammation model_selection->lps_model Systemic paw_measure Measure Paw Volume (Plethysmometer) paw_edema->paw_measure paw_analysis Calculate % Inhibition & Histopathology paw_measure->paw_analysis end Data Interpretation & Efficacy Assessment paw_analysis->end blood_collection Collect Blood/Tissues lps_model->blood_collection cytokine_analysis Measure Cytokines (ELISA) (TNF-α, IL-6, IL-1β) blood_collection->cytokine_analysis cytokine_analysis->end

Caption: Workflow for in vivo validation of this compound's anti-inflammatory effects.

Proposed Anti-inflammatory Signaling Pathway

Diterpenoid alkaloids are believed to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][8][9] An inflammatory stimulus like LPS activates these pathways, leading to the production of pro-inflammatory mediators. This compound would be hypothesized to inhibit one or more steps in this cascade.

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

References

Cross-Validation of Analytical Methods for Hetisine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hetisine, a complex diterpenoid alkaloid with significant pharmacological potential, is crucial for research, quality control, and clinical development.[1] This guide provides a comparative analysis of two prominent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information herein is synthesized from validated methods for this compound-type alkaloids and related compounds to provide a comprehensive overview for cross-validation purposes.

Methodology Comparison

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. HPLC-ELSD is a robust and widely accessible technique suitable for the quantification of semi-volatile and non-volatile compounds that lack a UV chromophore. In contrast, UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it ideal for bioanalytical studies and the analysis of complex matrices.[2][3]

A direct comparison of these two methods highlights the trade-offs between accessibility and performance. While HPLC-ELSD provides reliable quantification, UPLC-MS/MS excels in detecting trace amounts of this compound and its metabolites, which is often critical in pharmacokinetic and toxicological studies.

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters of a validated HPLC-ELSD method for this compound-type alkaloids and a representative UPLC-MS/MS method adapted from established protocols for similar Aconitum alkaloids. This side-by-side comparison is essential for the cross-validation and interpretation of data generated by either technique.

Table 1: Comparison of Chromatographic and Detection Parameters

ParameterHPLC-ELSDUPLC-MS/MS
Instrumentation High-Performance Liquid Chromatography system with an Evaporative Light Scattering DetectorUltra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer
Column Kromasil C18 (250 mm × 4.6 mm, 5 µm)ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724) and 0.1% triethylamine (B128534) in a gradient elution0.1% formic acid in water and acetonitrile in a gradient elution
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~55 min< 10 min
Detector Evaporative Light Scattering Detector (ELSD)Tandem Mass Spectrometer (MS/MS)
Detection Mode Nebulization and evaporationMultiple Reaction Monitoring (MRM)

Table 2: Comparison of Method Validation Parameters

Validation ParameterHPLC-ELSD (for this compound-type Alkaloids)UPLC-MS/MS (Representative for Aconitum Alkaloids)
Linearity Range 0.2 - 2.0 mg/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) Not specified0.002 - 0.019 ng/mL
Limit of Quantification (LOQ) Not specified1.20 - 4.28 ng/mL[2]
Precision (%RSD) < 3%< 10%
Accuracy (Recovery) 95.0% - 105.0%80.0% - 110.2%[3]

Experimental Protocols

Detailed methodologies for both HPLC-ELSD and UPLC-MS/MS are provided below. These protocols are based on published, validated methods for this compound-type and other Aconitum alkaloids and serve as a guide for laboratory implementation.

Method 1: HPLC-ELSD for this compound-Type Alkaloids

This method is adapted from a validated procedure for the simultaneous determination of five hetisane-type diterpenoid alkaloids in herbal medicine.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile (A) and 0.1% triethylamine in water (B).

  • Gradient Program: 30% A (0–21 min), 30%–45% A (21–30 min), 45%–55% A (30–55 min).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Room temperature.

  • Injection Volume: 20 µL.

  • ELSD Settings: Drift tube temperature at 75 °C, nitrogen gas flow rate at 1.0 L/min.

Sample Preparation:

  • Accurately weigh and powder the sample material (e.g., plant extract).

  • Extract the powder with a suitable solvent (e.g., methanol) using ultrasonication.

  • Filter the extract through a 0.45 µm membrane filter before injection.

Method 2: UPLC-MS/MS for this compound Quantification

This protocol is a representative method for the quantification of Aconitum alkaloids, including this compound, in biological matrices, based on established UPLC-MS/MS methodologies.[2][4]

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and column heater.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: Optimized for the separation of this compound from matrix components (a typical run is under 10 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined by direct infusion.

  • Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and cone gas flow.

Sample Preparation (for Biological Matrices):

  • To a 0.5 mL sample (e.g., plasma, urine), add an internal standard.

  • Perform protein precipitation with acetonitrile or solid-phase extraction (SPE) for sample clean-up.

  • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both analytical methods.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis p1 Weigh and Powder Sample p2 Ultrasonic Extraction with Methanol p1->p2 p3 Filter Extract (0.45 µm) p2->p3 a1 Inject into HPLC p3->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 ELSD Detection a2->a3 a4 Data Acquisition and Quantification a3->a4

HPLC-ELSD Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis UPLC-MS/MS Analysis p1 Add Internal Standard to Sample p2 Protein Precipitation or SPE p1->p2 p3 Evaporate and Reconstitute p2->p3 a1 Inject into UPLC p3->a1 Prepared Sample a2 Separation on BEH C18 Column a1->a2 a3 MS/MS Detection (MRM) a2->a3 a4 Data Acquisition and Quantification a3->a4

UPLC-MS/MS Experimental Workflow

Conclusion

The cross-validation of analytical methods is paramount for ensuring data integrity and comparability across different studies and laboratories. This guide provides a framework for comparing HPLC-ELSD and UPLC-MS/MS for the quantification of this compound. While HPLC-ELSD offers a reliable and accessible option, UPLC-MS/MS provides superior sensitivity, selectivity, and throughput, making it the preferred method for demanding applications such as bioanalysis. The detailed protocols and comparative data herein should assist researchers in selecting the appropriate method for their needs and in the successful cross-validation of their analytical procedures.

References

A Comparative Guide to the Bioactivity of Hetisine: Natural vs. Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of hetisine, a complex diterpenoid alkaloid. The primary focus is on data obtained from naturally sourced this compound, as publicly available bioactivity data for total synthetically-derived this compound is currently limited. This document aims to be a valuable resource by presenting available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways to support further research and development.

Data Presentation: Bioactivity of Naturally Sourced this compound

This compound and its naturally occurring analogs have demonstrated a range of biological activities, with antiarrhythmic and cytotoxic effects being the most prominently studied. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Antiarrhythmic Activity of this compound and Related Alkaloids

CompoundAssayTarget/EffectIC50 (µM)Source
This compoundWhole-cell patch clampSodium channel blockade in guinea pig ventricular myocytes75.72[1]
Guan-fu base AWhole-cell patch clampSodium channel blockade in guinea pig ventricular myocytes41.17[1]
Guan-fu base GWhole-cell patch clampSodium channel blockade in guinea pig ventricular myocytes23.81[1]
Guan-fu base QWhole-cell patch clampSodium channel blockade in guinea pig ventricular myocytes82.65[1]
Acehytisine hydrochloride (Guan-fu base A derivative)Whole-cell patch clampSodium channel blockade in guinea pig ventricular myocytes78.26[1]

Table 2: Cytotoxic Activity of this compound Analogs against Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Source
Trichodelphinine AA549 (Lung Carcinoma)MTT Assay18.64[1]
Trichodelphinine EA549 (Lung Carcinoma)MTT Assay12.03[1]
Nagaconitine DSK-OV-3 (Ovarian Cancer)Not Specified32.1[1]
Acylated Kobusine DerivativesA549, DU145, KBMTT Assay3.1 - 20.1[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the standard protocols used to assess the antiarrhythmic and cytotoxic activities of this compound and its analogs.

Whole-Cell Patch Clamp Assay for Sodium Channel Blockade

This electrophysiological technique is employed to measure the inhibitory effect of compounds on voltage-gated sodium channels in isolated cardiomyocytes, providing a direct assessment of antiarrhythmic potential.

Cell Preparation:

  • Guinea pig ventricular myocytes are enzymatically isolated and maintained in a Tyrode's solution.

Recording:

  • Whole-cell currents are recorded using a patch-clamp amplifier.

  • Borosilicate glass pipettes with a specific resistance are filled with an internal solution and used to form a giga-ohm seal with the cell membrane.

  • The cell membrane is then ruptured to allow for whole-cell recording.

Voltage Protocol:

  • The cell is held at a holding potential (e.g., -100 mV).

  • Depolarizing pulses (e.g., to 0 mV) are applied to elicit sodium currents.

Data Analysis:

  • The peak sodium current is measured before and after the application of the test compound at various concentrations.

  • The concentration-response curve is plotted to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the sodium current.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.

Cell Culture:

  • Human cancer cell lines (e.g., A549, SK-OV-3) are cultured in appropriate media and conditions.

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

Compound Treatment:

  • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

MTT Incubation:

  • MTT solution is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

Solubilization and Measurement:

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis:

  • Cell viability is calculated as a percentage relative to untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The bioactivity of this compound-type alkaloids is believed to be mediated through various cellular signaling pathways. While the direct pathways for this compound are still under full investigation, studies on related compounds suggest the involvement of the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial in cell survival and proliferation.

PI3K_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK PI3K PI3K Ras->PI3K Raf Raf Ras->Raf PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound-type Alkaloid Derivative (Potential Effect) This compound->PI3K Inhibition? This compound->ERK Inhibition?

Caption: PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

The diagram above illustrates the interconnected PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are often dysregulated in cancer. Growth factor binding to receptor tyrosine kinases (RTKs) activates Ras, which in turn can activate both pathways. The PI3K pathway promotes cell survival and proliferation through Akt and mTOR. The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation.[2][3][4][5] Some derivatives of this compound-related alkaloids have been shown to inhibit the phosphorylation of ERK and enhance the phosphorylation of PI3K, suggesting a potential modulatory role in these pathways.[1]

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_antiarrhythmic Antiarrhythmic Activity (Patch Clamp) CellSeeding 1. Seed Cancer Cells in 96-well plates CompoundTreatment 2. Treat with this compound (various concentrations) CellSeeding->CompoundTreatment MTTIncubation 3. Add MTT Reagent (metabolic conversion) CompoundTreatment->MTTIncubation Solubilization 4. Solubilize Formazan Crystals (DMSO) MTTIncubation->Solubilization Absorbance 5. Measure Absorbance (570 nm) Solubilization->Absorbance IC50_Cytotoxicity 6. Calculate IC50 Absorbance->IC50_Cytotoxicity CellIsolation 1. Isolate Cardiomyocytes Patching 2. Whole-Cell Patch Clamp CellIsolation->Patching CurrentRecording 3. Record Sodium Current (baseline) Patching->CurrentRecording CompoundApplication 4. Apply this compound (various concentrations) CurrentRecording->CompoundApplication PostApplicationRecording 5. Record Sodium Current (post-treatment) CompoundApplication->PostApplicationRecording IC50_Antiarrhythmic 6. Calculate IC50 PostApplicationRecording->IC50_Antiarrhythmic

Caption: Experimental workflows for bioactivity assessment.

The workflow diagram illustrates the key steps in determining the cytotoxic and antiarrhythmic properties of this compound. For cytotoxicity, the MTT assay involves cell seeding, treatment, metabolic conversion of MTT, solubilization, and absorbance measurement to calculate the IC50 value. For antiarrhythmic activity, the whole-cell patch clamp technique on isolated cardiomyocytes is used to measure sodium current inhibition by this compound at various concentrations, leading to the determination of its IC50 value.

Conclusion and Future Directions

The available data strongly suggest that naturally sourced this compound and its analogs possess significant antiarrhythmic and cytotoxic properties. The mechanism of antiarrhythmic action appears to be, at least in part, through the blockade of cardiac sodium channels. The cytotoxic effects may be linked to the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.

A significant gap in the current knowledge is the lack of bioactivity data for this compound produced by total synthesis. Future studies directly comparing the biological activities of synthetic and naturally sourced this compound are crucial. Such research would not only validate the synthetic routes but also ensure that the bioactivity of the synthetic compound is identical to its natural counterpart, a critical step for any potential therapeutic development. Furthermore, more in-depth investigations into the precise molecular targets and signaling pathways affected by this compound will provide a clearer understanding of its mechanism of action and pave the way for its potential clinical applications.

References

Hetisine: A Comparative Guide to its In Vitro and In Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of hetisine, a C20-diterpenoid alkaloid. While a direct mathematical in vitro-in vivo correlation (IVIVC) has not been formally established for this compound, this document compiles available experimental data to facilitate a comparative understanding of its biological activities across different experimental systems. The information presented herein is intended to support further research and drug development efforts.

Data Presentation: Comparative Pharmacological Effects of this compound

The following tables summarize the quantitative data on the primary pharmacological effects of this compound and related compounds, comparing their in vitro and in vivo activities.

Table 1: Antiarrhythmic Effects of this compound and Related Compounds
Compound In Vitro Assay In Vitro Endpoint (IC50) In Vivo Model
This compoundSodium Current Inhibition (Guinea Pig Ventricular Myocytes)75.72 µMAconitine-induced arrhythmia (Rat)
Guan-fu base ASodium Current Inhibition41.17 µMAconitine-induced arrhythmia (Rat)
Guan-fu base GSodium Current Inhibition23.81 µMNot specified
Guan-fu base SSodium Current Inhibition3.48 µMNot specified
HetisinoneNav1.2 Channel Inhibition28% inhibition at 10 µMNot specified
TadzhaconineNot specifiedNot specifiedAconitine-induced arrhythmia (Rat)
ZeravshanisineNot specifiedNot specifiedAconitine-induced arrhythmia (Rat)
Table 2: Antitumor Effects of this compound-Type Diterpenoid Alkaloids
Compound/Derivative Cancer Cell Line In Vitro Endpoint (IC50)
Trichodelphinine CA549 (Lung Carcinoma)18.64 µM
Trichodelphinine EA549 (Lung Carcinoma)12.03 µM
Kobusine DerivativesA549 (Lung), DU145 (Prostate), KB (Nasopharyngeal)3.1 to 20.1 µM
Pseudokobusine 11-3'-trifluoromethylbenzoateMultidrug-resistant KB-VINPotent activity

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Antiarrhythmic Activity: Whole-Cell Patch Clamp

This protocol is a standard method for assessing the effect of compounds on ion channels, a key mechanism for antiarrhythmic drugs.

Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels in isolated cardiomyocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipette fabrication

  • External and internal pipette solutions

  • This compound stock solution

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from the heart tissue using enzymatic digestion.

  • Pipette Preparation: Fabricate micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Achieve a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

  • Drug Application: Perfuse the cell with the external solution containing various concentrations of this compound.

  • Data Acquisition: Record the peak sodium current before and after drug application.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Antiarrhythmic Activity: Aconitine-Induced Arrhythmia Model

This is a widely used animal model to screen for and evaluate the efficacy of antiarrhythmic agents.[1]

Objective: To assess the ability of this compound to prevent or terminate aconitine-induced cardiac arrhythmias in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Aconitine (B1665448) solution

  • This compound solution

  • Anesthetic (e.g., urethane)

  • ECG recording system with needle electrodes

Procedure:

  • Animal Preparation: Anesthetize the rat and insert ECG needle electrodes subcutaneously for continuous monitoring.

  • Drug Administration (Prophylactic model): Administer this compound intravenously or intraperitoneally at various doses. After a set period (e.g., 15-30 minutes), infuse a solution of aconitine at a constant rate.

  • Drug Administration (Therapeutic model): Induce arrhythmia by infusing aconitine. Once a stable arrhythmia is observed, administer this compound to assess its ability to restore normal sinus rhythm.

  • ECG Monitoring: Continuously record the ECG throughout the experiment.

  • Endpoint Measurement: Determine the dose of this compound that prevents the onset of arrhythmia (prophylactic) or the dose that converts the arrhythmia back to a stable rhythm (therapeutic). The effective dose 50 (ED50) can be calculated from a dose-response study.

In Vitro Antitumor Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined.

Mandatory Visualizations

Signaling Pathways

The antitumor effects of some this compound-type diterpenoid alkaloids have been linked to the modulation of key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the potential involvement of the PI3K/Akt and ERK signaling pathways.

Hetisine_Signaling_Pathway cluster_pathways Intracellular Signaling Cascades This compound This compound-type Diterpenoid Alkaloids Receptor Cell Surface Receptor (Hypothesized) This compound->Receptor Binds to Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K Receptor->PI3K Activates ERK ERK Receptor->ERK Inhibits (Phosphorylation) Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Akt->Apoptosis Inhibits ERK->Proliferation Promotes

This compound's Potential Signaling Pathway
Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

In_Vitro_Antiarrhythmic_Workflow start Start cell_isolation Isolate Ventricular Myocytes start->cell_isolation patch_clamp Perform Whole-Cell Patch Clamp cell_isolation->patch_clamp record_baseline Record Baseline Sodium Current patch_clamp->record_baseline apply_this compound Apply this compound (Various Concentrations) record_baseline->apply_this compound record_post_drug Record Post-Drug Sodium Current apply_this compound->record_post_drug analyze_data Calculate % Inhibition & IC50 record_post_drug->analyze_data end End analyze_data->end

In Vitro Antiarrhythmic Assay Workflow

In_Vivo_Antiarrhythmic_Workflow start Start anesthetize Anesthetize Rat & Attach ECG start->anesthetize administer_drug Administer this compound (IV/IP) or Vehicle anesthetize->administer_drug induce_arrhythmia Induce Arrhythmia (Aconitine Infusion) administer_drug->induce_arrhythmia monitor_ecg Continuously Monitor ECG induce_arrhythmia->monitor_ecg analyze_results Determine ED50 monitor_ecg->analyze_results end End analyze_results->end

In Vivo Antiarrhythmic Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Various Concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals (DMSO) incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate Cell Viability & IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow

Discussion and Future Directions

The available data indicates that this compound and its analogs exhibit promising pharmacological activities both in vitro and in vivo. The in vitro antiarrhythmic effects, demonstrated by the inhibition of sodium channels, appear to translate to in vivo efficacy in animal models of arrhythmia. Similarly, the in vitro cytotoxicity against various cancer cell lines suggests potential for in vivo antitumor activity, although more in vivo studies are needed to confirm this.

A significant gap in the current research is the lack of a formal IVIVC for this compound. Establishing such a correlation would be highly valuable for predicting the in vivo performance of this compound and its derivatives from in vitro data, thereby streamlining the drug development process. Future research should focus on conducting comprehensive studies that generate robust in vitro and in vivo datasets for this compound across its various pharmacological activities. This would enable the development of a predictive mathematical model for its IVIVC, ultimately accelerating its potential translation into clinical applications.

Furthermore, a deeper investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted. While the involvement of PI3K/Akt and ERK pathways is suggested, further elucidation of these mechanisms will provide a more complete understanding of its pharmacological profile and could reveal novel therapeutic opportunities.

References

A Comparative Guide to the Total Synthesis of Hetisine Alkaloids: Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of complex natural products is a critical endeavor. This guide provides a comparative analysis of four prominent total synthesis routes to hetisine-type alkaloids, focusing on their reproducibility and potential for scalability. The comparison includes key quantitative data, detailed experimental protocols for pivotal reactions, and graphical representations of the synthetic strategies.

The intricate, cage-like structure of this compound alkaloids has made them a challenging target for synthetic chemists. This guide examines the total syntheses of three members of this family: nominine (B1204822), spirasine IV/XI, and cossonidine (also known as davisine). The routes developed by the research groups of Muratake and Natsume, Gin and Peese, Zhang, and Sarpong (in collaboration with Pflueger and Kisunzu) are evaluated based on metrics such as step count, overall yield, and the practicality of key transformations.

Quantitative Comparison of this compound Synthesis Routes

The following table summarizes the key quantitative data for the four discussed total syntheses. This data is essential for an initial assessment of the efficiency and potential for large-scale production of each route.

Synthesis Target Molecule Number of Steps (Longest Linear Sequence) Overall Yield Stereochemistry Key Strategy
Muratake & Natsume(±)-Nominine40Not ReportedRacemicLinear approach
Gin & Peese(±)-Nominine156.1%[1]RacemicDual Cycloaddition
Gin & Peese(+)-Nominine161.3%[1]AsymmetricDual Cycloaddition
Zhang et al.(±)-Spirasine IV / XI~20Not ReportedRacemicIntramolecular [3+2] Cycloaddition
Pflueger, Kisunzu, Sarpong et al.(±)-Cossonidine21Not ReportedRacemicBenzyne (B1209423) Insertion

Experimental Protocols for Key Reactions

The reproducibility and scalability of a synthetic route are often determined by the robustness of its key chemical transformations. Below are detailed experimental protocols for pivotal steps in each of the compared syntheses.

Gin and Peese Synthesis of Nominine: Dienamine Isomerization/Diels-Alder Cascade

A key transformation in the Gin and Peese synthesis is a pyrrolidine-induced dienamine isomerization followed by an intramolecular Diels-Alder reaction to rapidly construct the core of nominine.[2]

Procedure: To a solution of the enone precursor in methanol (B129727) is added pyrrolidine. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the heptacyclic product.

Zhang et al. Synthesis of Spirasine IV/XI: Intramolecular Azomethine Ylide 1,3-Dipolar Cycloaddition

The Zhang group's synthesis features an intramolecular [3+2] cycloaddition of an azomethine ylide to construct the A/F/G/C tetracyclic core of the spirasine alkaloids.

Procedure: A solution of the aldehyde precursor and a secondary amine in a suitable solvent (e.g., toluene) is heated to reflux with azeotropic removal of water. After formation of the iminium ion, a base is added to generate the azomethine ylide, which undergoes spontaneous intramolecular cycloaddition. The reaction mixture is then cooled, concentrated, and purified by chromatography.

Pflueger, Kisunzu, Sarpong et al. Synthesis of Cossonidine: Benzyne Acyl-Alkylation

The Sarpong group's approach utilizes a benzyne insertion reaction to construct a key fused 6-7-6 tricyclic intermediate.[3]

Procedure: To a solution of the β-keto ester and the aryne precursor in acetonitrile (B52724) is added cesium fluoride. The reaction mixture is heated, and upon consumption of the starting materials, it is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Visualizing the Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of the discussed synthesis routes.

Muratake_Natsume_Nominine Start Simple Starting Materials Intermediate1 Polycyclic Intermediate Start->Intermediate1 ~40 steps Nominine (±)-Nominine Intermediate1->Nominine caption Muratake & Natsume's Linear Synthesis of Nominine

Muratake & Natsume's Linear Synthesis of Nominine

Gin_Peese_Nominine StartingMaterials Two Fragments DipolarCycloaddition Intramolecular [3+2] Cycloaddition StartingMaterials->DipolarCycloaddition Convergent Assembly DielsAlder Intramolecular Diels-Alder DipolarCycloaddition->DielsAlder Cascade Reaction Nominine (+/±)-Nominine DielsAlder->Nominine caption Gin & Peese's Convergent Dual Cycloaddition Strategy

Gin & Peese's Convergent Dual Cycloaddition Strategy

Zhang_Spirasine Precursor Acyclic Precursor AzomethineYlideCycloaddition Intramolecular Azomethine Ylide [3+2] Cycloaddition Precursor->AzomethineYlideCycloaddition CoreStructure Tetracyclic Core AzomethineYlideCycloaddition->CoreStructure Spirasine (±)-Spirasine IV/XI CoreStructure->Spirasine Further Elaboration caption Zhang's Azomethine Ylide Cycloaddition Approach

Zhang's Azomethine Ylide Cycloaddition Approach

Sarpong_Cossonidine KetoEster β-Keto Ester BenzyneInsertion Benzyne Acyl-Alkylation KetoEster->BenzyneInsertion ArynePrecursor Aryne Precursor ArynePrecursor->BenzyneInsertion TricyclicIntermediate 6-7-6 Tricycle BenzyneInsertion->TricyclicIntermediate Cossonidine (±)-Cossonidine TricyclicIntermediate->Cossonidine Further Cyclizations caption Sarpong's Benzyne Insertion Strategy

Sarpong's Benzyne Insertion Strategy

Reproducibility and Scalability Assessment

Muratake and Natsume Synthesis: As the first total synthesis of a this compound alkaloid, this 40-step route is a landmark achievement. However, its length and the lack of a reported overall yield suggest significant challenges in reproducibility and scalability for practical applications. Linear sequences of this extent are often plagued by diminishing overall yields, making the accumulation of substantial quantities of the final product difficult.

Gin and Peese Synthesis: This route represents a significant improvement in efficiency. The 15-step racemic synthesis with a 6.1% overall yield is a notable achievement for a molecule of this complexity.[1] The convergent dual cycloaddition strategy allows for the rapid construction of the core structure. The asymmetric variant, while having a lower yield of 1.3%, provides access to the enantiopure natural product.[1] The key cascade reaction is a powerful transformation, though its scalability would need to be carefully optimized to control side reactions and ensure consistent yields on a larger scale.

Zhang et al. Synthesis: This approach provides a novel entry to the spirasine subclass of this compound alkaloids. The intramolecular azomethine ylide cycloaddition is an elegant method for constructing the complex polycyclic core. While the overall yield is not explicitly stated in the initial reports, the success of this key transformation suggests a potentially viable route. Further optimization and detailed studies would be required to assess its scalability.

Pflueger, Kisunzu, Sarpong et al. Synthesis: The benzyne insertion strategy offers a unique disconnection for the this compound skeleton. The 21-step synthesis of cossonidine demonstrates the power of this modern synthetic methodology.[3] The scalability of benzyne reactions can sometimes be a concern due to the reactive nature of the intermediate. However, recent advancements in aryne chemistry may mitigate these challenges. A thorough investigation of the key insertion step on a larger scale would be necessary to determine the route's practicality for producing significant quantities of cossonidine.

Conclusion

The total synthesis of this compound alkaloids has seen remarkable progress, evolving from a lengthy linear approach to more concise and convergent strategies. The Gin and Peese synthesis of nominine currently stands out in terms of reported efficiency and overall yield, making it a strong candidate for further investigation into its scalability. The routes developed by Zhang and Sarpong showcase the power of modern synthetic methods to tackle complex molecular architectures and offer promising avenues for the synthesis of other this compound-type alkaloids.

For researchers and professionals in drug development, the choice of a synthetic route will depend on a variety of factors, including the specific target molecule, the required quantity, and the available resources. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the critical importance of both reproducibility and scalability in the practical application of complex molecule synthesis.

References

Unveiling the Anticancer Potential: A Head-to-Head Comparison of Hetisine Derivative Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the cytotoxic effects of various hetisine-type diterpenoid alkaloids against several human cancer cell lines. This guide summarizes key experimental data, details underlying methodologies, and visualizes associated signaling pathways to inform future research and development in oncology.

This compound-type diterpenoid alkaloids, a class of natural products, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While naturally occurring this compound compounds often exhibit low intrinsic cytotoxicity, chemical modifications have yielded a promising array of derivatives with enhanced anticancer properties. This guide provides a comparative overview of the cytotoxic profiles of several key this compound derivatives, supported by published experimental data.

Comparative Cytotoxicity of this compound Derivatives (IC50 Values)

The cytotoxic potential of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The table below summarizes the IC50 values for several this compound derivatives, offering a direct comparison of their efficacy.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Trichodelphinines Trichodelphinine A (33)A549 (Lung)18.64Doxorubicin0.60
Trichodelphinine E (38)A549 (Lung)12.03Doxorubicin0.60
Nagaconitine Nagaconitine D (124)SK-OV-3 (Ovarian)32.1Cisplatin11.6
Kobusine (B1673741) Derivatives Acylated derivativesA549 (Lung), DU145 (Prostate), KB (Nasopharyngeal)3.1 - 20.1Paclitaxel-
Pseudokobusine (B1213284) Derivatives Acylated derivativesA549 (Lung), DU145 (Prostate), KB (Nasopharyngeal)3.1 - 20.1Paclitaxel-
11-m-trifluoromethylbenzoyl (Mb)-pseudokobusineRaji (Non-Hodgkin's lymphoma)---

Table 1: Summary of IC50 values for various this compound derivatives against human cancer cell lines. Data compiled from multiple studies.[1][2]

Analysis of the data reveals that acylated derivatives of kobusine and pseudokobusine exhibit impressive cytotoxicity across multiple cancer cell lines, with IC50 values in the low micromolar range.[1][2] Notably, trichodelphinines A and E also demonstrate significant activity against the A549 lung cancer cell line.[1]

Structure-Activity Relationship Insights

Research into the cytotoxicity of this compound derivatives has shed light on key structural features that influence their anticancer activity. For instance, studies on kobusine derivatives have indicated that acylation at both the C-11 and C-15 positions enhances cytotoxic effects compared to the parent alkaloids with hydroxyl groups at these positions.[1][2] Conversely, for pseudokobusine derivatives, the presence of a free hydroxyl group at the C-6 position appears to be crucial for their cytotoxic activity.[1][2]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives predominantly relies on in vitro cell-based assays. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Human cancer cells (e.g., A549, DU145, KB) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin, cisplatin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Certain this compound derivatives have been shown to modulate specific signaling pathways involved in cell proliferation and survival. For example, 11-m-trifluoromethylbenzoyl (Mb)-pseudokobusine has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and induce the phosphorylation of phosphoinositide 3-kinase (PI3K), leading to cell cycle arrest in Raji cells.[1][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K ERK ERK Receptor Tyrosine Kinase->ERK Proliferation & Survival Proliferation & Survival PI3K->Proliferation & Survival ERK->Proliferation & Survival 11-m-trifluoromethylbenzoyl (Mb)-pseudokobusine 11-m-trifluoromethylbenzoyl (Mb)-pseudokobusine 11-m-trifluoromethylbenzoyl (Mb)-pseudokobusine->PI3K Induces Phosphorylation 11-m-trifluoromethylbenzoyl (Mb)-pseudokobusine->ERK Inhibits Phosphorylation

Caption: Signaling pathway affected by 11-m-trifluoromethylbenzoyl (Mb)-pseudokobusine.

The general workflow for assessing the cytotoxicity of these compounds follows a standardized procedure from cell culture to data analysis.

G Cell_Culture 1. Cell Seeding (96-well plate) Compound_Treatment 2. Treatment with This compound Derivatives Cell_Culture->Compound_Treatment Incubation 3. Incubation (48-72h) Compound_Treatment->Incubation MTT_Assay 4. MTT Assay Incubation->MTT_Assay Data_Analysis 5. Absorbance Reading & IC50 Calculation MTT_Assay->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

Validating the Target Engagement of Hetisine with Specific Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diterpenoid alkaloid hetisine and its analogues with established ion channel modulators. The focus is on validating target engagement with specific ion channels implicated in cardiac electrophysiology. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key processes to aid in the research and development of novel therapeutics.

Executive Summary

This compound and its structurally related compounds, such as Guan-fu base A, have demonstrated activity as multi-ion channel modulators, targeting sodium, potassium, and calcium channels. This profile makes them intriguing candidates for the development of antiarrhythmic drugs. This guide compares the inhibitory potency of Guan-fu base A with that of well-established antiarrhythmic agents—amiodarone, flecainide, and verapamil—on key cardiac ion channels. The data presented is primarily derived from whole-cell patch clamp electrophysiology studies. Furthermore, this guide outlines the principles of the Cellular Thermal Shift Assay (CETSA) as a method to validate direct target engagement in a cellular context.

Data Presentation: Comparative Inhibitory Potency

CompoundTarget Ion ChannelIC50 (µM)Cell TypeNotes
Guan-fu base A Late Na+ Current (INa,L) (Nav1.5) 1.57 ± 0.14 [1]Guinea Pig Ventricular MyocytesSignificantly more potent on the late versus transient sodium current.
Transient Na+ Current (INa,T) (Nav1.5) 21.17 ± 4.51 [1]Guinea Pig Ventricular Myocytes
hERG (Kv11.1) 273 ± 34 [1]Guinea Pig Ventricular Myocytes
hERG (Kv11.1) 1640 [2][3]HEK293 CellsThe significant difference in IC50 values between cell types may be due to different expression systems and experimental conditions.
Kv1.5 >200 (20.6% inhibition at 200 µM) [1]Guinea Pig Ventricular MyocytesSlight blocking effect.
Ca2+ Channels N/A Qualitatively reported to be a calcium channel blocker, but specific IC50 values were not found.
Amiodarone Nav1.5 ~3.6 [4]Rat Cardiac Tissue
hERG (Kv11.1) 0.045 - 37.9 [2][5][6][7]Various (HEK cells, Xenopus oocytes, Rabbit myocytes)Wide range of reported IC50 values reflects different experimental conditions.
Cav1.2 ~2.7 [8]
Flecainide Nav1.5 5.5 - 10.7 (use-dependent: 7.4) [9][10][11][12]HEK293 Cells, Xenopus oocytesPotency is dependent on channel state.
hERG (Kv11.1) 1.49 - 3.91 [13][14][15][16][17]HEK293 Cells
Cav1.2 N/A
Verapamil Nav1.5 ~16.2 [18]Mixed Cell Lines
hERG (Kv11.1) 0.143 - 3.8 [19][20][21]HEK293 Cells, Xenopus oocytes
Cav1.2 1.4 - 20 [1][6][17]HEK293 CellsPotency is influenced by holding potential and stimulation frequency.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the interaction of compounds with ion channels. The following protocol is a generalized procedure based on the methodologies cited in the literature for obtaining the IC50 values in the table above.

1. Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the ion channel of interest (e.g., Nav1.5, hERG, Cav1.2) are commonly used. Cells are cultured in appropriate media and passaged regularly. For experiments, cells are plated on glass coverslips.

  • Primary Cardiomyocytes: Alternatively, primary ventricular myocytes can be isolated from animal models (e.g., guinea pig) through enzymatic digestion.

2. Solutions:

  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): The composition is designed to isolate the current of interest. For example, to record potassium currents, a potassium-based internal solution is used (e.g., 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH). For sodium or calcium currents, cesium is often used as the main cation to block potassium channels.

3. Electrophysiological Recording:

  • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

  • The micropipette is brought into contact with a single cell, and a high-resistance "giga-ohm" seal is formed.

  • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • The membrane potential is clamped at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

  • Specific voltage protocols are applied to elicit the desired ion channel currents. For example:

    • hERG (IKr): A depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the characteristic tail current.
    • Nav1.5 (INa): A brief depolarizing pulse from a holding potential of -120 mV to elicit the transient inward current. A longer depolarizing pulse can be used to measure the late sodium current.
    • Cav1.2 (ICa,L): A depolarizing step to +10 mV from a holding potential of -80 mV.

4. Data Analysis:

  • Baseline currents are recorded before drug application.

  • The cells are then perfused with increasing concentrations of the test compound (e.g., this compound, Guan-fu base A, or comparators).

  • The steady-state block of the current at each concentration is measured.

  • The percentage of inhibition is calculated relative to the baseline current.

  • A concentration-response curve is generated, and the data are fitted to the Hill equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

1. Cell Treatment:

  • Intact cells expressing the target ion channel are incubated with either the test compound (e.g., this compound) at various concentrations or a vehicle control.

2. Thermal Challenge:

  • The cell suspensions are heated to a range of temperatures for a short period (e.g., 3 minutes).

3. Cell Lysis and Fractionation:

  • The cells are lysed, often through freeze-thaw cycles, in a buffer containing detergents appropriate for solubilizing membrane proteins.

  • The lysate is then centrifuged at high speed to separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins.

4. Protein Detection and Quantification:

  • The amount of the target ion channel protein remaining in the soluble fraction is quantified using a specific antibody. Common detection methods include:

    • Western Blotting: The soluble fractions are run on an SDS-PAGE gel, transferred to a membrane, and probed with a primary antibody against the target ion channel.
    • Enzyme-Linked Immunosorbent Assay (ELISA) or other immunoassays: For higher throughput, quantitative immunoassays can be used.

5. Data Analysis:

  • A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, thus validating target engagement.

  • Isothermal dose-response curves can also be generated by heating the cells at a single, optimized temperature while varying the compound concentration to determine the concentration at which half-maximal stabilization occurs (EC50).

Mandatory Visualization

experimental_workflow cluster_patch_clamp Whole-Cell Patch Clamp cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_validation Validation of Target Engagement p1 Cell Preparation (HEK293 or Cardiomyocytes) p3 Giga-ohm Seal Formation p1->p3 p2 Solution Preparation (Internal & External) p2->p3 p4 Whole-Cell Configuration p3->p4 p5 Voltage Clamp Protocol Application p4->p5 p6 Baseline Current Recording p5->p6 p7 Compound Perfusion p6->p7 p8 Inhibited Current Recording p7->p8 p9 IC50 Determination p8->p9 Target Engagement Validation Target Engagement Validation p9->Target Engagement Validation c1 Cell Treatment with Compound c2 Thermal Challenge c1->c2 c3 Cell Lysis & Soluble Fraction Isolation c2->c3 c4 Protein Quantification (e.g., Western Blot) c3->c4 c5 Melting Curve Analysis c4->c5 c5->Target Engagement Validation val Quantitative Comparison & Mechanism of Action Elucidation

Caption: Workflow for validating ion channel target engagement.

signaling_pathway cluster_membrane Cell Membrane ion_channel Ion Channel (e.g., Nav1.5, hERG, Cav1.2) ion_flow Ion Flow (Na+, K+, Ca2+) ion_channel->ion_flow Regulates This compound This compound / Guan-fu base A This compound->ion_channel Block alternatives Alternative Modulators (Amiodarone, Flecainide, Verapamil) alternatives->ion_channel Block action_potential Cardiac Action Potential ion_flow->action_potential Modulates arrhythmia Arrhythmia action_potential->arrhythmia Altered AP leads to

Caption: Modulation of cardiac action potential by ion channel blockers.

References

A Comparative Analysis of Hetisine Content in Select Aconitum Species for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of hetisine content in various Aconitum species, tailored for researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data, details experimental protocols for analysis, and visualizes potential signaling pathways associated with this compound-type alkaloids.

Introduction

This compound is a C20-diterpenoid alkaloid found in various species of the genus Aconitum.[1] These compounds are of significant interest due to their diverse pharmacological activities, including antiarrhythmic, anti-inflammatory, and analgesic properties.[1][2] Understanding the distribution and concentration of this compound in different Aconitum species is crucial for phytochemical research, drug discovery, and ensuring the safety and efficacy of herbal preparations.

Quantitative Comparison of this compound Content

The concentration of this compound and its derivatives can vary significantly among different Aconitum species. The following table summarizes the available quantitative data. It is important to note that direct comparative studies quantifying this compound across a wide range of species are limited, and the data presented is based on individual studies.

Aconitum SpeciesPlant PartCompound QuantifiedConcentrationReference
Aconitum heterophyllumRoots (Chloroform Fraction)2-O-cinnamoyl this compound≈ 200 mg/g[3]
Aconitum spicatumTubersTotal Alkaloids (including this compound)1.21%[4]
Aconitum palmatumNot SpecifiedThis compoundIdentified, not quantified[5]
Aconitum carmichaeliiLateral RootThis compoundIdentified, not quantified[6]
Aconitum kusnezoffiiRootsThis compound-type alkaloidsIdentified, not quantified[2]
Aconitum coreanumRootsThis compound-type alkaloidsIdentified, not quantified[7]
Aconitum orochryseumAerial PartsThis compound-type alkaloidsIdentified, not quantified[8]
Aconitum napellusWhole PlantTotal Alkaloids (expressed as aconitine)0.02% - 0.05% m/m[9]
Aconitum feroxRootsAconitine, PseudoaconitineNot specified for this compound

Note: The data for Aconitum heterophyllum pertains to a specific fraction and a derivative of this compound, which likely represents a concentrated amount and not the content in the raw plant material. The data for Aconitum spicatum and Aconitum napellus refers to total alkaloids, of which this compound is only one component. For several species, this compound has been identified, but quantitative data was not available in the reviewed literature.

Experimental Protocols

The quantification of this compound in Aconitum species is primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).

General Protocol for this compound Quantification by HPLC-DAD

This protocol is a synthesized representation based on methods described for the analysis of this compound derivatives and other Aconitum alkaloids.[3][10][11]

1. Sample Preparation and Extraction:

  • Grinding: Air-dry the plant material (e.g., roots) and grind it into a fine powder (60 mesh).[11]

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70% methanol) is commonly used.[11]

  • Extraction Procedure:

    • Weigh a precise amount of the powdered plant material (e.g., 10 g).

    • Add a defined volume of the extraction solvent (e.g., 5 volumes, g/mL).[11]

    • Soak the sample for a specified period (e.g., 1 hour).[11]

    • Perform ultrasonication for 30 minutes to enhance extraction efficiency.[11]

    • Filter the extract through a 0.22-μm membrane filter prior to HPLC analysis.

2. Chromatographic Conditions:

  • Instrument: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD).[10]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 0.03 M ammonium (B1175870) hydrogen carbonate) and an organic solvent (e.g., acetonitrile).[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The detection wavelength should be optimized for this compound, which is generally in the range of 230-240 nm for related alkaloids.[11]

  • Column Temperature: Maintain a constant column temperature, for instance, 30°C.

3. Quantification:

  • Standard Preparation: Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Calibration Curve: Inject the standard solutions into the HPLC system and plot the peak area against the concentration to establish a linear regression.

  • Sample Analysis: Inject the filtered sample extract into the HPLC system.

  • Calculation: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow Diagram

experimental_workflow start Start: Plant Material Collection grinding Grinding of Dried Plant Material start->grinding extraction Solvent Extraction (e.g., 70% Methanol, Ultrasonication) grinding->extraction filtration Filtration (0.22 µm filter) extraction->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing end End: Report this compound Content data_processing->end

Experimental workflow for this compound quantification.

Potential Signaling Pathways

This compound and related diterpenoid alkaloids exhibit their pharmacological effects by modulating various cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, research on similar compounds suggests potential interactions with key pathways involved in cellular processes like inflammation, oxidative stress, and ion channel regulation.

Overview of Potential Pathways
  • Sodium Channel Inhibition: this compound-type alkaloids have been shown to act as sodium channel blockers.[1] This interaction is believed to be a primary mechanism for their antiarrhythmic effects. By blocking sodium channels, these alkaloids can modulate the propagation of electrical impulses in cardiac and neuronal tissues.[1]

  • NF-κB and MAPK Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central to the inflammatory response. Some atisine-type diterpenoid alkaloids, which are biosynthetic precursors to this compound-type alkaloids, have demonstrated anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways. This suggests that this compound may also exert anti-inflammatory properties through similar mechanisms.

  • Nrf2/HO-1 Pathway: The Nrf2 (nuclear factor erythroid 2-related factor 2)/HO-1 (heme oxygenase-1) pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of antioxidant enzymes. Studies on other alkaloids suggest a potential role in modulating this pathway, which could contribute to the protective effects of this compound-type compounds.

Potential Signaling Interactions Diagram

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Na_Channel Voltage-gated Sodium Channel This compound This compound This compound->Na_Channel Inhibition IKK IKK This compound->IKK Potential Inhibition MAPKK MAPKK This compound->MAPKK Potential Inhibition Nrf2_complex Nrf2-Keap1 Complex This compound->Nrf2_complex Potential Activation IκB IκB IKK->IκB Phosphorylation NFkB_complex NF-κB-IκB Complex NFkB NF-κB NFkB_complex->NFkB Translocation MAPK MAPK MAPKK->MAPK Activation MAPK->NFkB Activation Keap1 Keap1 Nrf2 Nrf2 Nrf2_complex->Nrf2 Dissociation & Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activation ARE ARE Nrf2->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Activation

Potential signaling pathways modulated by this compound.

This guide provides a foundational understanding of this compound content and analysis in Aconitum species. Further research is warranted to establish a more comprehensive quantitative comparison across a broader range of species and to elucidate the precise molecular mechanisms underlying the pharmacological activities of this compound.

References

A Comparative Spectroscopic Data Guide to New Hetisine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for recently discovered hetisine-type C20-diterpenoid alkaloids, focusing on compounds isolated from Aconitum coreanum. The data presented is essential for the structural elucidation and characterization of these complex natural products, which are of significant interest in medicinal chemistry and drug development.

Spectroscopic Data Comparison

The following tables summarize the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), ¹³C NMR, and ¹H NMR data for three novel this compound-type alkaloids: Guan-fu base V (GFV), Guan-fu base W (GFW), and Guan-fu base X (GFX). All NMR data was recorded in CDCl₃.

Table 1: HR-ESI-MS Data

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
Guan-fu base V C₂₄H₃₃NO₅416.2431416.2437
Guan-fu base W C₂₄H₃₅NO₆434.2537434.2542
Guan-fu base X C₂₂H₂₉NO₅388.2118388.2124

Table 2: ¹³C NMR Spectroscopic Data (δC in ppm)

Carbon No.Guan-fu base VGuan-fu base WGuan-fu base X
135.5 (t)35.6 (t)35.9 (t)
278.4 (d)78.4 (d)78.5 (d)
334.1 (t)34.0 (t)34.1 (t)
438.0 (s)38.0 (s)38.0 (s)
552.8 (d)52.8 (d)52.8 (d)
692.5 (d)92.4 (d)92.6 (d)
744.5 (d)44.5 (d)44.5 (d)
874.9 (s)74.9 (s)75.0 (s)
950.8 (d)50.9 (d)50.9 (d)
1045.3 (s)45.3 (s)45.3 (s)
1172.9 (d)72.9 (d)72.9 (d)
1230.2 (t)30.1 (t)30.2 (t)
1376.8 (d)83.9 (d)76.8 (d)
1482.1 (d)82.2 (d)82.1 (d)
15148.8 (s)36.4 (t)148.8 (s)
16111.4 (t)28.1 (t)111.4 (t)
1726.5 (q)26.5 (q)26.5 (q)
18---
1959.9 (t)59.9 (t)59.9 (t)
2072.1 (d)72.1 (d)72.1 (d)
2'-CO176.6 (s)176.6 (s)176.4 (s)
2'-CH34.2 (d)34.2 (d)-
2'-CH₃19.0 (q)19.0 (q)21.5 (q)
2'-CH₃19.0 (q)19.0 (q)-

Table 3: ¹H NMR Spectroscopic Data (δH in ppm, J in Hz)

Proton No.Guan-fu base VGuan-fu base WGuan-fu base X
1.65 (m)1.66 (m)1.65 (m)
2.18 (m)2.18 (m)2.18 (m)
24.88 (d, 6.8)4.88 (d, 6.8)4.87 (d, 6.8)
1.52 (m)1.52 (m)1.52 (m)
1.95 (m)1.95 (m)1.95 (m)
52.45 (br s)2.45 (br s)2.45 (br s)
64.15 (s)4.15 (s)4.15 (s)
72.88 (d, 6.4)2.88 (d, 6.4)2.88 (d, 6.4)
92.65 (d, 6.4)2.65 (d, 6.4)2.65 (d, 6.4)
114.25 (d, 2.0)4.25 (d, 2.0)4.25 (d, 2.0)
12α1.85 (m)1.85 (m)1.85 (m)
12β2.25 (m)2.25 (m)2.25 (m)
134.45 (s)3.85 (d, 4.8)4.45 (s)
144.05 (s)4.05 (s)4.05 (s)
15-1.55 (m)-
16a4.95 (s)1.75 (m)4.95 (s)
16b5.15 (s)-5.15 (s)
171.05 (s)1.05 (s)1.05 (s)
19a3.15 (d, 12.0)3.15 (d, 12.0)3.15 (d, 12.0)
19b3.45 (d, 12.0)3.45 (d, 12.0)3.45 (d, 12.0)
203.65 (s)3.65 (s)3.65 (s)
2'-H2.55 (m)2.55 (m)-
2'-CH₃1.15 (d, 6.8)1.15 (d, 6.8)2.05 (s)
2'-CH₃1.15 (d, 6.8)1.15 (d, 6.8)-

Experimental Protocols

The methodologies outlined below are representative of the procedures used for the isolation and structural elucidation of new this compound-type alkaloids from Aconitum coreanum.

Extraction and Isolation
  • Plant Material: Dried and powdered roots of Aconitum coreanum (Lèvl.) Rapaics were used as the starting material.

  • Extraction: The powdered roots were extracted three times with 95% ethanol (B145695) (EtOH) at room temperature, with each extraction lasting for 24 hours. The solvent was subsequently evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract was suspended in 2% aqueous HCl and partitioned with petroleum ether to remove lipophilic compounds. The acidic aqueous layer was then basified with ammonia (B1221849) (NH₃·H₂O) to a pH of 9-10 and extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloids.

  • Chromatographic Separation: The crude alkaloid mixture was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH (100:1 to 1:1) to yield several fractions. These fractions were further purified using repeated silica gel column chromatography and preparative thin-layer chromatography (pTLC) to isolate the pure alkaloids.

Spectroscopic Analysis
  • General: Optical rotations were measured on a digital polarimeter. Infrared (IR) spectra were recorded on a Fourier-transform infrared spectrometer.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a high-resolution mass spectrometer to determine the elemental composition and exact mass of the molecules.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (including ¹H-¹H COSY, HSQC, HMBC, and ROESY) were recorded on a spectrometer operating at 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C, respectively. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals, and coupling constants (J) are given in Hertz (Hz).

Visualizations

The following diagram illustrates the general workflow for the isolation and structural characterization of new this compound-type alkaloids.

experimental_workflow cluster_structure_elucidation Structure Elucidation plant_material Powdered Plant Material (Aconitum coreanum roots) extraction Solvent Extraction (95% EtOH) plant_material->extraction Soak crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloids partitioning->crude_alkaloids Isolate chromatography Chromatographic Separation (Silica Gel, pTLC) crude_alkaloids->chromatography pure_compounds Pure Alkaloids (GFV, GFW, GFX) chromatography->pure_compounds Purify ms_analysis HR-ESI-MS pure_compounds->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) pure_compounds->nmr_analysis elucidation Structure Confirmed ms_analysis->elucidation nmr_analysis->elucidation

Caption: Workflow for the isolation and identification of new this compound-type alkaloids.

A Comparative Guide to Chromatographic Systems for Cytisine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytisine (B100878), a plant-based alkaloid, has garnered significant attention for its potential as a smoking cessation aid.[1][2] Accurate and reliable quantification of cytisine in various matrices, including pharmaceutical formulations, biological samples (serum, saliva, urine), and plant extracts, is crucial for pharmacokinetic studies, quality control, and clinical trials.[3][4][5] This guide provides a comprehensive comparison of various chromatographic systems for cytisine analysis, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Cytisine is a small, polar, and basic compound, which presents a challenge for traditional reversed-phase (RP) chromatography as it is weakly retained on nonpolar stationary phases.[3][6][7] Consequently, various chromatographic strategies have been developed to overcome this issue, including Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and modifications to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) systems.

Comparison of HPLC Systems

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for cytisine analysis, often coupled with Diode-Array Detection (DAD), Fluorescence Detection (FLD), or Mass Spectrometry (MS).[3][7][8] The choice of the chromatographic mode and detector significantly impacts the method's sensitivity, selectivity, and applicability.

Chromatographic ModeStationary PhaseMobile Phase ExampleDetection MethodApplicationKey Performance Characteristics
Reversed-Phase (RP) C18, C8, Polar RPAcetonitrile/Water with acidic modifiers (e.g., formic acid, ammonium (B1175870) formate)[3]DAD, FLD, MS/MSPharmaceutical formulations, Biological samplesAdvantages: Widely available columns. Disadvantages: Poor retention of cytisine, potential for matrix interference in biological samples.[3][6][7] The use of a Polar RP phase can be an alternative for green chromatography.[3][7]
Hydrophilic Interaction (HILIC) Silica (B1680970), AmideAcetonitrile/Aqueous buffer (e.g., formate (B1220265) buffer)[4][9]MS/MSBiological samples (serum, saliva)Advantages: Improved retention for polar compounds like cytisine, good separation from matrix components.[4][10] Disadvantages: Can have longer equilibration times.
Ion-Exchange (IEC) Strong Cation Exchange (SCX)Acetonitrile/Aqueous buffer (e.g., formate buffer)[7][10]DAD, FLD, MS/MSPlant extracts, Pharmaceutical formulationsAdvantages: Strongest retention for cytisine, high system efficiency, and symmetrical peak shapes.[3][7][10] Disadvantages: Mobile phase composition can be more complex.

Performance Data Summary

The following table summarizes key performance parameters for different HPLC-based methods for cytisine determination.

ParameterHPLC-DADHPLC-FLDHPLC-MS/MS
Linearity Range 1-100 µg/mL (in pharmaceutical prep.)0.1-10 µg/mL (in pharmaceutical prep.)1-200 ng/mL (in serum), 1-100 ng/mL (in saliva)[11]
Limit of Detection (LOD) --Plasma: ~0.5 ng/mL
Limit of Quantification (LOQ) --Plasma: 1 ng/mL[5]
Recovery >95% (in pharmaceutical prep.)>95% (in pharmaceutical prep.)~75% (in plasma via protein precipitation)[3]
Retention Time (tR) Varies with system (e.g., ~4 min on SCX)Varies with system (e.g., ~4 min on SCX)3.64 min (HILIC)[4]
Suitability Best for pharmaceutical preparations[6][7]Best for pharmaceutical preparations[6][7]Most suitable for biological samples due to high sensitivity and selectivity[4][6][7]

Other Chromatographic Techniques

While HPLC is predominant, other chromatographic techniques have also been employed for cytisine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of cytisine, often requiring derivatization to improve volatility and chromatographic performance.[2]

  • Thin-Layer Chromatography (TLC): TLC offers a simple and cost-effective method for the qualitative and semi-quantitative analysis of cytisine.[12][13] It is particularly useful for rapid screening of plant extracts.

Experimental Protocols

HPLC-DAD/FLD Analysis of Cytisine in Pharmaceutical Formulations

This protocol is based on an ion-exchange chromatography method providing strong retention and good peak shape for cytisine.

  • Chromatographic System: HPLC system with DAD or FLD detector.

  • Column: Luna 5 µm, SCX 100A, 150 × 4.6 mm.[3][7][14]

  • Mobile Phase: 15% Acetonitrile and 100 mM formate buffer at pH 4.0.[3][7][14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • DAD: 308 nm.

    • FLD: Excitation at 310 nm, Emission at 380 nm.

  • Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase, filter, and inject.

HILIC-MS/MS Analysis of Cytisine in Human Serum and Saliva

This protocol is suitable for the sensitive and selective quantification of cytisine in complex biological matrices.[4][9]

  • Chromatographic System: LC-MS/MS system (e.g., HILIC/ESI-QTOF-MS).[4][9]

  • Column: HILIC column with a silica stationary phase.[4][9]

  • Mobile Phase:

    • A: Acetonitrile.

    • B: 5 mM formate buffer at pH 4.0.[4]

    • Linear gradient elution.

  • Flow Rate: As per instrument optimization.

  • Injection Volume: As per instrument optimization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, monitoring specific transitions for cytisine and an internal standard (e.g., varenicline).[4][15]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a strong cation exchange (e.g., Strata X-C) SPE cartridge.

    • Load the pre-treated serum or saliva sample.

    • Wash the cartridge to remove interferences.

    • Elute cytisine with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase for injection.[7]

Visualizing the Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of cytisine.

CytisineAnalysisWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample Sample (Pharmaceutical, Biological, Plant Extract) PreTreatment Pre-Treatment (e.g., Dissolution, Protein Precipitation) Sample->PreTreatment Extraction Extraction / Clean-up (e.g., SPE, LLE) PreTreatment->Extraction Injection Injection into Chromatographic System Extraction->Injection Separation Chromatographic Separation (RP, HILIC, IEC) Injection->Separation Detection Detection (DAD, FLD, MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification and Data Analysis DataAcquisition->Quantification Result Result Quantification->Result

Caption: General workflow for the chromatographic analysis of cytisine.

Conclusion

The selection of a chromatographic system for cytisine analysis is highly dependent on the sample matrix and the required sensitivity. For pharmaceutical formulations, where concentrations are relatively high, HPLC with DAD or FLD detection on an SCX column provides a robust and reliable method.[6][7] For the analysis of cytisine in biological samples, the superior sensitivity and selectivity of LC-MS/MS, particularly with a HILIC or SCX stationary phase, are necessary to achieve the low detection limits required for pharmacokinetic and clinical studies.[4][6][7] Proper sample preparation, such as SPE, is critical for reducing matrix effects and ensuring accurate quantification in complex biological fluids.[7]

References

Comparative Analysis of the Biological Activity of Hetisine N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hetisine-type diterpenoid alkaloids, a diverse group of natural products primarily isolated from plants of the Aconitum and Delphinium genera, have garnered significant interest in the scientific community for their wide range of pharmacological activities.[1][2][3] Among the various structural modifications of the this compound core, N-oxide derivatives represent a class with potential for unique biological profiles. This guide provides a comparative overview of the known biological activities of this compound alkaloids and outlines the experimental protocols for their evaluation.

A Note on Available Data: Despite a comprehensive review of the current scientific literature, specific quantitative biological activity data (e.g., IC50 or EC50 values) for identified this compound N-oxide derivatives, such as 14-hydroxyhetisinone N-oxide and zeraconine N-oxide, remains largely unavailable. The information presented herein is based on the broader class of this compound-type alkaloids, offering a predictive framework for the potential activities of their N-oxide counterparts. Further primary research is critically needed to elucidate the specific bioactivities of these N-oxide derivatives.

General Biological Activities of this compound-Type Diterpenoid Alkaloids

Pharmacological studies have revealed that this compound-type diterpenoid alkaloids possess a variety of biological effects, as summarized in the table below. These activities are closely linked to their complex heptacyclic skeletal structure.[4][5]

Biological ActivityDescription
Anti-inflammatory Multiple studies suggest that this compound-type alkaloids can modulate inflammatory pathways. This is a promising area for the investigation of N-oxide derivatives.
Antitumor/Cytotoxic Certain this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]
Antiarrhythmic This is one of the most prominent reported activities for this class of alkaloids, with some compounds showing potential for development as antiarrhythmic drugs.[1][3]
Antimicrobial Inhibitory effects against various microbes have been reported for some this compound-type alkaloids.
Insecticidal Several compounds have been investigated for their potential as natural insecticides.

Illustrative Cytotoxic Activity of Non-N-Oxide this compound Derivatives

To provide a quantitative context for the potential potency of this compound class, the following table presents IC50 values for some non-N-oxide this compound derivatives against various cancer cell lines. It is important to note that this data does not represent the activity of this compound N-oxide derivatives but serves as a benchmark for the this compound scaffold.

CompoundCell LineActivity (IC50) in µM
Trichodelphinine CA549 (Lung Carcinoma)18.64[2]
Trichodelphinine EA549 (Lung Carcinoma)12.03[2]
Nagaconitine DSK-OV-3 (Ovarian Cancer)32.1[2]
Acylated Kobusine DerivativeA549 (Lung Carcinoma)3.1 - 20.1[6]
Acylated Kobusine DerivativeDU145 (Prostate Carcinoma)3.1 - 20.1[6]
Acylated Kobusine DerivativeKB (Nasopharyngeal Carcinoma)3.1 - 20.1[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to assess the biological activity of this compound N-oxide derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1][7]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound N-oxide derivatives) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.

In Vitro Anti-inflammatory Assessment: Nitric Oxide Production in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 105 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): Collect 100 µL of the cell culture supernatant. Mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard animal model to assess the acute anti-inflammatory activity of compounds.[4][6]

  • Animal Groups: Use male Wistar rats or Swiss albino mice, divided into groups (n=6). A control group receives the vehicle, a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and test groups receive different doses of the this compound N-oxide derivatives.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualization of a Key Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes. The following diagram illustrates the classical NF-κB signaling cascade, a potential target for this compound-type alkaloids.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex activates TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to DNA DNA Nucleus->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes promotes transcription

Caption: Classical NF-κB signaling pathway.

References

A Comparative Analysis of Hetisine and Kobusine: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two prominent hetisine-type C20-diterpenoid alkaloids: this compound and kobusine (B1673741). Both compounds, isolated from plants of the Aconitum and Delphinium genera, share a complex heptacyclic hetisane skeleton but exhibit distinct pharmacological profiles. This report is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their structural nuances, functional activities, and the experimental methodologies used to elucidate their effects.

Structural Comparison

This compound and kobusine are structurally related C20-diterpenoid alkaloids characterized by a rigid and complex cage-like structure.[1][2] Their shared heptacyclic hetisane core is a product of intricate biosynthetic pathways. The primary structural differences lie in the nature and position of their substituent groups, which significantly influence their biological activities.

This compound possesses a molecular formula of C20H27NO3 and is characterized by the presence of hydroxyl groups that contribute to its pharmacological effects.

Kobusine , with a molecular formula of C20H27NO2, differs in its oxygenation pattern.[2] While retaining the core hetisane framework, these subtle structural variations lead to distinct interactions with biological targets.

Functional Comparison: A Tale of Two Alkaloids

While both this compound and kobusine belong to the same class of alkaloids, their primary reported biological activities diverge significantly. This compound is predominantly recognized for its antiarrhythmic properties, whereas kobusine and its derivatives have shown notable potential as anticancer agents.

Anticancer Activity of Kobusine and Its Derivatives

Kobusine itself displays weak antiproliferative activity.[3] However, chemical modifications, particularly acylation at the C-11 and C-15 positions, have yielded derivatives with potent cytotoxic effects against a range of human cancer cell lines.[2][3]

Key Findings:

  • Structure-Activity Relationship: 11,15-diacylation of the kobusine scaffold is crucial for enhancing its antiproliferative activity.[2]

  • Mechanism of Action: Certain kobusine derivatives have been shown to induce cell accumulation in the sub-G1 phase of the cell cycle, suggesting the induction of apoptosis.[2] The proposed mechanism involves the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) and enhanced phosphoinositide 3-kinase (PI3K) phosphorylation.[1]

Table 1: Anticancer Activity of Kobusine Derivatives (IC50 values in μM) [2][3]

CompoundA549 (Lung)KB (Nasopharyngeal)KB-VIN (Vincristine-Resistant)MDA-MB-231 (Breast)MCF-7 (Breast)
Kobusine> 20> 20> 20--
11,15-dibenzoylkobusine7.3 (average)7.3 (average)7.3 (average)--
Derivative 13---Induces sub-G1-
Derivative 25---Induces sub-G1-

Note: "-" indicates data not available from the provided search results.

Antiarrhythmic Activity of this compound

This compound and other related this compound-type alkaloids have demonstrated significant antiarrhythmic potential.[1] This activity is attributed to their ability to modulate cardiac ion channels.

Key Findings:

  • Mechanism of Action: The antiarrhythmic effects of this compound-type alkaloids are linked to their ability to block multiple ion channels, including sodium, potassium, and calcium channels.[1] For instance, the related compound Guan-fu base A is a known multi-ion channel blocker.[1]

  • Potency: this compound has an IC50 of 75.72 μM for the inhibition of sodium channels.[1]

Table 2: Antiarrhythmic and Toxicological Data for this compound [1]

ParameterValueSpecies
Antiarrhythmic Activity
IC50 (Sodium Channel Inhibition)75.72 μM-
Acute Toxicity
LD50 (Intraperitoneal)26.2 mg/kgMouse

Note: "-" indicates data not available from the provided search results.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and kobusine.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., kobusine derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Electrophysiological Analysis: Patch-Clamp Technique

The whole-cell patch-clamp technique is used to measure the activity of ion channels in isolated cardiomyocytes or cell lines expressing specific ion channels.

Protocol:

  • Cell Preparation: Isolate single cardiomyocytes or use cultured cells expressing the ion channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential and apply a series of voltage steps to elicit ion currents.

  • Compound Application: Perfuse the cell with a solution containing the test compound (e.g., this compound) at various concentrations.

  • Data Acquisition and Analysis: Record the ion currents before and after compound application. Analyze the data to determine the effect of the compound on channel kinetics and calculate parameters such as the IC50 for channel block.

Visualizing Molecular Pathways

To illustrate the proposed mechanism of action for kobusine derivatives in cancer cells, the following signaling pathway diagram was generated using the DOT language.

Kobusine_Anticancer_Pathway Kobusine Kobusine Derivatives Phosphorylation_Inhibition Inhibition of Phosphorylation Kobusine->Phosphorylation_Inhibition Phosphorylation_Enhancement Enhanced Phosphorylation Kobusine->Phosphorylation_Enhancement PI3K PI3K (Phosphoinositide 3-Kinase) Cell_Cycle_Arrest Sub-G1 Phase Accumulation PI3K->Cell_Cycle_Arrest ERK ERK (Extracellular Signal-Regulated Kinase) ERK->Cell_Cycle_Arrest Prevents Phosphorylation_Inhibition->ERK Phosphorylation_Enhancement->PI3K Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of kobusine derivatives.

Conclusion

This compound and kobusine, despite their structural similarities, present distinct and compelling pharmacological profiles. This compound's antiarrhythmic properties, mediated through ion channel modulation, warrant further investigation for the development of novel cardiac therapies. Conversely, the potent anticancer activity of chemically modified kobusine derivatives highlights the potential of this natural product scaffold in oncology drug discovery. Future research should focus on direct comparative studies to better delineate their respective potencies and therapeutic windows, as well as further elucidation of their molecular mechanisms of action to guide the rational design of next-generation therapeutic agents.

References

A Comparative Analysis of Anticancer Activity: Hetisine-Type Alkaloids Versus Taxane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic potential and mechanisms of action of two distinct classes of diterpenoid compounds.

In the landscape of anticancer drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, diterpenoids have yielded some of the most successful chemotherapeutic drugs. This guide provides an objective comparison of two prominent classes of diterpenoids: hetisine-type alkaloids and taxane (B156437) diterpenoids. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers with the information necessary to evaluate and compare their potential as anticancer agents.

Data Presentation: A Comparative Overview of Cytotoxicity

The in vitro anticancer activity of this compound-type alkaloids and taxane diterpenoids has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the IC50 values for representative compounds from both classes, providing a quantitative comparison of their cytotoxic effects.

Table 1: Anticancer Activity of this compound-Type Alkaloids and Their Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Trichodelphinine AA549 (Lung Carcinoma)>50[1]
Trichodelphinine BA549 (Lung Carcinoma)18.64[1]
Trichodelphinine CA549 (Lung Carcinoma)25.31[1]
Trichodelphinine DA549 (Lung Carcinoma)52.80[1]
Trichodelphinine EA549 (Lung Carcinoma)12.03[1]
Nagaconitine DSK-OV-3 (Ovarian Cancer)32.1[1]
11-m-trifluoromethylbenzoyl-pseudokobusineRaji (Non-Hodgkin's Lymphoma)Not specified as IC50, but showed significant suppressive effects[2]
Acylated kobusine (B1673741) derivativesA549, DU145, KB, KB-VIN3.1 - 20.1[1]
Acylated pseudokobusine (B1213284) derivativesA549, DU145, KB, KB-VIN3.1 - 20.1[1]
HonatisineMCF-7 (Breast Cancer)3.16[3]
Delphatisine CA549 (Lung Carcinoma)2.36[3]

Table 2: Anticancer Activity of Taxane Diterpenoids (Paclitaxel and Docetaxel)

CompoundCancer Cell LineIC50 (nM)Reference
Paclitaxel (B517696)MCF-7 (Breast Cancer)Varies[4]
PaclitaxelMDA-MB-231 (Breast Cancer)Varies[4]
PaclitaxelSK-BR-3 (Breast Cancer)Varies[5]
PaclitaxelT-47D (Breast Cancer)Varies[5]
PaclitaxelA549 (Lung Carcinoma)Varies[6]
PaclitaxelHCT116 (Colon Cancer)Varies[6]
DocetaxelMCF-7 (Breast Cancer)Varies[4]
DocetaxelMDA-MB-231 (Breast Cancer)Varies[4]
DocetaxelVarious Gynecologic and Breast Cancer Cell Lines5.4 - 540 ng/ml[7]
PaclitaxelVarious Gynecologic and Breast Cancer Cell Lines3.7 - 660 ng/ml[7]

Note: IC50 values can vary significantly based on experimental conditions, including the specific assay used, duration of drug exposure, and cell line characteristics. Direct comparison of absolute values across different studies should be made with caution.

Mechanisms of Action: Distinct Pathways to Cell Death

This compound-type alkaloids and taxane diterpenoids exert their anticancer effects through fundamentally different mechanisms of action, targeting distinct phases of the cell cycle and activating different signaling cascades.

Taxane Diterpenoids: Stabilizing the Cytoskeleton to Induce Mitotic Arrest

The anticancer mechanism of taxane diterpenoids, exemplified by paclitaxel and docetaxel, is well-established. These compounds bind to the β-tubulin subunit of microtubules, which are critical components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to an arrest of the cell cycle in the G2/M phase.[8] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[9]

The signaling pathway leading to apoptosis following taxane-induced G2/M arrest involves the activation of various downstream effectors. This includes the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.[9]

Taxane_Signaling_Pathway Taxane Taxane Diterpenoids (e.g., Paclitaxel) Tubulin β-Tubulin Taxane->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Bcl2 Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Taxane-induced apoptotic signaling pathway.
This compound-Type Alkaloids: A Multifaceted Approach to Inhibit Cancer Cell Growth

The anticancer mechanism of this compound-type alkaloids is more varied and appears to be compound-specific. However, emerging evidence points towards the induction of apoptosis through the intrinsic (mitochondrial) pathway and the arrest of the cell cycle, often at the G0/G1 phase.[10][11]

For instance, some this compound derivatives have been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and enhance phosphoinositide 3-kinase (PI3K) phosphorylation, leading to the accumulation of cells in the G1 or sub-G1 phase.[2] Other studies have demonstrated that this compound-type alkaloids can induce apoptosis through the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[12] Furthermore, some derivatives have been found to downregulate the expression of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), key regulators of the G1/S phase transition.[11]

Hetisine_Signaling_Pathway This compound This compound-Type Alkaloids ERK_PI3K Modulation of ERK/PI3K Signaling This compound->ERK_PI3K CDK4_6 Downregulation of CDK4/CDK6 This compound->CDK4_6 ROS ROS Generation This compound->ROS G0G1_Arrest G0/G1 Phase Cell Cycle Arrest ERK_PI3K->G0G1_Arrest CDK4_6->G0G1_Arrest Apoptosis Apoptosis G0G1_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed apoptotic signaling of this compound alkaloids.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with varying concentrations of compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 value Read->Analyze

Caption: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key apoptosis-related proteins.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.

Conclusion

This guide provides a comparative overview of the anticancer activities of this compound-type alkaloids and taxane diterpenoids. Taxanes, with their well-defined mechanism of action centered on microtubule stabilization and G2/M arrest, have established themselves as potent chemotherapeutic agents. This compound-type alkaloids, while generally exhibiting lower potency in their natural forms, show promise, particularly their acylated derivatives. Their diverse mechanisms of action, including the induction of apoptosis via mitochondrial pathways and G0/G1 cell cycle arrest, suggest potential for development as novel anticancer drugs, possibly with different resistance profiles compared to taxanes. Further research into the structure-activity relationships and detailed signaling pathways of this compound-type alkaloids is warranted to fully elucidate their therapeutic potential. This comparative analysis serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating informed decisions in the pursuit of new and effective cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Hetisine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for hetisine, a diterpenoid alkaloid. While specific institutional and local regulations must always be consulted and followed, this guide outlines the essential safety and logistical information for the responsible management of this compound waste.

Key Safety and Disposal Information

This compound hydrochloride is classified as a substance that can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

The following table summarizes the key characteristics of this compound relevant to its safe handling and disposal:

CharacteristicInformationSource
Chemical Name This compound[2]
Molecular Formula C20H27NO3[2]
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Specific Target Organ Toxicity - Single Exposure, Category 3)[1]
Primary Disposal Route Approved Hazardous Waste Stream[3][4][5]
Incompatible Materials Strong Oxidizing Agents[1]

Step-by-Step Disposal Protocol

There are no specific, publicly available experimental protocols for the disposal of this compound. The following procedure is based on general best practices for the disposal of hazardous chemical waste and should be adapted to comply with your institution's specific guidelines.

1. Waste Segregation and Collection:

  • Solid this compound Waste: Collect pure this compound, contaminated consumables (e.g., weighing paper, pipette tips), and other solid materials in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material and kept securely sealed when not in use.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant"). Follow your institution's specific labeling requirements, which may include the concentration and date of accumulation.

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used for liquid waste containers to prevent spills.

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[6]

5. Decontamination of Glassware and Surfaces:

  • Glassware: Reusable glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The first two rinsates must be collected and disposed of as hazardous liquid waste. The third rinse, after ensuring all visible residue is gone, can often be disposed of down the drain with copious amounts of water, but it is best practice to collect all rinsates as hazardous waste.

  • Surfaces: Decontaminate work surfaces with a suitable solvent and cleaning agent. All cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.

HetisineDisposalWorkflow Start This compound Waste Generation WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps WasteType->SharpsWaste Sharps SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Labeled Sharps Container SharpsWaste->SharpsContainer Storage Store in Designated Secondary Containment Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Disposal Arrange for EHS/ Contractor Pickup Storage->Disposal

This compound Disposal Workflow Diagram

By adhering to these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure and responsible research environment.

References

Essential Safety and Logistical Information for Handling Hetisine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Hetisine and its derivatives. The information is intended to supplement, not replace, institutional safety guidelines and a thorough review of any available Safety Data Sheets (SDS).

Properties and Hazards of this compound

This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities. While specific toxicological data for this compound is limited, information on related compounds and this compound hydrochloride provides a basis for safe handling procedures.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₇NO₃--INVALID-LINK--
Molecular Weight 329.4 g/mol --INVALID-LINK--

Toxicological Data for this compound-Type Diterpenoid Alkaloids

The following table summarizes the available acute toxicity data for several this compound-type diterpenoid alkaloids, providing an indication of their potential toxicity.

AlkaloidLD₅₀ (Intraperitoneal, Mouse)
Guan-fu base A (49)185.5 mg/kg
Alkaloid 5912.8 mg/kg
Alkaloid 5234.1 mg/kg
This compound (13)26.2 mg/kg
Alkaloid 468.0 mg/kg

Hazard Identification for this compound Hydrochloride

This compound hydrochloride is classified with the following hazard and precautionary statements:

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER/doctor if you feel unwell.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE) and Handling Procedures

Given the irritant nature of this compound hydrochloride and the general toxicity of related alkaloids, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended, especially when handling concentrated solutions or the solid compound.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Lab Coat: A lab coat with long sleeves and a closed front is essential to protect from skin contact.

  • Respiratory Protection: When handling the solid form or creating solutions where aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

Operational Plan for Handling this compound
  • Preparation:

    • Work in a designated area, preferably a certified chemical fume hood.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Have a spill kit readily available.

  • Weighing and Solution Preparation:

    • Handle solid this compound with care to avoid generating dust. Use a micro-spatula and weigh on a tared weigh boat within a fume hood or a balance enclosure.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • During Experimentation:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Keep the container tightly closed.

Experimental Protocol: Synthesis of the Hetidine Skeleton

The following is a representative protocol for a key step in the synthesis of the hetidine skeleton, a core structure of this compound-type alkaloids. This procedure is adapted from synthetic strategies reported in the literature.

Objective: To synthesize the hetidine skeleton via a cascade reaction involving an azomethine ylide isomerization followed by a Mannich cyclization.

Materials:

  • Iodo-imine precursor (Compound 25 in the referenced literature)

  • Allylamine (B125299)

  • Methanol (B129727) (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the iodo-imine precursor in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add a 5-fold molar excess of allylamine to the solution.

  • Attach a condenser to the flask and heat the reaction mixture to 60 °C.

  • Stir the reaction at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess allylamine.

  • Purify the resulting residue by silica gel column chromatography to isolate the hetidine skeleton product.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated weigh paper, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with this compound. The initial rinse should be collected as hazardous waste.

  • Disposal:

    • All this compound waste must be disposed of through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.

Visualizations

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Solid Carefully prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Store Properly handle3->post1 post2 Decontaminate Equipment post1->post2 post3 Dispose of Waste post2->post3 disp1 Collect Solid Waste post3->disp1 disp3 EHS Pickup disp1->disp3 disp2 Collect Liquid Waste disp2->disp3 HetisineSignaling This compound This compound na_channel Voltage-Gated Sodium Channel This compound->na_channel interacts with na_influx Decreased Sodium Ion Influx na_channel->na_influx leads to neuron Neuronal Excitability na_influx->neuron reduces modulation Modulation of Neurotransmission neuron->modulation effect Analgesic/Antiarrhythmic Effects modulation->effect

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。